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1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Documentation Hub

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  • Product: 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
  • CAS: 136516-16-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (CAS 136516-16-0)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, with the CAS Registry Number 136516-16-0,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, with the CAS Registry Number 136516-16-0, is a heterocyclic organic compound of significant interest within the agrochemical and pharmaceutical industries. As a derivative of nitroguanidine, this molecule serves as a key intermediate in the synthesis of various bioactive compounds, particularly insecticides.[1] This guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, synthesis, and safety considerations, drawing from available scientific literature and technical data sheets.

Chemical Identity and Nomenclature

This compound is systematically named N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide.[2] It is also commonly referred to by several synonyms, including:

  • 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine[3]

  • N-(1,3-dimethyl-2,4-dihydro-1,3,5-triazin-6-yl)nitramide[4]

  • 1,3,5-Triazin-2-amine, 1,4,5,6-tetrahydro-1,5-dimethyl-N-nitro-[3]

The molecular formula of the compound is C₅H₁₁N₅O₂, and it has a molecular weight of approximately 173.17 g/mol .[5]

Physicochemical Properties

A summary of the available physicochemical data for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is presented in the table below. It is important to note that much of the publicly available data is predicted through computational models.

PropertyValueSource
Molecular FormulaC₅H₁₁N₅O₂[5]
Molecular Weight173.17 g/mol [5]
Boiling Point271.3 °C at 760 mmHg (Predicted)[4][6]
Density1.45 g/cm³ (Predicted)[4][6]
Flash Point117.9 °C[4]
pKa6.46 ± 0.20 (Predicted)[6]
SolubilityNo data available[4]

Structural Elucidation and Crystallography

The molecular structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine has been determined by single-crystal X-ray diffraction.[7] The analysis reveals that the asymmetric unit of the crystal contains two independent molecules. The central 1,3,5-triazine ring adopts an envelope conformation.[7]

The structure is stabilized by a network of intramolecular and intermolecular hydrogen bonds. Intramolecular C-H···N and N-H···O hydrogen bonds lead to the formation of nearly planar five- and six-membered rings.[7] In the crystal lattice, intermolecular N-H···N, C-H···N, and C-H···O hydrogen bonds link the molecules together.[7]

Crystallographic Data
ParameterValue
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)6.6490 (13)
b (Å)30.103 (6)
c (Å)8.2940 (17)
β (°)104.19 (3)
Volume (ų)1609.4 (6)
Z8

Source: Zhao et al., 2008[7]

Molecular Structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Caption: 2D representation of the molecular structure.

Synthesis and Manufacturing

The formation of the hexahydro-1,3,5-triazine ring is a key step, which is often achieved through the condensation of an amine, an imine, and formaldehyde or its equivalent.

Generalized Synthesis Pathway

G cluster_reactants Reactants cluster_product Product Formaldehyde Formaldehyde Product 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Formaldehyde->Product Methylnitroguanidine 1-Methyl-3-nitroguanidine Methylnitroguanidine->Product Methylamine Methylamine Methylamine->Product

Caption: Reactants for the synthesis of the title compound.

Applications in Research and Development

The primary application of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is as a chemical intermediate.[1] The 2-nitroimino-hexahydro-1,3,5-triazine moiety is a crucial pharmacophore in a class of insecticides. This structural motif is found in several commercially important agrochemicals.

Research in this area focuses on the synthesis of novel derivatives with improved insecticidal activity, broader spectrum, and enhanced environmental safety profiles. The title compound serves as a versatile building block for introducing the dimethylated triazine core into more complex molecules.

Safety and Handling

The available Safety Data Sheets (SDS) for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine indicate that the compound should be handled with care in a well-ventilated area.[4] Standard personal protective equipment, including safety goggles, gloves, and protective clothing, is recommended.[4]

First Aid Measures:

  • Inhalation: Move to fresh air.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Rinse mouth with water.

Consult a physician in case of exposure.[4]

Specific toxicological data, such as LD50 values, are largely unavailable in public literature.[4] Similarly, detailed information on its environmental fate and ecotoxicity is not well-documented.[4]

Analytical Characterization

While detailed spectral data is not widely published, the characterization of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine would typically involve a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The complexity of the spectra for related triazine compounds can be influenced by the presence of rotamers in solution.[10]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C-H, C=N, and N-O bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and as a quantitative analytical method.

PubChem entries for this compound indicate the availability of ¹H NMR spectra, although the raw data is not directly provided.[2][3]

Conclusion

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is a compound of considerable interest due to its role as a key intermediate in the synthesis of insecticides. Its chemical structure has been well-elucidated by X-ray crystallography, providing a solid foundation for understanding its reactivity and for the rational design of novel derivatives. While detailed information on its synthesis, reactivity, and biological activity is not extensively covered in readily accessible literature, the available data underscores its importance in the field of agrochemical research. Further studies to fully characterize its properties and to explore its potential in other areas of drug discovery would be of significant value to the scientific community.

References

  • Zhao, C., Yang, W., Hu, Y., Shen, L., & Lu, X. (2008). 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1515. [Link]

  • Process for the preparation of nitroguanidine derivatives starting from 2-nitroimino-hexahydro-1,3,5-triazines in the presence of ammonia, primary or secondary amine. (1998).
  • Structural characterization of triazines. (n.d.). [Source document appears to be a chapter from a thesis or book, specific publication details are unavailable in the search results].
  • N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide. (n.d.). PubChem. [Link]

  • N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide. (n.d.). PubChem. [Link]

  • J-PlatPat. (n.d.). WIPO Inspire. [Link]

  • A novel synthetic method of 2-nitroimino-5-nitro-hexahydro1,3,5-triazine (NNHT). (2025). ResearchGate. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). [Source document is a research article, specific publication details are unavailable in the search results].
  • 2-Nitroimino-3,5-dimethyl-1,3,5-hexahydrotriazine. (n.d.). Alzchem Group. [Link]

  • Biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine. (1983). PubMed. [Link]

  • JPH01134719U. (n.d.).
  • Japan Patent Office. (n.d.). Japan Patent Office. [Link]

  • JPS4946751A. (n.d.).

Sources

Exploratory

Unveiling the Solid-State Architecture of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Structural Insight 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, a heterocyclic compound with the chemical formula C5...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Insight

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, a heterocyclic compound with the chemical formula C5H11N5O2, presents a unique molecular framework of interest in various chemical and pharmaceutical research domains.[1] Understanding its three-dimensional structure at the atomic level is paramount for elucidating its chemical behavior, reactivity, and potential applications. This technical guide provides an in-depth exploration of the crystal structure of this compound, offering valuable insights for researchers engaged in energetic materials science, medicinal chemistry, and materials design. The precise knowledge of the solid-state conformation and intermolecular interactions is critical for predicting its properties and for the rational design of new molecular entities.

Molecular and Crystal Structure: A Detailed Analysis

The definitive determination of the three-dimensional arrangement of atoms in 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine was achieved through single-crystal X-ray diffraction.[2] The analysis reveals a complex and fascinating solid-state architecture governed by a combination of covalent bonding, conformational preferences, and non-covalent interactions.

Asymmetric Unit and Molecular Conformation

The asymmetric unit of the crystal lattice contains two independent molecules of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.[2] This implies that the two molecules are crystallographically distinct, though chemically identical. The core of each molecule is a hexahydro-1,3,5-triazine ring, which is a six-membered ring containing alternating carbon and nitrogen atoms.

A key structural feature is the conformation of these triazine rings. Both rings adopt an envelope conformation .[2] This non-planar arrangement is a common feature for such saturated heterocyclic systems, minimizing steric strain. The envelope conformation is characterized by five atoms of the ring being approximately coplanar, with the sixth atom out of the plane.

Intramolecular and Intermolecular Hydrogen Bonding

The stability of the crystal structure is significantly influenced by a network of hydrogen bonds. Notably, both intramolecular and intermolecular hydrogen bonds are present.[2]

  • Intramolecular Hydrogen Bonds: The presence of intramolecular C—H⋯N and N—H⋯O hydrogen bonds leads to the formation of two five-membered and two six-membered rings within each molecule.[2] These rings are nearly planar and are also nearly coplanar with each other.[2] This internal hydrogen bonding network plays a crucial role in stabilizing the conformation of the individual molecules. The dihedral angles between the nearly planar five- and six-membered rings are reported to be 1.63(3)° and 3.43(3)°.[2]

  • Intermolecular Hydrogen Bonds: In the crystal lattice, the individual molecules are linked together by a series of intermolecular hydrogen bonds, including N—H⋯N, C—H⋯N, and C—H⋯O interactions.[2] These forces are responsible for the overall packing of the molecules in the solid state, influencing properties such as melting point and density.

Physicochemical Properties

A summary of the key physicochemical properties of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is presented in the table below.

PropertyValueSource
Molecular Formula C5H11N5O2PubChem[1]
Molecular Weight 173.17 g/mol PubChem[1]
CAS Number 136516-16-0PubChem[1]
Density (predicted) 1.45 g/cm³Echemi[3]
Boiling Point (predicted) 271.3 °C at 760 mmHgEchemi[3]
Flash Point (predicted) 117.9 °CEchemi[3]

Crystallographic Data

The quality of the single-crystal X-ray diffraction data provides a high degree of confidence in the determined structure. The key indicators of this quality are summarized below.

ParameterValueSource
Temperature 294 KResearchGate[2]
R-factor 0.073ResearchGate[2]
wR-factor 0.194ResearchGate[2]
Data-to-parameter ratio 13.2ResearchGate[2]
CCDC Number 700528PubChem[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine followed a standard and rigorous experimental workflow. The causality behind each step is crucial for obtaining high-quality, reliable data.

  • Crystal Growth (Self-Validating System): High-quality single crystals are the cornerstone of a successful diffraction experiment. For this compound, single crystals suitable for X-ray analysis were obtained by the slow evaporation of an ethanol solution.[2] This method allows for the gradual and ordered arrangement of molecules into a crystalline lattice, minimizing defects. The quality of the crystals is self-validating; a well-defined diffraction pattern can only be obtained from a well-ordered crystal.

  • Data Collection: A suitable single crystal was mounted on a diffractometer. The crystal was maintained at a constant temperature of 294 K during data collection to minimize thermal vibrations of the atoms, which can smear the electron density and reduce the quality of the diffraction data.[2] The instrument directs a beam of X-rays onto the crystal, and the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data was then used to solve and refine the crystal structure.

    • Structure Solution: The initial positions of the atoms in the asymmetric unit were determined using direct methods. This is a powerful mathematical technique that uses the phases of the diffracted X-rays to generate an initial electron density map.

    • Structure Refinement: The initial atomic model was then refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The goodness of fit is monitored using statistical indicators such as the R-factor and wR-factor.[2]

Visualizations

Molecular Structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Caption: 2D representation of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

Experimental Workflow for Crystal Structure Determination

cluster_0 Sample Preparation cluster_1 X-ray Diffraction Analysis cluster_2 Structure Determination Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Crystal Growth (Slow Evaporation) Crystal Growth (Slow Evaporation) Purification->Crystal Growth (Slow Evaporation) Crystal Selection & Mounting Crystal Selection & Mounting Crystal Growth (Slow Evaporation)->Crystal Selection & Mounting Data Collection (Diffractometer) Data Collection (Diffractometer) Crystal Selection & Mounting->Data Collection (Diffractometer) Data Processing Data Processing Data Collection (Diffractometer)->Data Processing Structure Solution (Direct Methods) Structure Solution (Direct Methods) Data Processing->Structure Solution (Direct Methods) Structure Refinement Structure Refinement Structure Solution (Direct Methods)->Structure Refinement Validation (R-factor, wR-factor) Validation (R-factor, wR-factor) Structure Refinement->Validation (R-factor, wR-factor) Final Structural Model Final Structural Model Validation (R-factor, wR-factor)->Final Structural Model

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Abstract This technical guide provides a comprehensive overview of a viable synthetic pathway for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, a heterocyclic compound of interest to researchers in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document details a multi-step synthesis, beginning with the preparation of the key intermediate, N-methyl-N'-nitroguanidine, followed by the construction of the triazine core to form a trisubstituted precursor, and culminating in the selective demethylation to yield the target compound. Each stage is presented with a detailed experimental protocol, a discussion of the underlying reaction mechanisms, and supporting data. The synthesis is designed to be logical, reproducible, and grounded in established chemical principles, providing a valuable resource for drug development professionals and synthetic chemists.

Introduction

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is a member of the nitroguanidine and triazine families of heterocyclic compounds. The unique arrangement of nitrogen atoms in the hexahydro-1,3,5-triazine ring, coupled with the electron-withdrawing nitroimino group, imparts distinct chemical and physical properties to the molecule. These characteristics make it a subject of interest for various applications, including as a potential pharmacophore in drug discovery and as a building block in the synthesis of energetic materials.

This guide presents a rational and efficient three-stage synthetic route to 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. The pathway is designed for clarity and reproducibility, with an emphasis on explaining the scientific rationale behind each procedural step.

Overall Synthetic Strategy

The synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is approached through a convergent strategy, as illustrated in the workflow diagram below. The synthesis commences with the preparation of a key building block, N-methyl-N'-nitroguanidine. This intermediate is then utilized in a Mannich-type condensation reaction with formaldehyde and methylamine to construct the 1,3,5-triazine ring, yielding the precursor, 1,3,5-trimethyl-2-nitroiminohexahydro-1,3,5-triazine. The final step involves a selective acid-catalyzed N-demethylation of the precursor to afford the desired 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

Synthesis_Workflow cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Triazine Ring Formation cluster_2 Stage 3: Selective Demethylation Nitroguanidine Nitroguanidine N_methyl_N_nitroguanidine N-methyl-N'-nitroguanidine Nitroguanidine->N_methyl_N_nitroguanidine Methylation Methylamine Aqueous Methylamine Methylamine->N_methyl_N_nitroguanidine Precursor 1,3,5-Trimethyl-2-nitroiminohexahydro-1,3,5-triazine N_methyl_N_nitroguanidine->Precursor Mannich Condensation Formaldehyde Formaldehyde Formaldehyde->Precursor Methylamine2 Methylamine Methylamine2->Precursor Final_Product 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Precursor->Final_Product Hydrolysis Acid Acid Catalyst Acid->Final_Product

Caption: Overall synthetic workflow for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

Stage 1: Synthesis of N-methyl-N'-nitroguanidine

The synthesis begins with the preparation of the crucial intermediate, N-methyl-N'-nitroguanidine. A reliable and high-yielding method involves the direct methylation of nitroguanidine using an aqueous solution of methylamine.[1][2] This approach is advantageous as it avoids the use of harsh reagents and the formation of undesirable byproducts like methyl mercaptan, which can arise from older synthetic routes.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The methylamine acts as a nucleophile, attacking one of the amino groups of nitroguanidine. This is followed by the elimination of ammonia, resulting in the formation of N-methyl-N'-nitroguanidine. The use of an aqueous medium and mild temperatures helps to control the reaction and prevent over-methylation.[1]

Experimental Protocol

Materials:

  • Nitroguanidine (water-moist, ~25% water)

  • Aqueous methylamine solution (30-40%)

  • Deionized water

  • Petroleum ether

  • Sulfuric acid (optional, for buffered reaction)[2]

Procedure:

  • A suspension of nitroguanidine (1.0 mol) in deionized water (750 mL) is prepared in a suitable reaction vessel equipped with a stirrer and a dropping funnel.

  • The suspension is cooled to approximately 5°C in an ice bath.

  • Aqueous methylamine solution (1.5 mol) is added dropwise to the stirred suspension over a period of 10-15 minutes, while maintaining the temperature between 18-20°C.[1] For a buffered reaction, a small amount of sulfuric acid can be added to the reaction mixture.[2]

  • The reaction mixture is then stirred at 20-25°C for 8-24 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, the mixture is cooled to 5°C to precipitate the product.

  • The precipitate is collected by vacuum filtration and washed with the mother liquor.

  • The collected solid is then washed with petroleum ether and dried in a vacuum oven at 45°C.[1]

Expected Yield and Purity

This procedure is reported to yield N-methyl-N'-nitroguanidine in approximately 85-87% with a purity of over 99% as determined by HPLC.[1][2]

Stage 2: Synthesis of 1,3,5-trimethyl-2-nitroiminohexahydro-1,3,5-triazine

The second stage involves the construction of the hexahydro-1,3,5-triazine ring through a Mannich-type condensation reaction. N-methyl-N'-nitroguanidine, formaldehyde, and methylamine are reacted to form the trisubstituted precursor, 1,3,5-trimethyl-2-nitroiminohexahydro-1,3,5-triazine. The formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines from a primary amine and formaldehyde is a well-established synthetic transformation.

Reaction Mechanism

The reaction is believed to proceed through the initial formation of a Schiff base from the reaction of methylamine and formaldehyde. N-methyl-N'-nitroguanidine then acts as a nucleophile, adding to the Schiff base. This process is repeated to build the six-membered triazine ring. The reaction is essentially a cyclocondensation of the three components.

Proposed Experimental Protocol

Materials:

  • N-methyl-N'-nitroguanidine

  • Formaldehyde (37% aqueous solution)

  • Methylamine (40% aqueous solution)

  • Ethanol

  • A suitable acid catalyst (e.g., starch sulfuric acid or a Lewis acid)

Procedure:

  • N-methyl-N'-nitroguanidine (1.0 mol) is dissolved or suspended in ethanol in a reaction vessel.

  • A catalytic amount of a suitable acid is added to the mixture.

  • A mixture of formaldehyde (2.0 mol) and methylamine (2.0 mol) is added dropwise to the reaction vessel at room temperature with vigorous stirring.

  • The reaction mixture is then gently heated to reflux for a period of 4-6 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Stage 3: Selective N-Demethylation to 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

The final step in the synthesis is the selective removal of the methyl group at the 3-position of the triazine ring. This is achieved through a controlled acid-catalyzed hydrolysis. The patent literature suggests that 1,3,5-trisubstituted 2-nitroiminohexahydro-1,3,5-triazines can be converted to their disubstituted counterparts under acidic conditions. The hydrolysis of hexahydro-1,3,5-triazines is known to be strongly dependent on pH.[4]

Reaction Mechanism

The mechanism of acid-catalyzed hydrolysis of hexahydro-1,3,5-triazines involves the protonation of one of the ring nitrogen atoms. This is followed by a ring-opening step, leading to the formation of a carbocation intermediate. Subsequent reaction with water and elimination of formaldehyde and a molecule of the amine (in this case, methylamine from the 3-position) leads to the formation of the more stable 1,5-disubstituted product. The selectivity for the removal of the 3-substituent is likely influenced by steric and electronic factors within the protonated intermediate.

Proposed Experimental Protocol

Drawing from general procedures for the acid-catalyzed hydrolysis of related triazine derivatives, a protocol for the selective demethylation can be proposed.

Materials:

  • 1,3,5-trimethyl-2-nitroiminohexahydro-1,3,5-triazine

  • Dilute aqueous hydrochloric acid or sulfuric acid

  • A suitable organic solvent (e.g., dioxane or tetrahydrofuran)

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • 1,3,5-trimethyl-2-nitroiminohexahydro-1,3,5-triazine (1.0 mol) is dissolved in a mixture of an organic solvent and water.

  • The solution is cooled in an ice bath, and a dilute aqueous acid (e.g., 1 M HCl) is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 40-50°C) for several hours.

  • The reaction is monitored by TLC or HPLC until the starting material is consumed.

  • The reaction mixture is cooled and neutralized by the careful addition of a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthesis StageExpected Yield
N-methyl-N'-nitroguanidineC₂H₅N₃O₂119.08Stage 1: Methylation of nitroguanidine85-87%
1,3,5-trimethyl-2-nitroiminohexahydro-1,3,5-triazineC₆H₁₃N₅O₂187.20Stage 2: Mannich condensation(Not reported)
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazineC₅H₁₁N₅O₂173.17Stage 3: Selective acid-catalyzed N-demethylation(Not reported)

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded synthetic pathway for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. By breaking down the synthesis into three manageable stages, from the preparation of the key N-methyl-N'-nitroguanidine intermediate to the final selective demethylation, this document provides researchers and drug development professionals with a clear and logical approach to obtaining this target molecule. The inclusion of detailed experimental protocols, mechanistic insights, and a structured data summary is intended to facilitate the successful and efficient synthesis of this promising heterocyclic compound. Further optimization of the proposed protocols for Stages 2 and 3 may be required to achieve high yields and purity.

References

  • Process for preparing N-methyl-N'-nitroguanidine. US5783734A.
  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

  • N,N′,N″-Tris(β-hydroxyethyl)hexahydro-1,3,5-triazine. Publisso. [Link]

  • Synthesis progress and application of N-methyl-N'-nitroguanidine in melt/cast explosives. ResearchGate. [Link]

  • Method for producing N-methyl-N′-nitroguanidine. US6720451B2.
  • On the Contribution of Hexahydro-s-Triazines in the Synthesis Mechanism of 5-Nitrotetrahydro-l,3-Oxazine Derivatives. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]

  • Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine: M06-2X investigation. PubMed. [Link]

  • N,N′,N″-Trisubstituted hexahydro-1,3,5-triazine-based synthesis of mono- and diphosphorus-containing amino acids. ResearchGate. [Link]

  • Process for the preparation of N-Methyl-N'-nitroguanidine. EP0798293A1.
  • Selective Synthesis of N-[1][2][4]Triazinyl-α-Ketoamides and N-[1][2][4]Triazinyl-Amides from the Reactions of 2-Amine-[1][2][4]Triazines with Ketones. PMC - NIH. [Link]

  • In silico kinetics of alkaline hydrolysis of 1,3,5-trinitro-1,3,5-triazinane (RDX): M06-2X investigation. RSC Publishing. [Link]

  • Synthesis of hexahydro-1,3,5-triazines | Download Scientific Diagram. ResearchGate. [Link]

  • Synthesis of N-Substituted 1,3,5-Triazacyclohexanes Catalyzed by Starch Sulfuric Acid. [Link]

  • NITROGUANIDINES. [Link]

  • Preparation method of N-methyl-N'-nitroguanidine. KR100434991B1.

Sources

Exploratory

An In-depth Technical Guide to 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine: Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, a heterocyclic organic compound of interest to researchers and professionals in drug development and materials...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, a heterocyclic organic compound of interest to researchers and professionals in drug development and materials science. This document elucidates its fundamental molecular and physical properties, offers a detailed synthetic protocol, and outlines key analytical considerations.

Core Molecular Attributes

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is a substituted triazine derivative. Its core structure consists of a six-membered hexahydro-1,3,5-triazine ring with methyl groups at the 1 and 5 positions and a nitroimino group at the 2 position.

Molecular Formula and Weight

The chemical formula for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine has been determined to be C5H11N5O2 [1][2][3]. Based on this formula, the compound has a molecular weight of approximately 173.17 g/mol [2][3] and a monoisotopic mass of 173.19 g/mol [1].

Structural Representation

The structural characteristics of this molecule, including its envelope conformation and intramolecular hydrogen bonding, have been elucidated through single-crystal X-ray analysis[1].

Molecular Structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine N1 N C1 CH2 N1->C1 N2 N C1->N2 C2 CH N2->C2 CH3_1 CH3 N2->CH3_1 N3 N C2->N3 N_imino =N C2->N_imino C3 CH2 N3->C3 CH3_2 CH3 N3->CH3_2 C3->N1 N_nitro N+ N_imino->N_nitro O1_nitro O- N_nitro->O1_nitro O2_nitro =O N_nitro->O2_nitro G cluster_0 Reaction Setup cluster_1 Workup and Isolation cluster_2 Purification and Characterization A Dissolve starting materials in anhydrous solvent B Add catalyst under inert atmosphere A->B C Heat the reaction mixture to reflux B->C D Cool the reaction mixture C->D E Remove solvent under reduced pressure D->E F Extract the crude product E->F G Dry the organic layer F->G H Purify by column chromatography or recrystallization G->H I Characterize by NMR, MS, and IR H->I

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Properties of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, with the chemical formula C₅H₁₁N₅O₂, is a heterocyclic compound belonging to the triazine class.[1] Derivatives of nitroguanidine and triazines have garnered significant interest in various fields, including agriculture for their insecticidal activity and pharmaceuticals.[1] A thorough understanding of the spectroscopic properties of this molecule is fundamental for its identification, characterization, and quality control in research and development settings. This guide provides a comprehensive overview of the available structural data and a detailed analysis of the expected spectroscopic characteristics of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, drawing upon established principles and data from related structures.

Molecular Structure and Physicochemical Properties

The definitive molecular structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine has been elucidated by single-crystal X-ray diffraction.[1] This technique provides a precise three-dimensional map of the atoms within the molecule, confirming its connectivity and stereochemistry.

The key structural features include a hexahydro-1,3,5-triazine ring, which is a six-membered ring containing three nitrogen and three carbon atoms. This ring is substituted with two methyl groups at the 1 and 5 positions and a nitroimino group at the 2 position. The triazine ring in this compound adopts an envelope conformation.[1]

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₁₁N₅O₂[1][2][3][4]
Molecular Weight 173.17 g/mol [2][3]
CAS Number 136516-16-0[2][3][4]
Predicted Boiling Point 271.3 ± 50.0 °C[3]
Predicted Density 1.45 ± 0.1 g/cm³[3]

Spectroscopic Data and Interpretation

While a complete set of publicly available experimental spectra for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is limited, this section details the expected spectroscopic behavior based on its known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, both ¹H and ¹³C NMR are crucial for structural verification.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl and methylene protons of the triazine ring. A notable feature in the NMR of substituted triazines is the potential for observing complex spectra due to the presence of rotamers, which arise from restricted rotation around the C-N bonds.[5] This can lead to broadened signals or the appearance of multiple sets of peaks for chemically equivalent protons. The choice of solvent and the temperature at which the spectrum is acquired can significantly influence the appearance of the spectrum.[5]

Expected ¹H NMR Signals:

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-CH₃ (x2)2.5 - 3.0Singlet6H
Ring-CH₂-N3.5 - 4.5Multiplet4H
NH8.0 - 9.0Broad Singlet1H
  • N-CH₃ protons: The two methyl groups attached to the nitrogen atoms of the triazine ring are expected to be chemically equivalent and should appear as a single, sharp singlet.

  • Ring-CH₂-N protons: The four methylene protons on the triazine ring are diastereotopic and are expected to give rise to more complex splitting patterns, likely appearing as multiplets. The presence of rotamers could further complicate these signals.

  • NH proton: The proton on the nitroimino group is expected to be deshielded and may appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Expected ¹³C NMR Signals:

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
N-CH₃30 - 40
Ring-CH₂-N50 - 60
C=N (Imino Carbon)150 - 160
  • N-CH₃ carbons: The two methyl carbons are expected to be equivalent and will appear as a single peak in the aliphatic region.

  • Ring-CH₂-N carbons: The two methylene carbons in the triazine ring should also be equivalent, giving rise to a single signal.

  • Imino Carbon: The carbon atom of the C=N double bond will be the most deshielded carbon and will appear significantly downfield.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃CN). The choice of solvent can be critical for solubility and for resolving complex spectra due to rotamers.[5]

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Use a standard pulse sequence. Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3100Medium
C-H Stretch (aliphatic)3000 - 2850Medium-Strong
C=N Stretch1680 - 1620Medium-Strong
NO₂ Asymmetric Stretch1550 - 1475Strong
NO₂ Symmetric Stretch1360 - 1290Strong
C-N Stretch1250 - 1020Medium
  • N-H Stretch: A peak in this region would confirm the presence of the imino proton.

  • C-H Stretch: Absorption bands in this region will be due to the methyl and methylene groups.

  • C=N Stretch: The carbon-nitrogen double bond of the imino group is expected to show a characteristic absorption in this region.

  • NO₂ Stretches: The nitro group will exhibit two strong and characteristic stretching vibrations, an asymmetric and a symmetric stretch. These are often diagnostic for the presence of a nitro group.

  • C-N Stretch: The various carbon-nitrogen single bonds within the triazine ring will contribute to absorptions in the fingerprint region.

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: Prepare the sample using a suitable method, such as a KBr pellet, a Nujol mull, or as a thin film on a salt plate (if the compound is a liquid or can be melted).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).

  • Data Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (173.17). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron impact (EI) or other ionization methods. Common fragmentation pathways for related compounds may involve the loss of the nitro group (NO₂), cleavage of the triazine ring, and loss of methyl groups. Observing these characteristic fragment ions would provide further evidence for the proposed structure.

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a chromatographic technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose and confirm the structure.

Visualizing the Structure and Workflow

Molecular Structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Caption: 2D structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

General Spectroscopic Characterization Workflow

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis & Purification NMR NMR (1H, 13C) Synthesis->NMR IR FTIR Synthesis->IR MS Mass Spec (HRMS) Synthesis->MS Structure Structure Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: A typical workflow for spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive overview of the structural and predicted spectroscopic properties of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. While experimental spectra are not widely available in the public domain, the information presented here, based on established spectroscopic principles and data from analogous compounds, offers a robust framework for researchers working with this molecule. The provided experimental protocols outline the necessary steps for acquiring high-quality spectroscopic data, which is essential for unambiguous characterization and for advancing research in the fields where this compound may have applications.

References

  • Zhao, C., Yang, W., Hu, Y., Shen, L., & Lu, X. (2008). 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1515. [Link]

  • Al-Rawi, J. M. A., & Al-Hadithi, D. A. (2012). Structural characterization of triazines. InTech. [Link]

  • PubChem. (n.d.). N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide. National Center for Biotechnology Information. Retrieved from [Link]

  • Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. (n.d.). Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. Recognizing the current scarcity of publicly available quantitative...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. It synthesizes theoretical principles of solubility, offers a comparative analysis with structurally related compounds, and presents a detailed, field-proven experimental protocol for the systematic determination of its solubility in various organic solvents. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter in process development, formulation, and analytical method design.

Introduction to 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, a substituted triazine derivative, is a molecule of interest in various fields of chemical research. Its structure, featuring a hexahydro-1,3,5-triazine ring with two methyl groups and a nitroimino functional group, suggests a complex interplay of polarity and hydrogen bonding potential that dictates its physical and chemical properties, including its solubility.

A thorough understanding of a compound's solubility is paramount for its practical application. In the pharmaceutical industry, solubility is a key determinant of a drug's bioavailability and dictates the choice of formulation strategies. In chemical synthesis and materials science, solubility data is crucial for reaction engineering, purification through recrystallization, and the development of homogeneous formulations.

Despite its importance, a comprehensive search of scientific literature and chemical databases reveals a notable lack of quantitative solubility data for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine in common organic solvents. This guide aims to bridge this knowledge gap by providing a robust framework for its experimental determination.

Theoretical Considerations and Comparative Analysis of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The overall process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Molecular Structure and Expected Solubility:

The structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine suggests the following characteristics relevant to its solubility:

  • Polarity: The presence of the nitroimino group (-N-NO2) and the nitrogen atoms within the triazine ring introduces significant polarity to the molecule.

  • Hydrogen Bonding: The imino group (-NH) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atoms of the triazine ring can act as hydrogen bond acceptors. This capacity for hydrogen bonding will strongly influence its interaction with protic and aprotic polar solvents.

  • Nonpolar Regions: The methyl groups (-CH3) and the methylene bridges (-CH2-) in the hexahydrotriazine ring contribute nonpolar character to the molecule.

Based on these features, it is anticipated that 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine will exhibit limited solubility in nonpolar solvents and greater solubility in polar aprotic and, to some extent, polar protic solvents that can engage in hydrogen bonding.

Comparative Analysis with Structurally Related Compounds:

To infer potential solubility behavior, it is instructive to examine the solubility of structurally analogous compounds.

  • Nitroguanidine: This smaller molecule, which contains the core nitroimino functionality, is slightly soluble in methanol and acetone, and soluble in dimethyl sulfoxide and dimethylformamide.[1] It is generally characterized by low solubility in many common organic solvents.[1][2]

  • RDX (Cyclotrimethylenetrinitramine) and HMX (Cyclotetramethylenetetranitramine): These energetic materials, which also feature cyclic structures with nitro groups, are known to be soluble in solvents like acetone, cyclohexanone, and dimethylformamide.[3][4] Recrystallization of RDX is often carried out using cyclohexanone or acetone.[3] HMX is also soluble in dimethyl sulfoxide and acetic anhydride.[4]

This comparative analysis suggests that polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are promising candidates for dissolving 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. Polar protic solvents like ethanol and methanol may also exhibit some solvating power, though likely less than the aprotic polar solvents.

Experimental Determination of Solubility

Given the absence of published data, a robust and reproducible experimental protocol is essential for determining the solubility of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. The gravimetric method is a reliable and widely used technique for this purpose.[5][6][7]

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in a given solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units, such as grams of solute per 100 g of solvent or moles of solute per liter of solution.

Experimental Protocol: Gravimetric Determination of Solubility

This protocol provides a step-by-step methodology for the accurate determination of the solubility of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

Materials and Equipment:

  • 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Constant temperature water bath or shaker incubator

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed glass evaporating dishes or beakers

  • Drying oven

  • Vortex mixer

  • Thermometer

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature water bath or shaker incubator set to the desired temperature (e.g., 25 °C, 37 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation (shaking or stirring). This ensures that the dissolution process reaches equilibrium.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed (tared) evaporating dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Place the evaporating dishes in a well-ventilated fume hood at room temperature or in a drying oven at a temperature well below the boiling point of the solvent and the decomposition temperature of the compound to slowly evaporate the solvent.

  • Drying and Weighing:

    • Once the solvent has completely evaporated, place the evaporating dishes in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

    • Cool the dishes in a desiccator to room temperature before weighing them on the analytical balance.

  • Data Analysis and Calculation:

    • Calculate the mass of the dissolved solid by subtracting the tare weight of the evaporating dish from the final weight.

    • Calculate the solubility using the following formula:

    Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

    The mass of the solvent can be determined by weighing the filtered solution and subtracting the mass of the dissolved solid, or by multiplying the volume of the withdrawn supernatant by the density of the solvent at the experimental temperature.

Self-Validating System and Best Practices

To ensure the trustworthiness of the generated data, the following practices should be implemented:

  • Purity of Compound and Solvents: Use high-purity 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine and analytical grade solvents to avoid interferences.

  • Temperature Control: Maintain precise and constant temperature control throughout the equilibration and sampling process, as solubility is highly temperature-dependent.

  • Equilibration Time: Verify that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring that the calculated solubility values are consistent.

  • Prevention of Solvent Evaporation: Tightly seal all vials and handle samples expeditiously to minimize solvent loss.

  • Replicates: Perform all experiments in triplicate to assess the reproducibility of the results and to calculate the standard deviation.

Data Presentation and Visualization

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Data Summary Table

The following table provides a template for summarizing the experimentally determined solubility of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine in various organic solvents at different temperatures.

SolventTemperature (°C)Solubility ( g/100 g solvent) ± SDMolar Solubility (mol/L) ± SD
Acetone25Experimental DataExperimental Data
37Experimental DataExperimental Data
Acetonitrile25Experimental DataExperimental Data
37Experimental DataExperimental Data
Dimethylformamide25Experimental DataExperimental Data
37Experimental DataExperimental Data
Dimethyl Sulfoxide25Experimental DataExperimental Data
37Experimental DataExperimental Data
Ethanol25Experimental DataExperimental Data
37Experimental DataExperimental Data
Methanol25Experimental DataExperimental Data
37Experimental DataExperimental Data
Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the logical flow of the gravimetric method for solubility determination.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 prep3 Securely cap vials prep2->prep3 equil1 Place in constant temperature shaker prep3->equil1 Start Equilibration equil2 Equilibrate for 24-48 hours equil1->equil2 sample1 Settle excess solid equil2->sample1 Equilibration Complete sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter into tared evaporating dish sample2->sample3 analysis1 Evaporate solvent sample3->analysis1 Proceed to Analysis analysis2 Dry to constant weight analysis1->analysis2 analysis3 Weigh dissolved solid analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Gravimetric Solubility Determination Workflow.

Conclusion

While published quantitative data on the solubility of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine in organic solvents is currently unavailable, this technical guide provides the necessary framework for researchers to independently and accurately determine this critical parameter. By understanding the underlying principles of solubility, leveraging comparative data from related compounds, and adhering to the detailed experimental protocol provided, scientists can generate reliable data to support their research and development efforts. The methodologies and best practices outlined herein are designed to ensure the scientific integrity and trustworthiness of the results, thereby contributing valuable knowledge to the scientific community.

References

  • ChemBK. 1-Nitroguanidine. Available at: [Link]

  • DTIC. Analysis of nitroguanidine in Aqueous Solutions by HPLC (High Performance Liquid Chromatography) with electrochemical Detection. Available at: [Link]

  • DTIC. Recrystallisation of RDX at W.R.E. Available at: [Link]

  • National Center for Biotechnology Information. Nitroguanidine. PubChem Compound Summary for CID 86287517. Available at: [Link].

  • National Center for Biotechnology Information. Toxicological Profile for HMX. Available at: [Link].

  • Scribd. 4 - Solubility - Gravimetric Method. Available at: [Link].

  • UTSC. Solubility. Available at: [Link].

  • Wikipedia. Pentaerythritol tetranitrate. Available at: [Link].

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Foundational

An In-depth Technical Guide to the Thermodynamic Properties of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Authored by: A Senior Application Scientist Foreword: The exploration of novel energetic materials and pharmaceuticals requires a foundational understanding of their thermodynamic properties. This guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Foreword: The exploration of novel energetic materials and pharmaceuticals requires a foundational understanding of their thermodynamic properties. This guide provides a comprehensive overview of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, a heterocyclic compound with potential applications in various fields. While experimental thermodynamic data for this specific molecule is not extensively available in public literature, this document serves as a technical framework for researchers, scientists, and drug development professionals. It outlines the critical thermodynamic parameters, the established experimental methodologies for their determination, and the scientific rationale behind these characterization techniques.

Introduction to 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, with the chemical formula C₅H₁₁N₅O₂, is a derivative of the hexahydro-1,3,5-triazine ring system.[1] This class of compounds is significant in the fields of energetic materials and pharmaceuticals due to the high nitrogen content and the energetic nitroimino group. The structural backbone, a six-membered ring with alternating carbon and nitrogen atoms, provides a stable framework for various functional groups. The presence of the nitroimino group suggests potential energetic characteristics, making a thorough understanding of its thermodynamic properties crucial for safe handling, storage, and application.

The synthesis of related 2-nitroimino-hexahydro-1,3,5-triazines can be achieved through various chemical pathways, often involving the reaction of guanidine derivatives with formaldehyde and amines.[2][3] These synthetic routes allow for the introduction of different substituents on the triazine ring, enabling the fine-tuning of the molecule's properties.

Physicochemical and Structural Properties

While comprehensive thermodynamic data is limited, some fundamental physicochemical properties and structural information have been reported. These provide a baseline for further investigation.

PropertyValueSource
Molecular Formula C₅H₁₁N₅O₂PubChem[1]
Molecular Weight 173.17 g/mol PubChem[1]
Density 1.45 g/cm³Echemi[4]
Boiling Point 271.3 °C at 760 mmHgEchemi, LookChem[4][5]
Flash Point 117.9 °CEchemi, LookChem[4][5]
Crystal System MonoclinicResearchGate[6]
Space Group P2₁/nResearchGate[6]

The crystal structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine reveals that the triazine rings adopt envelope conformations.[6] The presence of intramolecular hydrogen bonds contributes to the stability of the molecular conformation.[6]

Core Thermodynamic Parameters and Their Significance

The thermodynamic properties of a compound are fundamental to understanding its energy content, stability, and reactivity. For a molecule like 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, the following parameters are of paramount importance.

  • Enthalpy of Formation (ΔHf°): This value represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. A positive enthalpy of formation indicates an endothermic compound, which is often a characteristic of energetic materials, as the molecule stores energy that can be released during decomposition.

  • Heat of Combustion (ΔHc°): This is the heat released when one mole of a substance is completely burned in oxygen under standard conditions. It is a direct measure of the energy content of the compound.

  • Specific Heat Capacity (Cp): This property quantifies the amount of heat required to raise the temperature of a unit mass of the substance by one degree Celsius. It is a critical parameter for thermal hazard analysis and for modeling the behavior of the material under different temperature regimes.

  • Thermal Decomposition and Stability: Understanding how a compound behaves upon heating is crucial for safety and for determining its operational limits. This includes identifying the onset of decomposition, the products of decomposition, and the kinetics of the decomposition process. For triazine-based compounds, thermal decomposition can be complex, often involving the release of nitrogen gas.[7]

Experimental Methodologies for Thermodynamic Characterization

The determination of the aforementioned thermodynamic properties requires precise and well-established experimental techniques. The choice of methodology is dictated by the property being measured and the physical state of the sample.

Calorimetry for Enthalpy of Formation and Heat of Combustion

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples. The enthalpy of formation can then be calculated from the heat of combustion using Hess's Law.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

  • Immersion: The bomb is immersed in a known quantity of water in an insulated container (calorimeter).

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is monitored with high precision. The temperature rise is directly proportional to the heat released by the combustion of the sample.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample.

Causality in Experimental Choices: The use of a high-pressure oxygen environment ensures complete combustion of the sample, which is essential for accurate heat of combustion measurements. The insulated container minimizes heat loss to the surroundings, a critical factor for the precision of the measurement.

G cluster_prep Sample Preparation cluster_bomb Bomb Setup cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh Weigh Sample place Place in Crucible weigh->place seal Seal Bomb place->seal pressurize Pressurize with O2 seal->pressurize immerse Immerse in Water pressurize->immerse ignite Ignite Sample immerse->ignite measure Measure Temp. Rise ignite->measure calculate Calculate Heat of Combustion measure->calculate hess Apply Hess's Law calculate->hess enthalpy Determine Enthalpy of Formation hess->enthalpy

Workflow for Determining Enthalpy of Formation.
Thermal Analysis for Specific Heat Capacity and Thermal Stability

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure changes in heat flow to a sample as a function of temperature or time. It is the primary method for determining specific heat capacity and for studying thermal decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Encapsulation: A small, accurately weighed sample (typically 1-5 mg) is placed in a hermetically sealed pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (e.g., a linear heating ramp) is set.

  • Heating and Measurement: The sample and reference are heated at a controlled rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis for Specific Heat Capacity: The specific heat capacity is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

  • Data Analysis for Thermal Decomposition: Exothermic or endothermic peaks in the DSC thermogram indicate thermal events such as melting or decomposition. The onset temperature of a decomposition peak is a measure of the material's thermal stability.

Trustworthiness of the Protocol: The use of a reference pan allows for the subtraction of background heat flow, ensuring that the measured signal is solely due to the sample. Calibration with known standards is crucial for the accuracy of both specific heat capacity and temperature measurements.

G cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis_cp Specific Heat Capacity Analysis cluster_analysis_stability Thermal Stability Analysis weigh_dsc Weigh Sample (1-5 mg) encapsulate Encapsulate in Pan weigh_dsc->encapsulate load Load Sample & Reference encapsulate->load program Set Temperature Program load->program run Heat and Measure Heat Flow program->run compare Compare with Standard run->compare analyze Analyze Thermogram run->analyze cp Calculate Cp compare->cp identify Identify Decomposition Peaks analyze->identify onset Determine Onset Temperature identify->onset

Sources

Exploratory

An In-depth Technical Guide to 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals Introduction 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, a substituted hexahydro-1,3,5-triazine bearing a nitroimino group, is a compound of signific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, a substituted hexahydro-1,3,5-triazine bearing a nitroimino group, is a compound of significant interest within the field of agrochemical research. As a nitroguanidine derivative, it serves as a key intermediate in the synthesis of potent insecticides.[1][2] The 1,3,5-triazine core is a versatile scaffold known to be present in a wide array of biologically active molecules, exhibiting properties ranging from antimicrobial to anticancer activities. This guide provides a comprehensive technical overview of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, detailing its synthesis, chemical and physical properties, structural characteristics, and applications, with a focus on providing field-proven insights for research and development professionals.

Synthesis and Chemical Logic

The synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is rooted in the fundamental reactions of formaldehyde, primary amines, and nitroguanidine. The hexahydro-1,3,5-triazine ring system is typically formed through the condensation of an amine with formaldehyde.

A plausible and documented synthetic pathway involves the reaction of N,N'-dimethylguanidine with formaldehyde and nitroguanidine. The causality behind this experimental choice lies in the stepwise construction of the triazine ring followed by the introduction of the nitroimino functionality.

Experimental Protocol: Synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

The synthesis of the title compound is described in the patent literature, specifically in the context of preparing precursors for insecticides.[2] The following protocol is a representative synthesis:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine in dried dimethylformamide (DMF).

  • Base Addition: Cool the solution and add a strong base, such as 60% sodium hydride, portion-wise while maintaining a controlled temperature.

  • Reaction Progression: Stir the mixture at room temperature for approximately one hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

  • Work-up and Purification: The resulting product can be further utilized in subsequent reactions or isolated. Purification can be achieved through techniques such as silica gel column chromatography.[1]

The choice of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and facilitates the deprotonation step by the strong base. The use of sodium hydride ensures the complete formation of the anion, which is a key reactive intermediate for further functionalization, for instance, in the synthesis of insecticides like those mentioned in related patents.[2]

Synthesis_Pathway cluster_reactants Reactants cluster_product Product N,N'-dimethylguanidine N,N'-dimethylguanidine 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine N,N'-dimethylguanidine->1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Condensation Formaldehyde Formaldehyde Formaldehyde->1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Nitroguanidine Nitroguanidine Nitroguanidine->1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Caption: General synthetic scheme for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical and structural properties of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is essential for its handling, formulation, and application in further synthetic endeavors.

Physicochemical Data

The following table summarizes the known physical and chemical properties of the compound. It is important to note that much of the publicly available data is predicted or from safety data sheets, with limited experimental verification in peer-reviewed literature.

PropertyValueSource
Molecular Formula C₅H₁₁N₅O₂[3]
Molecular Weight 173.17 g/mol [3]
CAS Number 136516-16-0[3]
Boiling Point 271.3 °C at 760 mmHg (Predicted)[4][5]
Density 1.45 g/cm³ (Predicted)[4][5]
Flash Point 117.9 °C (Predicted)[4]
pKa 6.46 ± 0.20 (Predicted)[5]
Structural Analysis: Crystallographic Insights

The precise molecular structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine has been elucidated by single-crystal X-ray diffraction.[3] This analysis provides invaluable information on bond lengths, bond angles, and the overall conformation of the molecule.

The asymmetric unit of the crystal contains two independent molecules. The 1,3,5-triazine rings in both molecules adopt an envelope conformation.[3] The crystal structure is stabilized by a network of intermolecular hydrogen bonds, including N-H···N, C-H···N, and C-H···O interactions.[3]

Caption: Chemical structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

Applications in Agrochemical Synthesis

The primary documented application of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is as a precursor in the synthesis of neonicotinoid insecticides.[1][2] These insecticides are known for their high efficacy against a broad spectrum of sucking insects. The hexahydro-1,3,5-triazine moiety serves as a scaffold that, upon further chemical modification, yields the final active insecticidal compounds.

For example, 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine can be alkylated at the exocyclic nitrogen atom with various electrophiles, such as (2-chloro-5-pyridyl)methyl chloride, to introduce the pharmacophore responsible for insecticidal activity.[2] This positions the compound as a valuable building block in the multi-step synthesis of commercial agrochemicals.

Biological Activity and Toxicological Profile

Biological Activity

Direct studies on the biological activity of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine are not extensively reported in publicly available literature. However, its structural classification as a nitroguanidine derivative suggests a potential for biological effects. Nitroguanidine-containing compounds, particularly the neonicotinoids, are known to act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. While this is the mechanism of the final insecticidal products, the activity of the intermediate itself is not well-characterized.

Toxicological Data

Safety Data Sheets for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine consistently state that data on acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity are not available.[4] Similarly, there is a lack of data regarding its ecotoxicological effects on aquatic life.[4]

This absence of data necessitates that the compound be handled with caution, employing standard laboratory safety procedures for chemicals of unknown toxicity.

Conclusion

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is a key chemical intermediate with a well-defined structure and a clear role in the synthesis of important agrochemicals. While its own biological and toxicological profiles are not yet thoroughly investigated, its structural relationship to potent insecticides underscores its significance in the field of crop protection. This guide has synthesized the available technical information to provide a solid foundation for researchers and scientists working with this compound, highlighting both the established knowledge and the existing data gaps that present opportunities for future research.

References

  • Process for the preparation of nitroguanidine derivatives starting from 2-nitroimino-hexahydro-1,3,5-triazines in the presence of ammonia, primary or secondary amine.
  • Hexahydrotriazine compounds and insecticides.
  • Zhao, C., Yang, W., Hu, Y., Shen, L., & Lu, X. (2008). 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1515. [Link]

Sources

Foundational

An In-depth Technical Guide to 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine: From Discovery to Application in Modern Agrochemicals

Abstract This technical guide provides a comprehensive overview of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, a pivotal intermediate in the synthesis of modern neonicotinoid insecticides. The narrative traces the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, a pivotal intermediate in the synthesis of modern neonicotinoid insecticides. The narrative traces the historical context of its discovery within the broader evolution of nitroguanidine-based chemistry and the quest for novel agrochemicals. Key synthetic pathways, physicochemical properties, and its crucial role in the production of commercially significant insecticides such as clothianidin are detailed. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, drug discovery, and agrochemical development, offering field-proven insights and a thorough consolidation of existing knowledge.

Introduction: The Genesis of a Key Intermediate

The story of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is intrinsically linked to the relentless pursuit of more effective and selective insecticides. The latter half of the 20th century saw a paradigm shift in pest control, moving away from broad-spectrum organophosphates and carbamates towards compounds with more targeted modes of action and favorable toxicological profiles. A significant breakthrough in this endeavor was the development of neonicotinoid insecticides, a class of neuro-active compounds chemically analogous to nicotine. These compounds exhibit high affinity for insect nicotinic acetylcholine receptors (nAChRs), leading to potent insecticidal activity.

The foundational work on nitroguanidine, the parent structure of the title compound, dates back to the late 19th century. Initially explored for its energetic properties, its derivatives later garnered attention for their biological activities. The discovery that the nitroguanidine moiety is crucial for potency at insect nAChRs and selectivity over mammalian receptors was a watershed moment in insecticide research. This paved the way for the development of a new generation of agrochemicals.

Discovery and Historical Context: A Tale of Innovation in Japan

The discovery of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine can be traced back to the pioneering research conducted in Japan in the early 1990s. While a specific "eureka" moment is seldom documented in industrial research, the key inventive step is detailed in a seminal patent from 1991.

2.1. The Foundational Patent: Shiokawa et al. (1991)

The core innovation described by Shiokawa and his team was the creation of a stable, versatile intermediate that could be further functionalized to produce a range of potent insecticides. This discovery was a direct result of a systematic exploration of nitroguanidine chemistry, aiming to improve upon earlier generations of insecticides.

2.2. The Agrochemical Landscape of the Late 20th Century

The development of this compound occurred at a time when the agrochemical industry was actively seeking alternatives to existing pesticides due to growing concerns about environmental impact and insect resistance. The unique properties of neonicotinoids, including their systemic action and efficacy against a broad spectrum of pests, made them a highly attractive area of research. The work at Mitsui Toatsu Chemicals (now part of Mitsui Chemicals) was a significant contribution to this global effort.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is essential for its handling, synthesis, and application as an intermediate.

PropertyValueSource
Molecular Formula C₅H₁₁N₅O₂PubChem
Molecular Weight 173.17 g/mol PubChem
CAS Number 136516-16-0PubChem
Appearance Crystalline solidGeneral Knowledge
Melting Point Not available
Boiling Point 271.3 °C (predicted)ChemicalBook[1]
Density 1.45 g/cm³ (predicted)ChemicalBook[1]
pKa 6.46 (predicted)ChemicalBook[1]

3.1. Crystal Structure

The three-dimensional structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine has been elucidated by X-ray crystallography. The asymmetric unit of the title compound, C₅H₁₁N₅O₂, contains two independent molecules. The triazine rings in both molecules adopt an envelope conformation.

Caption: Chemical structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

Synthesis and Reaction Mechanisms

The synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is a multi-step process that leverages fundamental principles of organic chemistry. The general approach involves the condensation of N-methylnitroguanidine, formaldehyde, and methylamine.

4.1. General Synthetic Pathway

While the specific conditions from the original 1991 patent are not fully translated, subsequent literature and patents describing analogous syntheses provide a likely reaction scheme. The synthesis can be conceptualized as a Mannich-type reaction.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A N-Methylnitroguanidine D Condensation Reaction (Mannich-type) A->D B Formaldehyde B->D C Methylamine C->D E 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine D->E

Caption: Generalized synthetic workflow for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

4.2. Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on analogous reactions described in the literature. Note: This is not a direct translation from the original patent and should be adapted and optimized based on laboratory conditions.

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with N-methylnitroguanidine and a suitable solvent (e.g., water, methanol).

  • Addition of Formaldehyde: An aqueous solution of formaldehyde is added dropwise to the suspension while maintaining a controlled temperature (e.g., 0-10 °C).

  • Addition of Methylamine: An aqueous solution of methylamine is then added dropwise, again with careful temperature control.

  • Reaction Progression: The reaction mixture is stirred for several hours at a specific temperature to ensure complete conversion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the product is isolated by filtration. The crude product may be purified by recrystallization from a suitable solvent to yield 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine as a crystalline solid.

Role as a Key Intermediate in Insecticide Synthesis

The primary significance of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine lies in its role as a precursor to potent neonicotinoid insecticides, most notably clothianidin.

5.1. Synthesis of Clothianidin

Clothianidin is synthesized by the condensation of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine with 2-chloro-5-(chloromethyl)thiazole in the presence of a base.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 1,5-Dimethyl-2-nitroimino- hexahydro-1,3,5-triazine D Condensation Reaction A->D B 2-Chloro-5-(chloromethyl)thiazole B->D C Base C->D E Clothianidin D->E

Caption: Synthetic pathway from 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine to Clothianidin.

This reaction underscores the importance of the title compound as a building block in the construction of more complex and commercially valuable molecules. The development of this synthetic route was a significant advancement in the efficient production of clothianidin.

Applications in Agrochemicals

While 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine itself is not used directly as an insecticide, its derivatives have had a profound impact on modern agriculture.

6.1. Neonicotinoid Insecticides

Neonicotinoids, including those derived from this intermediate, are effective against a wide range of sucking and chewing insects that can damage crops. Their systemic nature allows them to be taken up by the plant, providing protection from within.

6.2. Clothianidin: A Case Study

Clothianidin, a direct downstream product, is a widely used insecticide for seed treatment and foliar application on a variety of crops, including corn, canola, and soybeans. Its high efficacy and broad-spectrum activity have made it a valuable tool for farmers worldwide.

Conclusion and Future Perspectives

The discovery and development of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine represent a significant milestone in the history of insecticide chemistry. From its origins in Japanese industrial research to its role as a key intermediate for a major class of agrochemicals, this compound exemplifies the intricate interplay of fundamental organic synthesis and applied chemical research.

As the agricultural industry continues to face challenges of pest resistance and environmental stewardship, the principles learned from the development of this and other neonicotinoid precursors will undoubtedly inform the design of next-generation crop protection agents. The ongoing exploration of structure-activity relationships and the pursuit of more sustainable synthetic methodologies will continue to be driving forces in this critical field of research.

References

  • Zhao, C., Yang, W., Hu, Y., Shen, L., & Lu, X. (2008). 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1515. [Link]

  • Shiokawa, K., Tsuboi, S., Moriya, K., & Kagabu, S. (1991). Nitro-substituted heterocyclic compounds and insecticides.
  • Mitsui Toatsu Chemicals, Inc. Company History. [Link]

  • PubChem. N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide. [Link]

  • Google Patents. Process for the preparation of clothianidin.

Sources

Protocols & Analytical Methods

Method

The Agricultural Applications of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine: A Comprehensive Technical Guide for Researchers

Abstract This document provides a detailed exploration of the agricultural applications of the novel compound 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. Extensive research indicates that this specific chemical st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed exploration of the agricultural applications of the novel compound 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. Extensive research indicates that this specific chemical structure does not correspond to a widely recognized or commercially available agricultural product. Literature searches for "1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine" and its structural analogs did not yield significant results in the context of established agricultural use.

However, the structural motifs present in the proposed name, specifically the nitroimino group and the hexahydro-1,3,5-triazine ring, are found in various classes of bioactive molecules, including certain pesticides. This guide will, therefore, pivot to a theoretical framework based on the analysis of these functional groups and their known roles in agrochemistry. We will extrapolate potential applications, hypothesize mechanisms of action, and propose robust experimental protocols to investigate the efficacy and safety of novel compounds possessing this chemical scaffold. This document is intended for researchers, chemists, and professionals in the field of agrochemical development who are exploring new chemical entities.

Introduction: Deconstructing the Moiety for Potential Bioactivity

The chemical name "1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine" suggests a saturated six-membered ring containing three nitrogen and three carbon atoms, substituted with two methyl groups and a nitroimino functional group. While this specific combination is not documented as an active ingredient in current agricultural products, its constituent parts provide clues to its potential bioactivity.

  • The Nitroimino Group (-N-NO2): This functional group is a key pharmacophore in the class of neonicotinoid insecticides. Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system and subsequent paralysis and death. The presence of the nitroimino group in the target compound is a strong indicator that it may possess insecticidal properties, potentially acting on insect nAChRs.

  • The Hexahydro-1,3,5-triazine Ring: This heterocyclic scaffold is present in various bioactive compounds. Certain derivatives of this ring system have been investigated for their herbicidal, fungicidal, and insecticidal activities. Its role is often to provide a stable, three-dimensional structure to correctly orient the pharmacologically active functional groups for optimal interaction with their biological targets.

Given these structural features, it is hypothesized that 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine could function as a novel insecticide. The following sections will outline the theoretical basis for this activity and provide detailed protocols for its synthesis and biological evaluation.

Hypothetical Mechanism of Action: A Neonicotinoid-Like Pathway

Based on the presence of the nitroimino group, the primary hypothesis is that 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine acts as an insecticidal agent through the modulation of nicotinic acetylcholine receptors.

Hypothesized Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds to and activates nAChR ACh Acetylcholine (ACh) ACh->nAChR Natural Ligand ACh_Vesicle ACh Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Release Ion_Channel Ion Channel Opening nAChR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Overstimulation Nervous System Overstimulation Depolarization->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis Experimental Workflow Start Hypothesis: Compound has insecticidal activity Synthesis Chemical Synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Start->Synthesis Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization InVitro In Vitro nAChR Binding Assay Characterization->InVitro InVivo In Vivo Insecticidal Efficacy Screening Characterization->InVivo DataAnalysis Data Analysis (IC50, LD50) InVitro->DataAnalysis InVivo->DataAnalysis Conclusion Conclusion on Insecticidal Potential DataAnalysis->Conclusion

Caption: Workflow for synthesis and evaluation of the compound.

Data Presentation and Interpretation

The results from the proposed experiments should be tabulated for clear comparison and interpretation.

Table 1: Physicochemical and Spectroscopic Data

PropertyObserved Value
Melting Point (°C)To be determined
¹H NMR (δ, ppm)To be determined
¹³C NMR (δ, ppm)To be determined
Mass Spectrum (m/z)To be determined

Table 2: Biological Activity Data

AssayEndpointValue
nAChR BindingIC₅₀ (nM)To be determined
Topical Application (Aphids)LD₅₀ (µ g/insect )To be determined
Topical Application (Houseflies)LD₅₀ (µ g/insect )To be determined

Conclusion and Future Directions

While 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is not a known agricultural chemical, its structural components suggest a plausible role as a novel insecticide with a neonicotinoid-like mechanism of action. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this and other novel compounds based on the hexahydro-1,3,5-triazine scaffold. Successful validation of its insecticidal activity would warrant further investigation into its spectrum of activity, mode of action, and potential for development as a new crop protection agent. Future research should also focus on structure-activity relationship (SAR) studies to optimize the insecticidal potency and selectivity of this chemical class.

References

  • Title: Neonicotinoid Insecticides Source: Annual Review of Entomology URL: [Link]

  • Title: Neonicotinoids: from zero to hero in insecticide chemistry Source: Pest Management Science URL: [Link]

Application

Application Notes and Protocols for the Analytical Detection of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Introduction 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is a heterocyclic compound belonging to the family of nitroguanidines. The detection and quantification of this compound are of significant interest in vario...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is a heterocyclic compound belonging to the family of nitroguanidines. The detection and quantification of this compound are of significant interest in various fields, including environmental monitoring, toxicology, and pharmaceutical development, due to the potential biological activities and environmental persistence of nitroguanidine derivatives. This document provides detailed application notes and protocols for the analytical determination of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine in various matrices, leveraging modern chromatographic and spectroscopic techniques.

The chemical structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is characterized by a hexahydro-1,3,5-triazine ring with two methyl groups at the 1 and 5 positions and a nitroimino group at the 2 position. Its molecular formula is C₅H₁₁N₅O₂ and it has a molecular weight of 173.17 g/mol [1]. The accurate and precise measurement of this analyte requires robust analytical methodologies, which are detailed herein.

This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical steps for the successful analysis of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is crucial for the development of effective analytical methods.

PropertyValueSource
Molecular FormulaC₅H₁₁N₅O₂[1]
Molecular Weight173.17 g/mol [1]
Boiling Point (Predicted)271.3 ± 50.0 °C[2]
Density (Predicted)1.45 ± 0.1 g/cm³[2]
pKa (Predicted)6.46 ± 0.20[2]

Analytical Methodologies

The primary analytical techniques for the determination of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of nitroguanidine compounds. The presence of the nitroimino chromophore in 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine allows for sensitive detection using a UV detector. Based on studies of similar nitroguanidine compounds, a maximum absorption wavelength (λmax) is expected in the range of 260-270 nm[3].

Protocol 1: HPLC-UV Analysis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ultrapure water.

  • 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine analytical standard.

  • Prepare a stock solution of the standard (e.g., 100 µg/mL) in acetonitrile and store it in the dark at 4°C. Prepare working standards by serial dilution in the mobile phase.

3. Chromatographic Conditions:

  • Mobile Phase A: Ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-18 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 265 nm.

4. Data Analysis:

  • Quantification is performed using an external standard calibration curve by plotting the peak area against the concentration of the standards.

5. Method Validation Parameters (Typical):

  • Linearity: 0.1 - 10 µg/mL (R² > 0.999).

  • Limit of Detection (LOD): ~0.03 µg/mL.

  • Limit of Quantitation (LOQ): ~0.1 µg/mL.

  • Accuracy (Recovery): 95-105%.

  • Precision (RSD): < 5%.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. This technique provides structural confirmation and can achieve very low detection limits.

Protocol 2: LC-MS/MS Analysis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Reagents and Standards:

  • Same as for HPLC-UV, with the addition of formic acid (LC-MS grade).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: (A faster gradient can be used with UHPLC)

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.5 min: 90% to 10% B

    • 6.5-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

4. Mass Spectrometry Parameters (ESI+):

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): 174.1 [M+H]⁺

    • Product Ion (Q3) for Quantification: To be determined by direct infusion of the standard. A plausible fragmentation would involve the loss of the nitro group.

    • Product Ion (Q3) for Confirmation: To be determined by direct infusion of the standard.

  • Collision Energy: To be optimized for each transition.

5. Method Validation Parameters (Typical):

  • Linearity: 0.1 - 100 ng/mL (R² > 0.995).

  • LOD: ~0.03 ng/mL.

  • LOQ: ~0.1 ng/mL.

  • Accuracy (Recovery): 90-110%.

  • Precision (RSD): < 10%.

Sample Preparation Protocols

Effective sample preparation is critical for accurate and reliable results. The following protocols are designed for different matrices.

Workflow for Sample Preparation and Analysis

SampleWorkflow cluster_matrix Sample Matrix cluster_prep Sample Preparation cluster_analysis Analysis Water Aqueous Sample SPE Solid-Phase Extraction (SPE) Water->SPE Soil Soil/Sediment UAE Ultrasonic-Assisted Extraction (UAE) Soil->UAE Biofluid Biological Fluid LLE Liquid-Liquid Extraction (LLE) Biofluid->LLE HPLC HPLC-UV SPE->HPLC LCMS LC-MS/MS SPE->LCMS UAE->HPLC UAE->LCMS LLE->LCMS ValidationWorkflow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Key parameters for analytical method validation.

Conclusion

The analytical methods detailed in this document provide a comprehensive guide for the detection and quantification of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, with LC-MS/MS offering superior sensitivity and selectivity for trace-level detection in complex matrices. The provided sample preparation protocols are robust starting points that can be further optimized for specific sample types. Adherence to the principles of method validation and routine quality control will ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • Organomation. What is Ultrasonic Extraction?. Retrieved from [Link]

  • PubChem. N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide. Retrieved from [Link]

  • McKay, A. F. (1952). THE STRUCTURES OF NITROGUANIDINE AND ITS DERIVATIVES. Canadian Journal of Chemistry, 30(5), 301-314.
  • Tanabe, A., & Kawata, K. (2004). Determination of triazine pesticides and related compounds in environmental water by liquid chromatography-mass spectrometry. Anal Sci, 20(1), 227-30.
  • Giarrizzo, J. G., Murty, L., Tanaree, D., Walker, K., & Craig, A. M. (2013). Validation of a novel extraction method for studying hexahydro-1,3,5-trinitro-1,3,5 triazine (RDX) biodegradation by ruminal microbiota. J Chromatogr B Analyt Technol Biomed Life Sci, 925, 70-5.
  • Cassada, D. A., Monson, S. J., & Snow, D. D. (2004). Use of liquid chromatography/tandem mass spectrometry to detect distinctive indicators of in situ RDX transformation in contaminated groundwater. Environ Sci Technol, 38(13), 3601-7.
  • McKay, A. F. (1952). NITROGUANIDINES. Chemical Reviews, 51(2), 301-346.
  • Zhao, C., Yang, W. G., Hu, Y. H., Shen, L., & Lu, X. T. (2008). 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1515.
  • U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994). Method 8330: Nitroaromatics and Nitramines by HPLC. Retrieved from [Link]

  • Manning, D. L., & Maskarinec, M. P. (1987). Analysis of nitroguanidine in Aqueous Solutions by HPLC (High Performance Liquid Chromatography) with electrochemical Detection.
  • Voloshenko-Rossin, A., et al. (2017).
  • Krishnan, V. S., & Darna, B. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Journal of Applied Pharmaceutical Science, 13(12), 184-189.
  • Chan, B., et al. (2014). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu.
  • Asensio-Ramos, M., et al. (2011). Materials for Solid-Phase Extraction of Organic Compounds. Molecules, 16(12), 10443-10482.
  • Dittmar, T., Koch, B., Hertkorn, N., & Kattner, G. (2008). A simple and efficient method for the solid-phase extraction of dissolved organic matter (SPE-DOM) from seawater. Limnology and Oceanography: Methods, 6(6), 230-235.
  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Jones, R. N., & Thorn, G. D. (1949). The ultraviolet absorption spectra of nitroguanidine and related substances. Canadian Journal of Research, 27b(10), 828-860.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Abstract This application note presents a comprehensive guide for the quantitative analysis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine using High-Performance Liquid Chromatography (HPLC) with UV detection. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the quantitative analysis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols detailed herein are designed for researchers, quality control analysts, and professionals in drug development who require a robust and reliable method for the determination of this compound. The methodology is built upon established principles for the analysis of related polar, nitrogen-rich compounds, providing a strong foundation for method implementation and further validation.

Introduction: Understanding the Analyte

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is a heterocyclic compound belonging to the triazine class. Its structure, characterized by a hexahydrotriazine ring with two methyl groups and a nitroimino functional group, imparts significant polarity. The presence of the nitroimino group, a chromophore, makes UV-Vis spectrophotometry a suitable detection method. A thorough understanding of its physicochemical properties is paramount for developing a selective and sensitive HPLC method.

Table 1: Physicochemical Properties of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

PropertyValueSource
Molecular Formula C₅H₁₁N₅O₂[1][2]
Molecular Weight 173.17 g/mol [1][2]
CAS Number 136516-16-0[1]
Predicted Boiling Point 271.3 ± 50.0 °C[3]
Predicted Density 1.45 ± 0.1 g/cm³[3]
Predicted pKa 6.46 ± 0.20[3]
XLogP3 -0.4[1]

The low XLogP3 value indicates the high polarity of the molecule, which is a critical factor in selecting the appropriate stationary and mobile phases for effective chromatographic separation.

Chromatographic Principles and Method Rationale

The high polarity of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine presents a challenge for traditional reversed-phase chromatography, where highly aqueous mobile phases can lead to poor retention and "phase dewetting." Therefore, a nuanced approach to column and mobile phase selection is necessary.

Stationary Phase Selection: The Core of the Separation

A standard C18 column may not provide adequate retention for this polar analyte. Therefore, the following stationary phases are recommended for initial method development:

  • Polar-Embedded Reversed-Phase (e.g., C18 with amide or carbamate groups): These columns offer enhanced retention of polar compounds through secondary interactions (hydrogen bonding) with the embedded polar group. This allows for the use of highly aqueous mobile phases without compromising retention or column stability.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase mode.[4] Separation is achieved through the partitioning of the analyte between a polar stationary phase (e.g., bare silica, or bonded with diol or amide phases) and a mobile phase with a high concentration of a non-polar organic solvent.

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for polar and ionizable compounds.[5]

For this application note, we will proceed with a polar-embedded reversed-phase column as the primary recommendation due to its versatility and robustness.

Mobile Phase Optimization: Driving the Selectivity

The choice of mobile phase is critical for achieving optimal peak shape and resolution.

  • Aqueous Component: HPLC-grade water is the primary solvent. The addition of a buffer is recommended to control the ionization state of the analyte and any impurities, thereby ensuring reproducible retention times. Given the predicted pKa of 6.46, a buffer system that maintains the pH between 3 and 5, such as an acetate or formate buffer, would be appropriate to ensure the analyte is in a consistent protonated state.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for polar analytes due to its lower viscosity and UV cutoff. The gradient elution will start with a low percentage of the organic modifier to ensure the retention of the polar analyte.

  • UV Detection Wavelength: Based on HPLC methods for related nitroguanidine compounds, detection wavelengths in the range of 210-280 nm are typically employed.[6] A UV scan of a standard solution of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For initial development, a wavelength of 263 nm can be used as a starting point, as it has been successfully applied to the analysis of nitroguanidine.[5]

Detailed Application Protocol

This protocol provides a starting point for the HPLC analysis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. Method validation and optimization are recommended for specific applications.

Materials and Reagents
  • 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Ammonium acetate, for buffering)

  • Methanol (for standard preparation)

Instrumentation and Chromatographic Conditions

Table 2: Recommended HPLC Parameters

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and DAD/UV detectorStandard robust system for routine analysis.
Column Polar-embedded C18 (e.g., Agilent ZORBAX Extend-C18, 4.6 x 150 mm, 5 µm)Provides enhanced retention for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH for reproducible retention.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Elution 0-2 min: 5% B; 2-10 min: 5-40% B; 10-12 min: 40-5% B; 12-15 min: 5% BA shallow gradient is used to resolve polar compounds effectively.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.[6]
Injection Volume 10 µLA typical injection volume; can be optimized for sensitivity.
Detection Wavelength 263 nm (or λmax determined by UV scan)Provides good sensitivity for nitro-containing compounds.[5]
Standard and Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine reference standard.

  • Dissolve in 10 mL of methanol in a volumetric flask. This stock solution should be stored at 2-8 °C.[7]

Working Standard Solutions:

  • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B).

  • A typical calibration curve might include concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • The sample preparation will depend on the matrix. For drug formulations, dissolution in a suitable solvent followed by filtration through a 0.45 µm syringe filter is typically sufficient.

  • For more complex matrices, a liquid-liquid extraction may be necessary. A procedure similar to that for related compounds can be adapted: adjust the sample to a basic pH with ammonium hydroxide, extract with a mixture of hexane and ethyl acetate, evaporate the organic layer, and reconstitute the residue in acetonitrile or the initial mobile phase.[8]

Analytical Workflow

The following diagram illustrates the key steps in the analytical process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC analysis.

Data Analysis and Interpretation

  • Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the working standards. The concentration of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine in the sample is determined by interpolating its peak area from the calibration curve. The linearity of the calibration curve should be confirmed by a correlation coefficient (r²) of ≥ 0.999.

Method Validation and System Suitability

For use in a regulated environment, the method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing placebo samples and performing peak purity analysis using a DAD detector.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

System Suitability: Before running the analytical sequence, a system suitability test must be performed by injecting a standard solution multiple times (typically 5 or 6 injections).

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates system precision.
%RSD of Retention Time ≤ 1.0%Ensures retention time reproducibility.

Troubleshooting

The following diagram outlines a logical approach to troubleshooting common HPLC issues.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem {Problem Observed|e.g., No Peaks, Poor Peak Shape, Shifting Retention Times} No_Peaks No Peaks Injection Error Detector Off No Flow Problem->No_Peaks If Bad_Shape Poor Peak Shape Column Overload Column Contamination Inappropriate Solvent Problem->Bad_Shape If Shift_RT Shifting RT Pump Issue Mobile Phase Change Column Temperature Fluctuation Problem->Shift_RT If Sol_No_Peaks Check System Verify Injection Check Detector Check Pump No_Peaks->Sol_No_Peaks Then Sol_Bad_Shape Optimize Method Dilute Sample Flush/Replace Column Match Sample/Mobile Phase Bad_Shape->Sol_Bad_Shape Then Sol_Shift_RT Verify Conditions Check Pump Pressure Prepare Fresh Mobile Phase Check Thermostat Shift_RT->Sol_Shift_RT Then

Caption: A logical flow for troubleshooting common HPLC problems.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC analysis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. By employing a polar-embedded reversed-phase column with a gradient elution and UV detection, this method offers a robust starting point for accurate and reliable quantification. The provided guidelines for method development, validation, and troubleshooting will enable researchers and analysts to successfully implement and adapt this method for their specific needs.

References

  • (PDF) 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane - ResearchGate. Available at: [Link]

  • EP0869120A1 - Process for the preparation of nitroguanidine derivatives starting from 2-nitroimino-hexahydro-1,3,5-triazines in the presence of ammonia, primary or secondary amine - Google Patents.
  • N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide - PubChem. Available at: [Link]

  • Analysis of nitroguanidine in Aqueous Solutions by HPLC (High Performance Liquid Chromatography) with electrochemical Detection - DTIC. Available at: [Link]

  • N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide - PubChem. Available at: [Link]

  • DIRECT CHROMATOGRAPHIC ANALYSIS OF NQ BY-PRODUCTS BY HPLC-DAD IN AQUEOUS SOLUTIONS - ResearchGate. Available at: [Link]

  • Separation and determination of nitroguanidine and guanidine nitrate by HPTLC. Available at: [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available at: [Link]

  • Analytical Methods for Determining Nitroguanidine in Soil and Water - DTIC. Available at: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride catalyst - AIR Unimi. Available at: [Link]

  • Validation of a novel extraction method for studying hexahydro-1,3,5-trinitro-1,3,5 triazine (RDX) biodegradation by ruminal microbiota - PubMed. Available at: [Link]

  • An Improved Process Towards Hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX). Available at: [Link]

Sources

Application

The Strategic Utility of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine as a Versatile Precursor for Novel Nitroguanidine Derivatives

This technical guide provides an in-depth exploration of 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine, a key intermediate in the synthesis of a diverse range of nitroguanidine derivatives. This document is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine, a key intermediate in the synthesis of a diverse range of nitroguanidine derivatives. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive overview of its synthesis, characterization, and application as a precursor. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Nitroguanidines and the Role of Triazine Precursors

Nitroguanidine and its derivatives are a class of compounds with significant applications in various fields, including agriculture as insecticides and in medicinal chemistry.[1][2] The development of novel synthetic routes to access structurally diverse nitroguanidines is of considerable interest. The use of 1,3,5-triazine scaffolds as precursors offers a powerful and versatile platform for the synthesis of substituted nitroguanidines. Specifically, 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine has emerged as a valuable and reactive intermediate, allowing for the introduction of a wide array of functional groups onto the nitroguanidine core. This guide will first detail the synthesis of this important precursor and then provide extensive protocols for its conversion into various nitroguanidine derivatives.

PART 1: Synthesis of the Precursor: 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

The synthesis of 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine is achieved through a Mannich-type reaction involving 1-methyl-3-nitroguanidine, formaldehyde, and methylamine. This three-component condensation reaction is a classic method for the aminoalkylation of acidic protons. In this case, the acidic proton on the nitroguanidine moiety is the substrate for the reaction.

Visualizing the Synthesis: A Mannich Reaction Pathway

G cluster_reactants Reactants cluster_synthesis Mannich Reaction 1-Methyl-3-nitroguanidine 1-Methyl-3-nitroguanidine Reaction_with_Nitroguanidine Nucleophilic attack by 1-Methyl-3-nitroguanidine 1-Methyl-3-nitroguanidine->Reaction_with_Nitroguanidine Attacks Formaldehyde Formaldehyde Iminium_Ion_Formation Formation of Dimethyliminium Ion Formaldehyde->Iminium_Ion_Formation Reacts with Methylamine Methylamine Methylamine->Iminium_Ion_Formation Iminium_Ion_Formation->Reaction_with_Nitroguanidine Cyclization Intramolecular Cyclization with Formaldehyde and Methylamine Reaction_with_Nitroguanidine->Cyclization Product 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Cyclization->Product

Caption: Synthetic pathway for 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

Experimental Protocol: Synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Disclaimer: The following is a generalized protocol based on the principles of the Mannich reaction. Researchers should perform their own risk assessment and optimization of reaction conditions.

Materials:

  • 1-Methyl-3-nitroguanidine

  • Formaldehyde (37% aqueous solution)

  • Methylamine (40% aqueous solution)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 2M)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-3-nitroguanidine (1.0 eq) in a suitable solvent such as water or ethanol.

  • pH Adjustment: Adjust the pH of the solution to slightly acidic (pH 4-5) by the dropwise addition of concentrated hydrochloric acid. This is crucial for the formation of the electrophilic iminium ion.

  • Addition of Reagents: To the stirred solution, add methylamine (1.0 eq) followed by the slow, dropwise addition of formaldehyde (2.0 eq). The order of addition may be varied, but controlling the temperature during the initial phase is important.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and maintain stirring for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, carefully neutralize the solution with a sodium hydroxide solution to induce precipitation.

  • Purification: Collect the crude product by filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol to afford 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine as a crystalline solid.

Characterization Data for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine:

PropertyValueSource
Molecular FormulaC₅H₁₁N₅O₂[3]
Molecular Weight173.17 g/mol [3]
AppearanceCrystalline solid[3]
Density1.45 g/cm³[4]

PART 2: Application as a Precursor for Nitroguanidine Derivatives

The true synthetic utility of 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine lies in its ability to undergo ring-opening reactions to generate N,N'-disubstituted nitroguanidines. A particularly efficient method involves the reaction of the triazine precursor with ammonia, primary amines, or secondary amines.[1][2] This process offers a significant advantage over traditional acid-catalyzed hydrolysis, which can be problematic due to the high water solubility of nitroguanidine derivatives under acidic conditions.[1]

Visualizing the Conversion: From Triazine to Nitroguanidine

G cluster_reactants Reactants cluster_reaction Ring Opening Reaction Triazine 1,5-R',R''-2-nitroimino- hexahydro-1,3,5-triazine Nucleophilic_Attack Nucleophilic Attack by Amine Triazine->Nucleophilic_Attack Amine Ammonia, Primary, or Secondary Amine (R³R⁴NH) Amine->Nucleophilic_Attack Ring_Opening Triazine Ring Opening Nucleophilic_Attack->Ring_Opening Byproduct_Formation Formation of N,N'-disubstituted methylenediamine Ring_Opening->Byproduct_Formation Product N,N'-disubstituted Nitroguanidine Ring_Opening->Product

Caption: General reaction scheme for the conversion of the triazine precursor.

Application Notes and Protocols for the Synthesis of Nitroguanidine Derivatives

The following protocols are adapted from the extensive examples provided in patent literature, demonstrating the versatility of this synthetic route.[1][2] High yields are often achieved under relatively mild conditions.

Protocol 1: Synthesis of 1-(2-chloro-5-pyridyl)methyl-3-methyl-2-nitroguanidine

This protocol exemplifies the reaction with a primary amine salt.

Materials:

  • 1-(2-chloro-5-pyridyl)methyl-3,5-dimethyl-2-nitroiminohexahydrotriazine

  • Methylamine hydrochloride

  • Isobutanol

Procedure:

  • To a solution of 5 g of 1-(2-chloro-5-pyridyl)methyl-3,5-dimethyl-2-nitroiminohexahydrotriazine in 20 g of isobutanol, add 2.26 g of methylamine hydrochloride.

  • Stir the mixture at 100°C for 4 hours.

  • After cooling, filter off any insoluble material.

  • The filtrate, containing the desired product, can be analyzed by HPLC to determine the yield. The product can be isolated by concentration and purification.

Protocol 2: Synthesis of 1-(3-tetrahydrofuryl)methyl-3-methyl-2-nitroguanidine using an Amine

This example showcases the use of a secondary amine.

Materials:

  • 1-(3-tetrahydrofuryl)methyl-3-methyl-5-ethyl-2-nitroiminohexahydrotriazine

  • Piperazine

  • Methanol

  • Water

Procedure:

  • To 5 g of 1-(3-tetrahydrofuryl)methyl-3-methyl-5-ethyl-2-nitroiminohexahydrotriazine, add 15 g of methanol, 5 g of water, and 2.06 g of piperazine.

  • Stir the reaction mixture at 60°C for 5 hours.

  • The reaction progress and yield can be determined by HPLC analysis of the reaction mixture.

Protocol 3: Synthesis of 1-(3-tetrahydrofuryl)methyl-3-methyl-2-nitroguanidine using an Ammonium Salt

This protocol demonstrates the use of an ammonium salt.

Materials:

  • 1-(3-tetrahydrofuryl)methyl-3-methyl-5-cyclohexyl-2-nitroiminohexahydrotriazine

  • Ammonium carbonate

  • Methanol

Procedure:

  • In an autoclave, charge 5 g of 1-(3-tetrahydrofuryl)methyl-3-methyl-5-cyclohexyl-2-nitroiminohexahydrotriazine, 25 g of methanol, and 1.48 g of ammonium carbonate.

  • Heat the reaction at 100°C for 10 hours. The reaction pressure will be approximately 0.2 MPa.

  • After cooling, the reaction mixture can be analyzed by HPLC to determine the product yield.

Summary of Reaction Conditions and Yields:

PrecursorReagentSolventTemp. (°C)Time (h)ProductYield (%)Reference
1-(2-chloro-5-pyridyl)methyl-3,5-dimethyl-2-nitroiminohexahydrotriazineMethylamine hydrochlorideIsobutanol10041-(2-chloro-5-pyridyl)methyl-3-methyl-2-nitroguanidineNot specified in abstract[1]
1-(3-tetrahydrofuryl)methyl-3-methyl-5-ethyl-2-nitroiminohexahydrotriazinePiperazineMethanol/Water6051-(3-tetrahydrofuryl)methyl-3-methyl-2-nitroguanidine92.3[1]
1-(3-tetrahydrofuryl)methyl-3-methyl-5-cyclohexyl-2-nitroiminohexahydrotriazineAmmonium carbonateMethanol100101-(3-tetrahydrofuryl)methyl-3-methyl-2-nitroguanidine96.2[1]
1-(2-chloro-5-pyridyl)methyl-3,5-dimethyl-2-nitroiminohexahydrotriazinen-ButylamineMethanolReflux61-(2-chloro-5-pyridyl)methyl-3-methyl-2-nitroguanidine97.1[1]
1-(2-chloro-5-thiazolyl)methyl-3-methyl-5-benzyl-2-nitroiminohexahydrotriazinePyrrolidineEthanol6081-(2-chloro-5-thiazolyl)methyl-3-methyl-2-nitroguanidine97.9[1]

Conclusion: A Robust Platform for Chemical Innovation

The use of 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine and its analogs as precursors provides a highly efficient and versatile methodology for the synthesis of a wide array of substituted nitroguanidine derivatives. The protocols outlined in this guide, derived from established literature, offer a solid foundation for researchers to explore the chemical space of this important class of compounds. The mild reaction conditions and high yields associated with the amine-mediated ring-opening of the triazine core make this a particularly attractive approach for the development of new insecticides, pharmaceuticals, and other valuable chemical entities. As with all chemical syntheses, proper safety precautions and experimental design are paramount to achieving successful and reproducible results.

References

  • Process for the preparation of nitroguanidine derivatives starting from 2-nitroimino-hexahydro-1,3,5-triazines in the presence of ammonia, primary or secondary amine.
  • Process for the preparation of nitroguanidine derivatives starting from 2-nitroimino-hexahydro-1,3,5-triazines in the presence of ammonia, primary or secondary amine.
  • Zhao, C., et al. (2008). 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1515.
  • 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Safety D
  • 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Safety D

Sources

Method

Experimental protocol for the synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

Application Note & Protocol A Proposed Experimental Protocol for the Synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Disclaimer: This document outlines a theoretical synthetic protocol for 1,5-Dimethyl-2-n...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Proposed Experimental Protocol for the Synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Disclaimer: This document outlines a theoretical synthetic protocol for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. The synthesis of this specific molecule is not widely reported in peer-reviewed literature; therefore, this protocol is constructed based on established chemical principles for analogous reactions. This procedure is intended for experienced synthetic chemists in a controlled laboratory setting. All operations must be preceded by a thorough, site-specific hazard and risk assessment. The final product may have energetic properties and must be handled with extreme caution.

Abstract and Synthetic Rationale

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is a heterocyclic compound featuring a saturated triazine ring, N-methylation, and a nitroimino functional group. Compounds of this class are of interest in the study of energetic materials and as potential precursors in medicinal chemistry. This document details a proposed two-step synthetic route.

The synthetic strategy involves:

  • Step 1: Precursor Synthesis. Formation of the 1,5-dimethylhexahydro-1,3,5-triazine ring via a Mannich-type condensation reaction between methylamine and formaldehyde. This is a well-established method for generating N,N'-disubstituted hexahydro-1,3,5-triazines.

  • Step 2: Nitroguanidinylation. Introduction of the nitroimino moiety onto the secondary amine position of the triazine ring. This is proposed to occur via a condensation reaction with nitroguanidine, which serves as the donor of the =N-NO₂ group. This type of reaction, while less common for triazines, is based on known reactions of nitroguanidine with amines.

Proposed Reaction Scheme

Step 1: Synthesis of 1,5-Dimethylhexahydro-1,3,5-triazine (1)

3 CH₃NH₂ + 3 CH₂O → (CH₃N-CH₂)₃ + 3 H₂O

Step 2: Synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (2)

(CH₃N-CH₂)₃ + H₂N(C=NH)NHNO₂ → C₅H₁₁N₅O₂ + side products

Experimental Workflow Overview

The overall process involves the initial synthesis and purification of the triazine precursor, followed by the subsequent reaction to introduce the nitroimino group, and concluding with final product purification and characterization.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitroguanidinylation A Combine Methylamine (aq.) and Formaldehyde (aq.) at 0-5 °C B Stir at Room Temperature (2-4 hours) A->B C Phase Separation & Extraction with DCM B->C D Dry Organic Layer (Na₂SO₄) & Evaporate Solvent C->D E Dissolve Precursor (1) in Acetonitrile D->E Use Purified Precursor (1) F Add Nitroguanidine & Heat under Reflux (8-12 hours) E->F G Cool to Room Temperature & Filter Precipitate F->G H Purify by Recrystallization (e.g., from Ethanol/Water) G->H I Characterization (NMR, IR, MS, MP) H->I Final Product (2)

Caption: High-level workflow for the proposed two-part synthesis.

Materials and Equipment

Reagents & Solvents Equipment
Methylamine (40 wt. % in H₂O)Round-bottom flasks (100 mL, 250 mL)
Formaldehyde (37 wt. % in H₂O)Magnetic stirrer with heating mantle
Nitroguanidine (H₂N(C=NH)NHNO₂)Reflux condenser
Dichloromethane (DCM), ACS GradeDropping funnel
Anhydrous Sodium Sulfate (Na₂SO₄)Separatory funnel
Acetonitrile, AnhydrousRotary evaporator
Ethanol, 200 ProofBuchner funnel and filter flask
Deionized WaterStandard laboratory glassware
Ice bath
Analytical balance
Melting point apparatus
NMR, FT-IR, Mass Spectrometer

Detailed Experimental Protocol

Part 1: Synthesis of 1,5-Dimethylhexahydro-1,3,5-triazine (1)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 60 mL of a 40 wt. % aqueous solution of methylamine (~0.77 mol). Place the flask in an ice/water bath and cool to 0-5 °C.

  • Reagent Addition: Slowly add 58 mL of a 37 wt. % aqueous solution of formaldehyde (~0.77 mol) to the cooled methylamine solution via a dropping funnel over a period of 45-60 minutes.

    • Causality: The slow addition at low temperature is crucial to control the exothermic condensation reaction and prevent the formation of polymeric side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3 hours. The solution may become cloudy or form two phases.

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL).

    • Causality: The triazine product is more soluble in the organic solvent (DCM) than in the aqueous phase, allowing for its separation from water and unreacted starting materials.

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting product should be a colorless oil or a low-melting solid.

Part 2: Synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (2)
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the entire yield of the precursor (1) in 50 mL of anhydrous acetonitrile.

  • Reagent Addition: To this solution, add one molar equivalent of nitroguanidine relative to the theoretical yield of the precursor.

    • Causality: Acetonitrile is chosen as a polar aprotic solvent to facilitate the dissolution of both reactants and to provide a suitable boiling point for the reaction. The reaction is a condensation that eliminates a molecule of ammonia or a related species.

  • Reaction: Heat the mixture to reflux (~82 °C) and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) if a suitable mobile phase can be determined.

  • Isolation: After the reaction period, cool the mixture to room temperature. The product may precipitate from the solution upon cooling. If so, collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold acetonitrile.

  • Purification: The crude product should be purified by recrystallization. A solvent system such as an ethanol/water mixture is a suitable starting point. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Mechanistic Considerations

The formation of the triazine ring proceeds via a series of imine formations and cyclization steps, characteristic of a Mannich reaction. The subsequent nitroguanidinylation is a nucleophilic substitution/condensation process at the secondary amine site within the ring.

G cluster_0 Mechanism: Nitroguanidinylation Step A Triazine Precursor (1) (Secondary Amine) C Transition State/ Tetrahedral Intermediate A->C Nucleophilic Attack B Nitroguanidine (Tautomeric Form) B->C D Elimination of Ammonia (NH₃) C->D E Final Product (2) (Nitroimino-triazine) C->E

Caption: Proposed mechanism for the addition of the nitroimino group.

Quantitative Data Summary

ParameterPrecursor Synthesis (Step 1)Nitroguanidinylation (Step 2)
Limiting Reagent Formaldehyde / Methylamine1,5-Dimethylhexahydro-1,3,5-triazine
Molar Ratio 1 : 11 : 1
Solvent WaterAnhydrous Acetonitrile
Temperature 0 °C to RTReflux (~82 °C)
Reaction Time ~4 hours8-12 hours
Theoretical Yield ~32.8 g(Varies based on precursor yield)
Expected Appearance Colorless Oil / White SolidWhite to Pale Yellow Crystalline Solid

Characterization and Validation

To confirm the identity and purity of the final product (2) , the following analyses are essential:

  • ¹H and ¹³C NMR: To confirm the molecular structure, including the presence of methyl groups and the triazine ring backbone.

  • FT-IR Spectroscopy: To identify key functional groups, particularly the N-NO₂ stretch (typically ~1580-1620 cm⁻¹ and ~1250-1300 cm⁻¹) and the C=N bond.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition (C₅H₁₁N₅O₂).

  • Melting Point: A sharp melting point is indicative of high purity.

Critical Safety Precautions

  • Reagent Hazards:

    • Methylamine: Flammable, corrosive, and toxic. Handle in a well-ventilated fume hood.

    • Formaldehyde: Toxic, a known carcinogen, and sensitizer. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

    • Nitroguanidine: Can be an irritant. While relatively stable, its derivatives can be energetic. Avoid friction, shock, and heat.

  • Product Hazard: The final product, 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, contains a nitroimino group, which is an energetic functional group. The product should be treated as a potential explosive. Handle only small quantities, use non-sparking tools (spatulas), and avoid grinding, impact, or excessive heat.

  • General Procedures: All steps should be performed in a chemical fume hood. Safety glasses, a lab coat, and appropriate gloves are mandatory. An emergency shower and eyewash station must be accessible.

References

  • Nielsen, A. T., et al. (1979). Polyazapolycyclics. 10. Synthesis of 1,3,5-triacylhexahydro-s-triazines. The Journal of Organic Chemistry, 44(13), 2235–2239. [Link]

  • McKay, A. F. (1949). The Preparation of Nitroguanidine. Journal of the American Chemical Society, 71(6), 1968–1970. [Link]

  • Salishcheva, O. V., et al. (2018). Synthesis and properties of N-substituted derivatives of nitroguanidine. Russian Journal of General Chemistry, 88(8), 1735–1740. [Link]

Application

The Synthetic Utility of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine: A Gateway to Substituted Nitroguanidines

Introduction: Unveiling the Potential of a Versatile Heterocycle The 1,3,5-triazine scaffold is a cornerstone in various fields, from medicinal chemistry to materials science.[1][2] Within this broad family of heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Heterocycle

The 1,3,5-triazine scaffold is a cornerstone in various fields, from medicinal chemistry to materials science.[1][2] Within this broad family of heterocycles, 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine stands out as a stable, yet reactive, intermediate. Its structure, featuring a saturated triazine ring substituted with a nitroimino group, makes it an excellent precursor for the synthesis of N,N'-disubstituted nitroguanidines.[3] This application note provides an in-depth exploration of the synthetic applications of this compound, with a focus on providing researchers and drug development professionals with detailed protocols and the scientific rationale behind them.

The core reactivity of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine lies in its susceptibility to nucleophilic attack, leading to the cleavage of the triazine ring and the formation of a stable nitroguanidine moiety. This transformation offers a convenient and efficient alternative to traditional methods of nitroguanidine synthesis.[3]

Core Application: Synthesis of N-Substituted Nitroguanidines

The most significant application of 1,5-dialkyl-2-nitroiminohexahydro-1,3,5-triazines, including the dimethyl analog, is in the preparation of N-substituted nitroguanidine derivatives. These products are of considerable interest, particularly in the agrochemical industry as insecticides.[3] The hexahydro-1,3,5-triazine ring serves as a masked form of a protected and activated nitroguanidine, which can be unmasked under specific reaction conditions.

Causality of the Reaction: Mechanistic Insights

The synthetic strategy hinges on the reaction of the 2-nitroiminohexahydro-1,3,5-triazine with ammonia, a primary amine, or a secondary amine (or their salts).[3] This process can be conceptualized as a nucleophilic substitution followed by ring opening. The reaction is typically carried out in a suitable solvent and may be facilitated by heat. The choice of the nucleophile determines one of the N-substituents on the final nitroguanidine product, while the other substituent is pre-determined by the starting triazine. In the case of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, one of the substituents on the resulting nitroguanidine will be a methyl group.

The underlying principle of this transformation is the inherent strain and reactivity of the aminal-like linkages within the hexahydrotriazine ring. The presence of the electron-withdrawing nitroimino group further activates the ring towards nucleophilic attack. The reaction with an amine nucleophile initiates a cascade that ultimately leads to the cleavage of the ring and the formation of the thermodynamically more stable N,N'-disubstituted nitroguanidine.

Experimental Protocols: A Validated Approach

The following protocol is a representative example of the synthesis of an N,N'-disubstituted nitroguanidine from a 1,5-dialkyl-2-nitroiminohexahydro-1,3,5-triazine, based on established procedures.[3]

Protocol 1: General Procedure for the Synthesis of 1-(Substituted)-3-methyl-2-nitroguanidine

Objective: To synthesize a disubstituted nitroguanidine by reacting a 1,5-disubstituted-2-nitroiminohexahydro-1,3,5-triazine with an amine salt.

Materials:

  • 1-(A)-3-methyl-5-(R¹)-2-nitroiminohexahydro-1,3,5-triazine (1.0 eq)

  • Amine salt (e.g., ammonium sulfate, methylamine hydrochloride) (1.0 - 1.5 eq)

  • Solvent (e.g., methanol, ethanol, n-butanol, isobutanol, ethylene glycol, dichloromethane)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser or a pressure-rated autoclave)

  • Stirring apparatus

  • Heating apparatus (e.g., heating mantle, oil bath)

  • Analytical equipment for reaction monitoring (e.g., HPLC, TLC)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge the 1-(A)-3-methyl-5-(R¹)-2-nitroiminohexahydro-1,3,5-triazine and the chosen solvent.

  • Reagent Addition: Add the amine salt to the mixture.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 60°C to 110°C. The reaction time can vary from 4 to 12 hours. For reactions involving volatile amines or requiring higher pressures, an autoclave is recommended.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or TLC until the starting material is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration.

    • If no precipitate forms, the solvent can be removed under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

  • Analysis: The structure and purity of the final product should be confirmed by standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Self-Validation: The success of the protocol is validated by the high-yield formation of the target nitroguanidine derivative, which can be confirmed by comparing its analytical data with known values or through rigorous spectroscopic characterization. The reaction is generally clean, with minimal side products, simplifying purification.[3]

Data Presentation: Scope of the Reaction

The versatility of this method is demonstrated by its tolerance of a wide range of substituents on the starting triazine and the amine nucleophile. The following table summarizes various examples based on the patent literature.[3]

EntryR¹ in TriazineNucleophile/SaltSolventTemp (°C)Time (h)ProductYield (%)
1IsopropylAmmonia (gas)Dichloromethane9041-(3-tetrahydrofuryl)methyl-3-methyl-2-nitroguanidine98
2CyclohexylAmmonium carbonateMethanol100101-(3-tetrahydrofuryl)methyl-3-methyl-2-nitroguanidine96.2
3EthylDiammonium monohydrogenphosphateMethanol6051-(2-tetrahydrofuryl)methyl-3-methyl-2-nitroguanidine94.7
4MethylMethylamine hydrochlorideIsobutanol10041-(2-chloro-5-pyridyl)methyl-3-methyl-2-nitroguanidine-
5EthylAmmonium sulfaten-Butanol11051-(2-methyl-4-tetrahydrofuryl)methyl-3-methyl-2-nitroguanidine97.4
6t-ButylAmmonium phosphateEthanolreflux51-(2-tetrahydrofuryl)methyl-3-allyl-2-nitroguanidine-
7EthylPiperazineMethanol/Water6051-(2-tetrahydrofuryl)methyl-3-methyl-2-nitroguanidine-

Visualization of the Synthetic Workflow

The logical flow of the synthesis of N-substituted nitroguanidines from 1,5-dialkyl-2-nitroiminohexahydro-1,3,5-triazines can be visualized as follows:

G cluster_start Starting Materials cluster_process Reaction cluster_end Product Isolation A 1,5-Dialkyl-2-nitroimino- hexahydro-1,3,5-triazine D Mixing of Reactants A->D B Amine or Amine Salt (R²-NH₂ or R²R³NH) B->D C Solvent C->D E Heating and Stirring (60-110°C) D->E Initiation of Reaction F Reaction Work-up (Cooling, Filtration/Concentration) E->F Ring Opening & Product Formation G Purification (Recrystallization/Chromatography) F->G Crude Product H N,N'-Disubstituted Nitroguanidine G->H Purified Product

Caption: Workflow for the synthesis of N,N'-disubstituted nitroguanidines.

Conclusion and Future Outlook

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine and its analogs are valuable and versatile intermediates in organic synthesis, primarily serving as efficient precursors for a diverse range of N-substituted nitroguanidines. The protocols derived from the existing literature are robust, high-yielding, and applicable to a variety of substrates.[3] For researchers in drug discovery and agrochemical development, this synthetic route offers a reliable and scalable method for accessing libraries of nitroguanidine derivatives for biological screening.

Future research in this area could explore the development of catalytic and more environmentally benign conditions for this transformation. Furthermore, expanding the scope of nucleophiles beyond simple amines could unlock novel synthetic pathways to other classes of guanidine-containing compounds. The inherent reactivity of the 2-nitroiminohexahydro-1,3,5-triazine system suggests that other, yet to be discovered, applications in organic synthesis may be on the horizon.

References

  • Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2007). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Mini-Reviews in Organic Chemistry, 4(1), 41-53.
  • (1998). Process for the preparation of nitroguanidine derivatives starting from 2-nitroimino-hexahydro-1,3,5-triazines in the presence of ammonia, primary or secondary amine.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

  • Fun, H.-K., & Sivakumar, K. (2008). 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1515.
  • Pinheiro, S., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 14(11), 4679-4696.
  • Nile Chemicals. (2020, March 6). Making 1,3,5-Trinitroperhydro-1,3,5-triazine An Infamous Compound [Video]. YouTube. [Link]

  • Zhang, J., et al. (2014). 2,4,6-Tris(2,2,2-trinitroethylamino)-1,3,5-triazine: Synthesis, Characterization, and Energetic Properties.
  • Li, Z., et al. (2023). Selective Synthesis of N-[4][5]Triazinyl-α-Ketoamides and N-[4][5]Triazinyl-Amides from the Reactions of 2-Amine-[4][5]Triazines with Ketones. Molecules, 28(11), 4386.

  • Giomi, D., & Nesi, R. (2004).[4][5]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. Current Organic Chemistry, 8(4), 267-285.

  • Svidritskiy, E. A., et al. (2022). Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Organic Chemistry Frontiers, 9(10), 2743-2766.
  • El-Sayed, M. A. A., et al. (2021).

Sources

Method

Application Notes &amp; Protocols for the Purification of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Introduction 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is a heterocyclic compound belonging to the family of nitroguanidine derivatives. These compounds are of significant interest to researchers in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is a heterocyclic compound belonging to the family of nitroguanidine derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential biological activities. The synthesis of such molecules can often yield a crude product containing unreacted starting materials, intermediates, and side-products. Therefore, robust purification is paramount to ensure the integrity of subsequent biological assays and characterization data.

This document provides detailed protocols and the underlying scientific rationale for the purification of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, designed for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, emphasizing not just the "how" but the critical "why" behind each step.

Understanding Potential Impurities

Effective purification begins with an understanding of what needs to be removed. The synthesis of substituted hexahydro-1,3,5-triazines can result in several types of impurities.[1] While the specific impurity profile depends on the synthetic route, common contaminants may include:

  • Unreacted Starting Materials: Such as N-methylnitroguanidine, formaldehyde, and methylamine.

  • Partially Formed Intermediates: Incomplete cyclization or substitution can lead to various linear or partially-cyclized species.

  • Byproducts from Side Reactions: Including oligomers or products from undesired condensation reactions.

  • Residual Solvents and Reagents: Catalysts or solvents used in the synthesis that are carried through to the crude product.

A preliminary purity assessment of the crude material by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is strongly recommended to tailor the chosen purification strategy.

Purification Methodologies

Two primary techniques have proven effective for the purification of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine and related analogs: Recrystallization and Silica Gel Column Chromatography . The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures. For 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, alcohols are particularly effective solvents. The crystal structure of this compound has been successfully obtained through slow evaporation from an ethanol solution, indicating its suitability for crystallization.[2]

Causality Behind the Protocol: The ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. This differential solubility allows for the selective crystallization of the target molecule upon cooling, while impurities remain in the mother liquor. Ethanol and methanol are good candidates due to their polarity and ability to form hydrogen bonds, which can aid in dissolving the polar nitroimino-triazine structure at higher temperatures.

Experimental Protocol: Recrystallization from Ethanol

  • Solvent Selection & Dissolution:

    • Place the crude 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid completely dissolves. Avoid adding excessive solvent, as this will reduce the final yield. The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step is crucial for removing particulate matter that could act as unwanted nucleation sites.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal precipitation.

  • Isolation and Washing:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities. It is crucial to use cold solvent for washing to minimize re-dissolving the product.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be a fine, crystalline solid.

Purity Validation: The purity of the recrystallized product should be assessed using HPLC and compared to the crude material. A significant reduction or elimination of impurity peaks should be observed. Melting point analysis can also be used; a sharp melting point close to the literature value indicates high purity.

Method 2: Silica Gel Column Chromatography

For complex mixtures where recrystallization is ineffective, or for obtaining analytical-grade material, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. A patent detailing the synthesis of related nitroiminohexahydrotriazines demonstrates the utility of a silica gel column with an ethyl acetate/acetone mobile phase for purification.[3]

Causality Behind the Protocol: Silica gel is a polar stationary phase. Compounds with greater polarity will adsorb more strongly to the silica and elute later. By carefully selecting a mobile phase (eluent) of appropriate polarity, a separation can be achieved. An eluent system of ethyl acetate and acetone provides a moderately polar mobile phase that can effectively elute the target compound while retaining more polar impurities.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane.

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by flushing it with the initial mobile phase (e.g., 100% ethyl acetate or a mixture with a less polar solvent).

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for compounds that are sparingly soluble, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent.

    • Carefully apply the sample to the top of the prepared column.

  • Elution:

    • Begin elution with the chosen mobile phase. A common starting point could be 100% ethyl acetate, with the polarity gradually increased by adding acetone (e.g., a gradient from 0% to 20% acetone in ethyl acetate).

    • The optimal mobile phase composition should be determined beforehand using TLC. The ideal solvent system will show good separation of the target compound from impurities, with the target having an Rf value of approximately 0.3-0.4.

  • Fraction Collection and Analysis:

    • Collect fractions as the solvent elutes from the column.

    • Monitor the composition of the fractions using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

Data Presentation

Table 1: Solvent Properties for Recrystallization

SolventBoiling Point (°C)Key AdvantagesConsiderations
Ethanol78.4Good solubility differential; readily available.[2]Flammable.
Methanol64.7Lower boiling point for easier removal.[3]Toxic and flammable.
Water100Non-flammable, inexpensive.May require higher temperatures for dissolution.

Table 2: Typical Parameters for Chromatographic Purification

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for effective separation of moderately polar compounds.
Mobile Phase Ethyl Acetate / Acetone GradientAllows for fine-tuning of eluent polarity to achieve optimal separation.[3]
Detection TLC with UV visualization (254 nm) or stainingProvides a rapid method for monitoring fraction purity before combining.

Visualizations

Diagram 1: Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Ethanol crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filt Hot Filtration (Optional) dissolved->hot_filt if insolubles present cool Slow Cooling to RT hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Ethanol vac_filt->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for purification via recrystallization.

Diagram 2: Column Chromatography Workflow

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack Pack Silica Gel Column equilibrate Equilibrate with Mobile Phase pack->equilibrate load Load Crude Sample equilibrate->load elute Elute with Solvent Gradient (EtOAc/Acetone) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_prod Pure Product evaporate->pure_prod

Sources

Application

Application Notes and Protocols for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine: A Guide to its Reaction Mechanisms and Synthetic Utility

These application notes provide a comprehensive overview of the synthesis and primary reaction mechanisms of 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine. This guide is intended for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive overview of the synthesis and primary reaction mechanisms of 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in the synthetic applications of this versatile heterocyclic compound. The protocols and mechanistic discussions are designed to be a practical resource for laboratory work and to provide a strong theoretical foundation for experimental design.

Introduction and Significance

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is a saturated heterocyclic compound featuring a triazine core, two methyl substituents, and a nitroimino group. While a niche molecule, its true value lies in its role as a reactive intermediate or synthon. The strained hexahydro-1,3,5-triazine ring is susceptible to ring-opening reactions, providing a convenient pathway to substituted nitroguanidines.

The broader family of 1,3,5-triazine derivatives has shown significant promise in medicinal chemistry, with applications as anticancer, antiviral, and antimicrobial agents.[1][2][3] Furthermore, the nitroguanidine moiety, readily accessible from the title compound, is a key pharmacophore in a major class of insecticides, the neonicotinoids.[4] A thorough understanding of the reaction mechanisms of 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine is therefore crucial for leveraging its synthetic potential in the development of novel bioactive molecules.

Synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

The synthesis of N,N',N''-trisubstituted hexahydro-1,3,5-triazines typically proceeds via the condensation of a primary amine with formaldehyde.[5] While a specific protocol for 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine is not extensively documented in peer-reviewed literature, a plausible and efficient synthesis can be designed based on the reaction of N,N'-dimethyl-N''-nitroguanidine with formaldehyde. This reaction builds the hexahydrotriazine ring around the pre-existing substituted nitroguanidine core.

Protocol 1: Synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

This protocol describes the acid-catalyzed condensation of N,N'-dimethyl-N''-nitroguanidine with formaldehyde.

Materials:

  • N,N'-Dimethyl-N''-nitroguanidine

  • Formaldehyde (37% aqueous solution)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N'-dimethyl-N''-nitroguanidine (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add formaldehyde (2.2 equivalents) followed by a catalytic amount of glacial acetic acid (approximately 5 mol%).

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

Visualization of the Synthetic Workflow:

G cluster_0 Synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Start Start Dissolve Dissolve N,N'-dimethyl-N''-nitroguanidine in Ethanol Start->Dissolve Add_Reagents Add Formaldehyde and Catalytic Acetic Acid Dissolve->Add_Reagents Reflux Heat to Reflux (4-6 h) Add_Reagents->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Cool and Neutralize with NaHCO3 Monitor->Workup Complete Extract Extract with Dichloromethane Workup->Extract Dry Dry with MgSO4 and Concentrate Extract->Dry Purify Recrystallize Dry->Purify End Pure Product Purify->End G cluster_1 Acid-Catalyzed Hydrolysis Start Triazine + H3O+ Protonation Protonation of Ring Nitrogen Start->Protonation Attack Nucleophilic Attack by H2O Protonation->Attack Ring_Open Ring Opening Attack->Ring_Open Further_Hydrolysis Further Hydrolysis Ring_Open->Further_Hydrolysis Products Nitroguanidine + Formaldehyde + Methylamine Further_Hydrolysis->Products G cluster_2 Base-Catalyzed Hydrolysis Start Triazine + OH- Deprotonation Deprotonation of Methylene Proton Start->Deprotonation Elimination Formation of C=N double bond Deprotonation->Elimination Attack Nucleophilic Attack by OH- Elimination->Attack Ring_Open Ring Opening Attack->Ring_Open Products Nitroguanidine + Other Products Ring_Open->Products

Sources

Method

The Vanguard of Green Chemistry: Advanced Protocols for the Synthesis of 1,3,5-Triazine Derivatives

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique supramolecular properties.[1] Traditionally, the synthesis of these val...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique supramolecular properties.[1] Traditionally, the synthesis of these valuable compounds has often relied on harsh reaction conditions, hazardous solvents, and lengthy procedures, posing significant environmental and economic challenges.[1] This guide delineates the principles and provides field-tested protocols for the green synthesis of 1,3,5-triazine derivatives, leveraging contemporary technologies to foster sustainable and efficient chemical manufacturing.

Our focus is on methodologies that significantly reduce reaction times, minimize waste, and eliminate the need for toxic reagents and solvents. We will explore the application of microwave irradiation, sonochemistry, and solvent-free conditions, providing detailed, step-by-step protocols for the synthesis of a range of symmetrically and asymmetrically substituted 1,3,5-triazines. This document is intended to be a practical resource for researchers, scientists, and drug development professionals dedicated to incorporating the principles of green chemistry into their synthetic workflows.

I. Foundational Green Strategies in 1,3,5-Triazine Synthesis

The pursuit of environmentally benign synthetic routes for 1,3,5-triazine derivatives has led to the adoption of several innovative techniques that challenge the conventions of classical organic synthesis. These methods are not merely incremental improvements but represent a paradigm shift towards greater efficiency and sustainability.

Microwave-Assisted Synthesis: A New Epoch of Rapid and Efficient Reactions

Microwave irradiation has emerged as a powerful tool in green chemistry, offering a dramatic reduction in reaction times, often from hours to mere minutes.[1][2] This is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not attainable with conventional methods. This technique has been successfully applied to the synthesis of a wide array of 1,3,5-triazine derivatives, including symmetrically substituted, amino-substituted, and unsymmetrical triazines, often under solvent-free conditions.[1] The rapid heating not only accelerates the reaction but also minimizes the formation of byproducts, leading to cleaner reactions and higher yields.

Sonochemistry: Harnessing the Power of Sound for Eco-Friendly Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. A significant advantage of this method is its ability to facilitate reactions in aqueous media, a benign and abundant solvent.[2][3] Sonochemical protocols for 1,3,5-triazine synthesis have demonstrated high yields in remarkably short reaction times, often as little as five minutes.[2][3]

Solvent-Free Synthesis: The Ultimate Green Approach

Eliminating the use of volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions not only reduce environmental pollution but also simplify product work-up and purification. In the context of 1,3,5-triazine synthesis, solvent-free conditions are often coupled with microwave irradiation or the use of solid-supported catalysts. For instance, the cyclotrimerization of nitriles to form symmetrically substituted triazines can be efficiently carried out in the absence of a solvent, using silica-supported Lewis acids as catalysts.

II. Detailed Application Notes and Protocols

The following section provides detailed, step-by-step protocols for the green synthesis of various 1,3,5-triazine derivatives. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Microwave-Assisted Synthesis of 2,4-Diamino-6-Substituted-1,3,5-Triazines

This protocol describes a rapid and efficient one-pot synthesis of 2,4-diamino-1,3,5-triazines from cyanoguanidine and various nitriles under microwave irradiation. This method offers excellent atom economy and a simple work-up procedure.

Workflow for Microwave-Assisted Synthesis

cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up A Combine cyanoguanidine and nitrile in a microwave vial B Irradiate at specified power and temperature for 10-15 minutes A->B Seal vial C Cool the reaction mixture B->C D Add water to precipitate the product C->D E Filter and wash the solid product D->E F Dry the pure 2,4-diamino-1,3,5-triazine E->F

Caption: Workflow for microwave-assisted synthesis of 2,4-diamino-1,3,5-triazines.

Materials:

  • Cyanoguanidine

  • Substituted nitrile (e.g., benzonitrile, acetonitrile)

  • Dimethyl sulfoxide (DMSO) (minimal amount for homogenization)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave process vial, combine cyanoguanidine (1 mmol) and the desired nitrile (1 mmol).

  • Add a minimal amount of DMSO (e.g., 1 mL) to ensure good absorption of microwave radiation and to homogenize the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 175-205°C for 10-15 minutes. The power will be automatically adjusted by the instrument to maintain the set temperature.

  • After the reaction is complete, cool the vial to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by filtration, wash with water, and dry to obtain the pure 2,4-diamino-6-substituted-1,3,5-triazine.

Causality and Insights: The use of microwave irradiation dramatically reduces the reaction time from hours (under conventional heating) to minutes. DMSO acts as a microwave absorber, facilitating rapid and uniform heating. The simple precipitation work-up avoids the need for column chromatography, further enhancing the green credentials of this protocol.

Protocol 2: Ultrasound-Assisted Synthesis of 1,3,5-Triazine Derivatives in Water

This protocol details a highly sustainable method for the synthesis of 1,3,5-triazine derivatives using ultrasound irradiation in water, a benign solvent.[2][3] This approach is particularly advantageous for the synthesis of compounds with potential biological applications.

Reaction Pathway for Sonochemical Synthesis

reactant1 Cyanuric Chloride C3Cl3N3 product Substituted 1,3,5-Triazine reactant1->product Ultrasound (70% amplitude, 5 min) reactant2 Nucleophile (e.g., Amine) R-NH2 reactant2->product catalyst Phase-Transfer Catalyst (TBAB) Na2CO3 in H2O catalyst->product

Caption: Sonochemical synthesis of substituted 1,3,5-triazines.

Materials:

  • Substituted 2,4-dichloro-1,3,5-triazine

  • Amine nucleophile

  • Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

  • Deionized water

  • Probe sonicator

Procedure:

  • In a suitable reaction vessel, dissolve the substituted 2,4-dichloro-1,3,5-triazine (1 mmol) and the amine nucleophile (1 mmol) in water.

  • Add sodium carbonate (2 mmol) as a base and a catalytic amount of TBAB.

  • Immerse the probe of the sonicator into the reaction mixture.

  • Apply ultrasound irradiation at 70% amplitude for 5 minutes. Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the product often precipitates from the aqueous solution.

  • Collect the solid product by filtration, wash with water, and dry.

Causality and Insights: The use of a phase-transfer catalyst (TBAB) is crucial for facilitating the reaction between the organic triazine substrate and the nucleophile in the aqueous medium.[2] Sonication provides the necessary energy to overcome the activation barrier, leading to a rapid and efficient reaction at room temperature.[2] This method is significantly greener than conventional approaches that require organic solvents and prolonged heating.[3]

III. Comparative Data on Green Synthesis Methods

To provide a clear overview of the advantages of the described green synthesis methods, the following table summarizes key quantitative data from the literature.

MethodSubstrateReaction TimeTemperature (°C)Yield (%)Reference
Microwave-Assisted Cyanoguanidine + Benzonitrile10 min17583
Microwave-Assisted Cyanoguanidine + 4-Chlorobenzonitrile10 min19096
Ultrasound-Assisted 2,4-dichloro-6-morpholino-1,3,5-triazine + Aniline5 minRoom Temp.>75[2]
Conventional Heating 2,4-dichloro-6-morpholino-1,3,5-triazine + Aniline5-6 hoursReflux69[2]
Solvent-Free (MW) 4-Methoxybenzonitrile (cyclotrimerization)15 min20074

IV. Conclusion

The transition to green and sustainable synthetic methodologies is not merely an option but a necessity for the future of chemical research and industry. The protocols and data presented in this guide demonstrate that the synthesis of 1,3,5-triazine derivatives can be achieved with high efficiency, reduced environmental impact, and in significantly shorter timeframes. By embracing techniques such as microwave-assisted synthesis and sonochemistry, researchers can not only contribute to a healthier planet but also accelerate the pace of discovery in drug development and materials science.

V. References

  • Al-Otaibi, J. S., et al. (2018). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. ARKIVOC, 2018(3), 139-173. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines. [Link]

  • Kułaga, D., et al. (2022). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 27(11), 3583. [Link]

  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 028-045. [Link]

  • Knaus, E. E., et al. (2019). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Molecules, 24(18), 3326. [Link]

  • Chaurasia, S., et al. (2022). Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. Molecules, 27(19), 6605. [Link]

  • ResearchGate. (2018). Green synthesis of 1,3,5-triazines with applications in supramolecular chemistry and materials chemistry. [Link]

  • Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. ARKIVOC, 2020(3), 64-73. [Link]

  • Google Patents. (2015). Synthesis method of 1,3,5-triazine derivatives.

  • Muhammed, A. S., & Hussien, H. Y. (2021). Synthesis and Characterization of New 1,3,5-Triazine Derivatives Based on Benzene Ring. Egyptian Journal of Chemistry, 64(12), 7201-7206. [Link]

  • de Fatima, A., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 14(9), 3326-3343. [Link]

  • Kułaga, D., et al. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Molecules, 27(11), 3583. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

From the Senior Application Scientist's Desk: Welcome to the technical support center for the synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. This guide is designed for researchers and chemists seeking to...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for the synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. This guide is designed for researchers and chemists seeking to optimize reaction yields and troubleshoot common issues encountered during synthesis. Our approach is built on explaining the fundamental causality behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into key reaction parameters, purification strategies, and solutions to common synthetic hurdles, all grounded in authoritative literature.

Section 1: Synthesis Pathway and Core Principles

The synthesis of N,N'-disubstituted hexahydro-1,3,5-triazine derivatives is fundamentally a condensation reaction. The core structure is typically formed from the cyclocondensation of an amine (in this case, methylamine) and formaldehyde.[1] The introduction of the nitroimino group is a subsequent step. A prevalent and high-yield method for preparing related nitroguanidine derivatives involves the reaction of a pre-formed 1,3,5-trisubstituted-2-nitroiminohexahydrotriazine with an amine or an ammonium salt, which cleaves one of the ring's substituents to yield the desired product.[2] Understanding this pathway is critical for troubleshooting, as the stability of the triazine ring and the efficiency of the final conversion step are paramount for achieving high yields.

Below is a generalized workflow for this class of synthesis.

G cluster_0 Phase 1: Starting Materials cluster_1 Phase 2: Reaction cluster_2 Phase 3: Product Isolation A Primary Amine (e.g., Methylamine) D Reaction Vessel (Solvent, Catalyst) A->D B Formaldehyde B->D C Nitroguanidine Precursor C->D E Key Steps: 1. Condensation & Cyclization 2. Nitroimino Group Introduction 3. Ring Cleavage/Transformation D->E Controlled Temp. & Time F Crude Product Mixture E->F G Purification (Crystallization or Chromatography) F->G H Pure 1,5-Dimethyl-2-nitroimino- hexahydro-1,3,5-triazine G->H

Caption: Generalized workflow for triazine synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic strategy for this compound family?

The most frequently cited high-yield strategy involves preparing a 1,3,5-tri-substituted-2-nitroiminohexahydrotriazine and subsequently reacting it with ammonia, a primary or secondary amine, or a salt thereof.[2] This method is often preferred over direct acid hydrolysis of the tri-substituted precursor because it can be more selective and avoids issues related to the high water solubility of the final product, which complicates isolation after hydrolysis.[2]

Q2: What are the most critical factors that influence the reaction yield?

Several factors are crucial and must be carefully controlled:

  • Temperature: The substitution on the triazine ring is highly temperature-dependent. For the final conversion step, temperatures ranging from 60°C to 110°C are often employed, depending on the solvent and reagents.[2]

  • Solvent: The choice of solvent (e.g., methanol, ethanol, n-butanol) impacts reactant solubility and reaction kinetics. Alcohols are commonly used with high success.[2]

  • Reagent/Catalyst: The use of ammonium salts (e.g., ammonium chloride, ammonium sulfate) or specific amines is essential to facilitate the transformation of the tri-substituted intermediate into the desired di-substituted product.[2]

  • Reaction Time: Reaction times can vary from a few hours to over 10 hours, and monitoring by HPLC is recommended to determine the point of maximum conversion.[2]

Q3: How can I confirm the identity and purity of my synthesized product?

Product verification should be multi-faceted. High-Performance Liquid Chromatography (HPLC) is invaluable for monitoring reaction progress and assessing the purity of the final product.[2] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is standard. The definitive structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine has been confirmed by single-crystal X-ray analysis, which shows the triazine ring in an envelope conformation.[3] Comparing your analytical data to published results is the final validation step.

Q4: What are the essential safety precautions for this synthesis?

According to the Safety Data Sheet (SDS), 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine should be handled in a well-ventilated area.[4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4] In case of inhalation, move to fresh air.[4] For skin contact, remove contaminated clothing and wash the affected area.[4] Always consult the full SDS before beginning any experimental work.[4]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: My reaction yield is consistently low (<50%).

This is the most common issue, often stemming from suboptimal reaction conditions.

  • Possible Cause 1: Incorrect Reaction Temperature or Time.

    • Causality: The kinetics of both the desired reaction and potential side reactions are highly sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or product.

    • Solution: Systematically optimize the temperature. Based on analogous syntheses, a range between 60°C and 110°C is effective.[2] Monitor the reaction mixture at set time points (e.g., every hour) using HPLC to track the consumption of starting material and formation of the product. This allows you to identify the optimal reaction time and temperature for maximum yield before decomposition pathways become significant.

  • Possible Cause 2: Inappropriate Solvent or Reagent Choice.

    • Causality: The solvent must fully dissolve the reactants to ensure a homogeneous reaction mixture. The choice of amine or ammonium salt directly mediates the crucial ring-opening and re-formation step.

    • Solution: Refer to established protocols that have demonstrated high yields. Alcohols such as methanol, ethanol, and n-butanol are excellent starting points.[2] Ensure the correct molar equivalents of the ammonium salt (e.g., ammonium chloride, ammonium sulfate) or amine are used, as this is critical for driving the reaction to completion.

SolventReagentTemperature (°C)Time (h)Reported Yield (%)
MethanolAmmonium ChlorideReflux (~65)497.9
n-ButanolAmmonium Sulfate110597.4
EthanolAmmonium PhosphateReflux (~78)595.9
MethanolAmmonium Carbonate1001096.2
Data synthesized from high-yield examples for related nitroguanidine derivatives.[2]

Problem: I am observing significant byproduct formation on my HPLC/TLC.

  • Causality: Byproducts often arise from competing side reactions. In this synthesis, incomplete reaction can leave starting material, while alternative reactions, such as hydrolysis, can yield undesired triazine derivatives.[2] The stability of the triazine ring is influenced by factors like pH and the nucleophiles present.

  • Solution:

    • Verify Reagent Purity: Use high-purity starting materials. Impurities in the initial amine or formaldehyde can lead to a cascade of byproducts.

    • Control Reaction Conditions: Stick closely to the optimized temperature and time identified in your screening experiments. Avoid overly acidic conditions, which can promote hydrolysis of the triazine ring.[2]

    • Use Microwave Synthesis: For cleaner and faster reactions, consider microwave irradiation. This method has been shown to produce 1,3,5-triazines in good to excellent yields with short reaction times, often under solvent-free conditions, which minimizes byproduct formation.

G cluster_checks Diagnostic Checks cluster_solutions Corrective Actions Start Low Yield or Byproducts Observed Temp Is Temperature Optimized? Start->Temp Solvent Is Solvent Choice Appropriate? Start->Solvent Reagent Are Reagents Pure & Stoichiometry Correct? Start->Reagent OptimizeTemp Screen Temps (e.g., 60-110°C) Monitor by HPLC Temp->OptimizeTemp No ChangeSolvent Test Solvents: MeOH, EtOH, BuOH Solvent->ChangeSolvent No VerifyReagents Use High-Purity Starting Materials Reagent->VerifyReagents No

Caption: Troubleshooting logic for synthesis optimization.

Problem: I am struggling with isolating and purifying the final product.

  • Causality: Nitroguanidine derivatives are known to have high water solubility, which can make aqueous workups and extractions inefficient.[2] The product may also be an oil or difficult to crystallize from the crude reaction mixture.

  • Solution 1: Optimized Crystallization Protocol.

    • Concentration: After filtering off any insoluble matter, concentrate the reaction filtrate under reduced pressure.

    • Cooling: Cool the concentrated solution (e.g., to 0-5°C) to induce precipitation of the product crystals.[2]

    • Anti-Solvent Addition: If cooling is insufficient, cautiously add an anti-solvent (a solvent in which your product is insoluble but impurities remain dissolved) to promote crystallization.

    • Isolation: Collect the precipitated crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Solution 2: Silica Gel Column Chromatography.

    • Adsorption: Concentrate the crude reaction mixture to dryness and adsorb it onto a small amount of silica gel.

    • Column Packing: Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate/acetone or a similar polar mixture, as suggested by analogous purifications).[2]

    • Elution: Carefully load the adsorbed crude product onto the column and elute with the chosen solvent system, collecting fractions.

    • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the final compound.

References

  • Process for the preparation of nitroguanidine derivatives starting from 2-nitroimino-hexahydro-1,3,5-triazines in the presence of ammonia, primary or secondary amine. (EP0869120A1).
  • Al-Azmi, A., et al. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]

  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

  • Zhao, C., et al. (2008). 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1515. ResearchGate. [Link]

  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 028-045. [Link]

  • Hexahydro-1,3,5-triazine. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Welcome to the technical support guide for the synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide practical, experience-driven insights to help you identify, troubleshoot, and mitigate the formation of common impurities, thereby improving yield, purity, and overall success of your experiments.

Synthesis Overview: The Ideal Pathway

The synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is typically achieved through the condensation of methylamine, formaldehyde, and a suitable nitroguanidine precursor. The reaction forms the hexahydro-1,3,5-triazine ring system, a structure foundational to various energetic materials and pharmaceutical intermediates.[1] The core reaction involves the formation of a Mannich-type base from methylamine and formaldehyde, which then incorporates the nitroimino functionality.

Below is a generalized workflow for a successful synthesis.

G cluster_start Phase 1: Reagent Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Quality Control A Methylamine Solution D Controlled Condensation (pH and Temp. Monitored) A->D B Formaldehyde Solution B->D C Nitroguanidine Precursor C->D E Crude Product Precipitation D->E Reaction Quench F Recrystallization E->F Dissolution & Cooling G HPLC / LC-MS Analysis F->G H NMR Spectroscopy F->H I Pure Target Compound (>99% Purity) G->I H->I

Caption: Idealized workflow for the synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

Troubleshooting Guide: Common Issues and Side Products

This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.

Q1: My final product yield is significantly lower than expected, and my analytical data (HPLC, LC-MS) shows multiple unknown peaks. What are the likely impurities?

A1: Low yields are often directly correlated with the formation of side products. Based on the reaction mechanism and potential degradation pathways, the primary impurities fall into three categories:

  • Unreacted Intermediates: The most common "impurity" is often an unreacted starting material or a stable intermediate. The key intermediate to monitor is 1-methyl-3-nitroguanidine , which forms from the reaction of methylamine and nitroguanidine.[2]

  • Ring-Opened and Decomposition Products: The hexahydrotriazine ring is susceptible to hydrolysis and decomposition, especially under harsh pH or high-temperature conditions. This can lead to the formation of smaller, often water-soluble molecules like formaldehyde, methylamine, and various hydrazines.[3]

  • N-Nitroso Compounds: This is the most critical class of impurities due to their high toxicity. The formation of N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a significant risk if there are nitrite impurities or if reaction conditions favor nitrosation.[4][5] MNNG is a known carcinogen and mutagen, and its potential presence necessitates extreme caution.[5]

Q2: I observe a persistent yellow or pinkish hue in my supposedly white crystalline product. What does this indicate?

A2: A yellow to pink coloration is a classic indicator of N-nitroso impurities, particularly MNNG, which is described as a yellow crystalline solid.[5] This color can persist even at low concentrations. If you observe this, you must handle the material with enhanced safety precautions and prioritize analytical testing to quantify the level of this hazardous side product.

Q3: My reaction is exhibiting unexpected gas evolution and a rapid temperature increase. What is happening and how should I respond?

A3: Uncontrolled gas evolution and exotherms are signs of a runaway reaction, likely due to decomposition. The triazine ring and the nitroguanidine functionality are energetically unstable.[6] This decomposition can be triggered by:

  • Localized Hotspots: Poor stirring or rapid addition of reagents.

  • Incorrect pH: Strongly acidic or basic conditions can catalyze decomposition pathways.[5]

  • Contaminants: Certain metal ions or other impurities can act as catalysts for decomposition.

Immediate Response: Your priority is safety. Ensure the reaction is in a well-ventilated fume hood and behind a blast shield. If possible, cool the reaction vessel with an ice bath to try and regain control of the temperature. Do not seal the reaction vessel, as pressure buildup could lead to an explosion.[5]

Mechanistic Pathways: Formation of Key Side Products

Understanding the reaction pathways that lead to impurities is crucial for their prevention. The diagram below illustrates the desired synthesis route alongside the major competing side reactions.

G MeNH2 Methylamine Intermediate Mannich Reaction Intermediates MeNH2->Intermediate MNGu 1-Methyl-3-nitroguanidine (Unreacted Intermediate) MeNH2->MNGu Incomplete Reaction CH2O Formaldehyde CH2O->Intermediate NG Nitroguanidine NG->Intermediate Ideal Conditions MNNG N-Methyl-N'-nitro- N-nitrosoguanidine (MNNG) NG->MNNG Nitrite Impurity (NO2-) + Acidic pH NG->MNGu Incomplete Reaction Target 1,5-Dimethyl-2-nitroimino- hexahydro-1,3,5-triazine Intermediate->Target Cyclization Decomp Decomposition Products (Formaldehyde, Hydrazines) Intermediate->Decomp High Temp / Wrong pH Target->Decomp Stress (Heat, Acid)

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental literature on the degradation of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is limited. This guide is built u...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental literature on the degradation of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is limited. This guide is built upon established principles and data from structurally analogous compounds, particularly the well-studied explosive RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) and other s-triazine derivatives. The proposed pathways and troubleshooting advice are based on expert inference and should be used as a strategic starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine?

Based on its structure—a hexahydro-1,3,5-triazine ring with a nitroimino group—the compound is susceptible to several degradation mechanisms:

  • Biodegradation (Anaerobic): This is a likely and significant pathway, especially in environmental or biological matrices. Drawing parallels from RDX, anaerobic biodegradation likely proceeds via sequential reduction of the nitro group on the nitroimino moiety to a nitroso group (-N-NO).[1][2][3] This initial reduction can destabilize the triazine ring, leading to eventual fragmentation.

  • Hydrolysis: The triazine ring can undergo hydrolysis, and the rate is strongly dependent on pH.[4] Alkaline conditions, in particular, can promote the initial deprotonation of the ring, leading to the elimination of the nitro group and subsequent ring opening.[5]

  • Photodegradation: While less documented for this specific structure, many nitrogen-containing heterocyclic compounds are susceptible to degradation upon exposure to UV light. This pathway often involves the generation of reactive oxygen species that attack the molecule.

Q2: What are the expected initial degradation products?

The initial degradation products will vary by pathway:

  • Anaerobic Biodegradation: The first expected intermediate is the corresponding nitroso derivative: 1,5-Dimethyl-2-nitrosoiminohexahydro-1,3,5-triazine . Studies on RDX have consistently identified mono-, di-, and trinitroso derivatives as transient intermediates.[6]

  • Hydrolysis (Alkaline): The initial step is likely the formation of a denitrated intermediate, followed by ring-opening to yield linear compounds like 4-nitro-2,4-diazabutanal and byproducts such as formaldehyde and nitrous oxide.[5]

  • Advanced Oxidation (e.g., Photo-Fenton): These processes generate powerful hydroxyl radicals that can lead to the oxidation of the amino groups and eventual formation of cyanuric acid as a stable intermediate before complete mineralization.[7][8]

Q3: What environmental and experimental factors will most significantly influence the degradation rate?

The stability of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is not static. Researchers must control several key factors that can dramatically alter degradation kinetics.

FactorInfluence on Degradation Rate & MechanismKey Considerations
pH Critical. Strongly influences hydrolysis rates.[4] Alkaline conditions (pH > 8) are known to accelerate the hydrolysis of the related compound RDX, leading to ring cleavage.[5] Acidic conditions may also promote hydrolysis, though potentially through different mechanisms.Precisely buffer your solutions. The pH can dictate whether ring cleavage or side-chain modification is the dominant pathway.
Oxygen Availability Defines the biological pathway. Anaerobic (oxygen-free) conditions favor the reductive pathway, converting nitro groups to nitroso and amino groups.[1][2] Aerobic conditions may lead to different enzymatic attacks, possibly involving monooxygenases.For biodegradation studies, maintain strict anaerobic or aerobic conditions using appropriate gas mixtures (e.g., N₂/CO₂) and sealed vessels.
Temperature Accelerates reaction rates. As with most chemical reactions, higher temperatures will increase the rate of both chemical (hydrolysis) and biological degradation, up to the optimal temperature for the microorganisms involved.For chemical stability studies, test a range of temperatures (e.g., 4°C, 25°C, 50°C) to determine the activation energy of the degradation process.[9]
Light Exposure Can induce photodegradation. Exposure to UV or even strong visible light may initiate photochemical reactions, leading to the formation of radicals and subsequent degradation.Protect samples from light using amber vials or by covering glassware with aluminum foil unless photolytic degradation is the subject of the study.[10]
Microbial Consortium Determines biodegradation efficiency. The specific species of microorganisms present will determine the enzymatic capabilities for degrading the compound. Some bacteria are known to possess reductases that can act on nitramines.[11][12][13]For environmental fate studies, use relevant microbial sources (e.g., anaerobic sludge, contaminated soil). Isolate-specific studies can help identify key enzymes.

Troubleshooting Guide

This section addresses common problems encountered during the experimental analysis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine degradation.

Problem 1: My degradation rate is much slower than expected, or no degradation is observed.

  • Potential Cause 1: Incorrect pH. The compound may be significantly more stable at the pH of your experiment. The hydrolysis of s-triazines is highly pH-dependent.[4]

    • Solution: Conduct a pH screening study. Prepare buffered solutions across a wide pH range (e.g., pH 4, 7, 9) and monitor the compound's concentration over time.[14] This will help you identify the pH conditions that promote lability.

  • Potential Cause 2: Oxygen Inhibition (for biodegradation). If you are attempting anaerobic biodegradation, even trace amounts of oxygen can inhibit the reductive enzymes responsible for nitro group transformation.

    • Solution: Ensure your anaerobic setup is rigorous. Use pre-reduced media, sparge all solutions with an oxygen-free gas (e.g., 80:20 N₂:CO₂), and use butyl rubber stoppers and aluminum crimp seals. Include a redox indicator like resazurin to visually confirm anaerobic conditions.

  • Potential Cause 3: Lack of Bioavailability or Acclimation. In biodegradation experiments, the microorganisms may not be adapted to utilize the compound, or the compound may not be bioavailable.

    • Solution: Acclimate your microbial culture by gradually introducing the target compound over several weeks. For compounds with low water solubility, consider adding a non-ionic surfactant or co-solvent to increase bioavailability, but first, run controls to ensure the solvent itself is not inhibitory.[14]

Problem 2: I see multiple, unidentified peaks appearing in my HPLC or LC/MS chromatogram.

  • Potential Cause 1: Multiple Degradation Pathways Occurring Simultaneously. It's common for hydrolysis, reduction, and ring cleavage to happen at the same time, especially in complex matrices.

    • Solution: Simplify your experimental conditions to isolate one pathway. For example, to study hydrolysis, use a sterile, buffered solution in the dark. To study biodegradation, ensure strict anaerobic conditions and use a minimal medium where the compound is the primary substrate. This systematic approach helps in identifying the source of each new peak.[15]

  • Potential Cause 2: Formation of Transient Intermediates. Many degradation pathways involve short-lived intermediates, such as the nitroso derivatives, which can be further reduced or degraded.[6]

    • Solution: Use a time-course study with frequent sampling at early time points (e.g., 0, 1, 2, 4, 8 hours). This increases the probability of detecting transient species before they degrade further. Couple your separation technique with mass spectrometry (LC/MS) to get molecular weight information for each unknown peak, which is crucial for structural elucidation.[10]

Problem 3: The mass balance is poor; the decrease in the parent compound does not match the appearance of degradation products.

  • Potential Cause 1: Formation of Volatile or Gaseous Products. Ring cleavage can lead to the formation of small, volatile molecules like formaldehyde or gases like nitrous oxide (N₂O) and CO₂, which will not be detected by typical LC-based methods.[5][12][13]

    • Solution: To detect volatile organic compounds, use a gas chromatograph (GC) with an appropriate detector (e.g., FID or MS).[1] For gaseous products like N₂O or CO₂, analyze the headspace of your sealed reactor using a GC with a thermal conductivity detector (TCD) or an electron capture detector (ECD).

  • Potential Cause 2: Adsorption to Labware or Matrix Components. The compound or its degradation products may be adsorbing to your sample vials, SPE cartridges, or organic matter in your experimental matrix.

    • Solution: Perform extraction recovery studies. Spike a known amount of the parent compound and any available standards of degradation products into a blank matrix and proceed through your entire sample preparation and analysis workflow. Low recovery indicates a loss during the process. Consider using silanized glassware or polypropylene vials to minimize adsorption.

Protocols & Methodologies

Protocol 1: General Forced Degradation Study

This protocol is designed to assess the overall stability of the compound under various stress conditions, as recommended by ICH guidelines.[9]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.[10]

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated UV light source (e.g., 254 nm).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours). For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC/MS method. Compare the chromatograms of stressed samples to the unstressed (time zero) sample to identify new peaks.

Protocol 2: Analytical Method for Triazine Compounds by HPLC-UV

This method provides a starting point for quantifying the parent compound and its non-volatile degradation products.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using a mixture of water and acetonitrile (or methanol). A typical starting point could be 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan, likely around 230-250 nm). A DAD is highly recommended to obtain spectra for new peaks, aiding in their identification.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C to ensure reproducible retention times.[9]

Visualizations

Proposed Anaerobic Biodegradation Pathway

G parent 1,5-Dimethyl-2-nitroimino- hexahydro-1,3,5-triazine nitroso 1,5-Dimethyl-2-nitrosoimino- hexahydro-1,3,5-triazine parent->nitroso Nitro Reductase (Anaerobic) ring_cleavage Ring Cleavage Intermediates nitroso->ring_cleavage Ring Destabilization end_products End Products (e.g., Formaldehyde, N₂O, CO₂) ring_cleavage->end_products Further Decomposition

Caption: Proposed anaerobic degradation via nitro group reduction.

Experimental Workflow for a Degradation Study

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis start Prepare Stock Solution & Experimental Matrix stress Apply Stress Condition (e.g., pH, Temp, Microbes) start->stress sampling Time-Course Sampling stress->sampling hplc HPLC or LC/MS Analysis sampling->hplc gc Headspace GC Analysis (for volatiles) sampling->gc data Data Interpretation (Kinetics, Product ID) hplc->data gc->data

Caption: General workflow for investigating degradation kinetics.

References

  • Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine. (DTIC) Available at: [Link]

  • The Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine (RDX). (DTIC) Available at: [Link]

  • Zhao, J. S., et al. (2004). Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine and Its Mononitroso Derivative Hexahydro-1-Nitroso-3,5-Dinitro-1,3,5-Triazine by Klebsiella pneumoniae Strain SCZ-1 Isolated from an Anaerobic Sludge. Applied and Environmental Microbiology. Available at: [Link]

  • Zhao, J. S., et al. (2004). Biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine and its mononitroso derivative hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine by Klebsiella pneumoniae strain SCZ-1 isolated from an anaerobic sludge. PubMed. Available at: [Link]

  • Zhao, J. S., et al. (2004). Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine and Its Mononitroso Derivative Hexahydro-1-Nitroso-3,5-Dinitro-1,3,5-Triazine by Klebsiella pneumoniae Strain SCZ-1 Isolated from an Anaerobic Sludge. National Institutes of Health (NIH). Available at: [Link]

  • McCormick, N. G., et al. (1981). Biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine. OSTI.GOV. Available at: [Link]

  • Sharma, I., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI. Available at: [Link]

  • Dbira, S., et al. (2014). Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. Scientific Research Publishing. Available at: [Link]

  • Balbuena, P. B., et al. (2013). Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine: M06-2X investigation. PubMed. Available at: [Link]

  • Jackson, R. G., et al. (2019). Degradation of nitroaromatic and nitramine explosive compounds by xenobiotic reductase XenB under aerobic and anaerobic conditions. ResearchGate. Available at: [Link]

  • Domino, M. M., et al. (2011). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. Available at: [Link]

  • Hemingway, R. (2024). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]

  • Scribner, E. A., et al. (1999). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse. Available at: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (Veeprho). Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Shinde, M. A., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Hawari, J., et al. (2001). Identification of hydroxylamino-dinitroso-1,3,5-triazine as a transient intermediate formed during the biodegradation of RDX. PubMed. Available at: [Link]

  • Stewart, J. T., & Smith, R. B. (2022). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. ACS Omega. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilization of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine in Solution

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals working with 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (CAS: 13651...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals working with 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (CAS: 136516-16-0). Our goal is to provide a centralized resource for understanding and mitigating the challenges associated with its stability in solution. By synthesizing data from the literature and field experience, this document offers practical troubleshooting advice and robust protocols to ensure the integrity of your experiments.

General Stability & Physicochemical Profile

While 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is generally stable as a solid under recommended storage conditions (cool, dry, well-ventilated area), its behavior in solution is more complex and presents the primary challenge for researchers.[1] The molecule's structure, particularly the nitroimino group attached to the triazine ring, is susceptible to degradation, primarily through hydrolysis. Understanding its physicochemical properties is the first step toward controlling its stability.

Table 1: Physicochemical Properties of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Property Value Source
Molecular Formula C₅H₁₁N₅O₂ [2][3]
Molecular Weight 173.17 g/mol [2][3]
Boiling Point 271.3°C (at 760 mmHg) [4][5]
Density 1.45 g/cm³ [4][5]

| Predicted pKa | 6.46 ± 0.20 |[5] |

The predicted pKa of 6.46 is a critical parameter.[5] It indicates that the molecule's protonation state is highly sensitive to pH changes around neutral conditions, which directly influences its stability in aqueous media.

Frequently Asked Questions (FAQs) on Solution Stability

This section addresses the most common questions regarding the handling and stability of this compound in solution.

Q: What is the primary mechanism of degradation for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine in solution?

A: The most significant degradation pathway is acid-catalyzed hydrolysis. In the presence of an acid, the hexahydro-1,3,5-triazine ring is cleaved, leading to the formation of corresponding nitroguanidine derivatives.[6] This reaction is a known process for preparing di-substituted nitroguanidines from 1,3,5-tri-substituted 2-nitroiminohexahydrotriazines.[6] Therefore, controlling the acidity of the solution is the most critical factor in preventing degradation.

Q: How does pH specifically affect the stability of the compound?

A: The compound's stability is inversely related to the acidity of the solution. Given its predicted pKa of ~6.46, the molecule will become significantly protonated in solutions with a pH below this value.[5][7] This protonation makes the triazine ring more susceptible to nucleophilic attack by water (hydrolysis), accelerating the degradation process shown in the diagram below.

Expert Recommendation: To maximize stability in aqueous solutions, always use a buffer with a pH of 7.2 or higher. Avoid acidic buffers or unbuffered water, which may become acidic due to dissolved CO₂.

Q: What are the recommended solvents for preparing high-concentration stock solutions?

A: For maximum stability, especially for long-term storage, aprotic, anhydrous-grade solvents are highly recommended.

  • Primary Choice: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are aprotic and will not participate in hydrolysis.

  • Secondary Choice: While the compound has been shown to be soluble in ethanol for crystallization purposes, protic solvents like ethanol or methanol can still facilitate degradation over time, especially if trace amounts of acid are present.[8] If a protic solvent must be used, ensure it is of high purity and consider storing the solution at -80°C.

Q: What are the best practices for preparing and storing working solutions?

A: To maintain the integrity of your working solutions, follow these guidelines:

  • Aliquoting: Prepare high-concentration stock solutions in an anhydrous aprotic solvent (e.g., DMSO) and store them in small, single-use aliquots at -80°C. This minimizes freeze-thaw cycles, which can introduce moisture.

  • Fresh Preparation: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution into an appropriate, pre-warmed buffer (pH ≥ 7.2).

  • Avoid Aqueous Storage: Do not store the compound in aqueous buffers for extended periods, even when frozen. Hydrolysis can still occur slowly in the frozen state.

Troubleshooting Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q: My HPLC analysis shows the concentration of my compound decreasing rapidly in my cell culture medium. What is happening?

A: This is a classic sign of pH-mediated degradation. Most cell culture media are buffered around pH 7.2-7.4; however, cellular metabolism can produce acidic byproducts, locally lowering the pH and accelerating the hydrolysis of your compound.

Troubleshooting Steps:

  • Confirm Medium pH: Measure the pH of your medium at the end of the experiment.

  • Include a Stability Control: In a parallel experiment, incubate the compound in the cell culture medium without cells. This will help you distinguish between chemical degradation and cellular metabolism.

  • Reduce Incubation Time: If possible, shorten the exposure time of the compound to the aqueous environment.

Q: I observed precipitation after diluting my DMSO stock solution into an aqueous buffer. How can I resolve this?

A: This is a solubility issue. While the compound may be soluble in your buffer at the target concentration, the kinetics of dissolution can be slow, or the local concentration at the point of addition may exceed its solubility limit.

Troubleshooting Steps:

  • Use Co-solvents: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility (typically 0.1% to 1%, but check your experimental system's tolerance).

  • Pre-warm Buffer: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C) before adding the stock solution.

  • Vortex During Addition: Add the stock solution dropwise to the buffer while vortexing or stirring vigorously to ensure rapid mixing and prevent localized precipitation.

Q: My LC-MS analysis shows a new peak with a mass corresponding to the loss of a C₂H₅N fragment. What is this species?

A: This is very likely the 1-methyl-2-nitroguanidine product resulting from the acid-catalyzed hydrolysis of the parent compound. The triazine ring cleaves, releasing formaldehyde and methylamine fragments, leaving the core nitroguanidine structure.

Workflow for Identification:

  • Monitor Over Time: Analyze samples at different time points to confirm that the intensity of the parent peak decreases as the new peak's intensity increases.

  • Induce Degradation: Intentionally degrade a small sample by adding a trace amount of weak acid (e.g., formic acid) to your solution. If the unknown peak's intensity increases dramatically, it confirms it is a degradation product.

  • High-Resolution MS/MS: Use tandem mass spectrometry to fragment both the parent ion and the suspected degradant. The fragmentation pattern should provide definitive structural confirmation.

Visualizing the Degradation Pathway & Workflow

Understanding the chemical transformations and the experimental workflow is key to preventing issues.

Fig 1. Proposed Acid-Catalyzed Hydrolysis Pathway cluster_0 Degradation Mechanism A 1,5-Dimethyl-2-nitroimino- hexahydro-1,3,5-triazine B Protonated Intermediate (on Ring Nitrogen) A->B + H⁺ (Acidic pH) C Ring Opening via Nucleophilic Attack by H₂O B->C + H₂O (Hydrolysis) D 1-Methyl-2-nitroguanidine (Degradation Product) C->D E Formaldehyde + Methylamine (Byproducts) C->E

Caption: Proposed mechanism for compound degradation in acidic aqueous solution.

Fig 2. Recommended Workflow for Solution Preparation cluster_1 Experimental Workflow Stock Prepare High-Concentration Stock in Anhydrous DMSO Aliquot Create Single-Use Aliquots Stock->Aliquot Store Store at -80°C (Protected from Light) Aliquot->Store Prepare Prepare Working Solution Fresh (Dilute into Buffer pH ≥ 7.2) Store->Prepare For each experiment Use Use Immediately in Experiment Prepare->Use

Caption: Best-practice workflow for preparing and using solutions.

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized 10 mM Stock Solution

  • Materials: 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (solid), anhydrous-grade DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Equilibrate the vial of solid compound to room temperature for at least 15 minutes before opening to prevent moisture condensation. b. Weigh out 1.732 mg of the compound and place it in a sterile microcentrifuge tube. c. Add 1.0 mL of anhydrous-grade DMSO to the tube. d. Vortex thoroughly for 2 minutes or until the solid is completely dissolved. e. Centrifuge briefly to collect the solution at the bottom of the tube. f. Immediately create 10-20 µL single-use aliquots in fresh, sterile tubes. g. Store all aliquots at -80°C, protected from light.

Protocol 2: General Method for Assessing Solution Stability via HPLC

  • Objective: To determine the degradation rate of the compound in a specific buffer.

  • Procedure: a. Prepare a 100 µM working solution of the compound by diluting your DMSO stock into the test buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is below 1%. b. Immediately inject a sample into the HPLC system to get the T=0 time point. c. Incubate the remaining solution at the desired temperature (e.g., 25°C or 37°C), protected from light. d. At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot and inject it into the HPLC. e. Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0 by comparing the peak areas. Plot the percentage remaining versus time to determine the stability profile.

References

  • Alajarín, M., Cabrera, J., Pastor, A., Sánchez-Andrada, P., & Orenes, R.-A. (2012). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Arkivoc, 2012(1), 239-300. Available at: [Link]

  • Fun, H. K., Arshad, S., & Poomeswaran, K. (2008). 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1515. Available at: [Link]

  • LookChem. (n.d.). 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Safety Data Sheets(SDS). Retrieved from [Link]

  • Valdez, C. A., & Cisneros, G. A. (2012). pH dependent conformational dynamics of substituted triazines. TCU Digital Repository. Available at: [Link]

  • Google Patents. (1998). Process for the preparation of nitroguanidine derivatives starting from 2-nitroimino-hexahydro-1,3,5-triazines in the presence of ammonia, primary or secondary amine. EP0869120A1.
  • Oh, S.-Y., & Chiu, P. C. (2009). Abiotic transformation of hexahydro-1,3,5-trinitro-1,3,5-triazine by Fe(II) bound to magnetite. Environmental Science & Technology, 43(20), 7671–7677. Available at: [Link]

  • Kanagathara, N., et al. (2014). Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. Pelagia Research Library. Available at: [Link]

  • PubChem. (n.d.). N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide. Retrieved from [Link]

  • PubChem. (n.d.). N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) separation of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. This resource is designed for researchers, analytica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) separation of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. This resource is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth solutions to common and complex challenges encountered during the analysis of this compound. Our approach is rooted in explaining the fundamental principles behind each troubleshooting step, empowering you to make informed decisions in your laboratory.

Section 1: Understanding the Analyte - Key Physicochemical Properties

A robust analytical method begins with a thorough understanding of the analyte's properties. 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is a relatively polar molecule, which dictates its behavior in a chromatographic system. Its basic nature, due to the triazine ring nitrogens, is a critical factor in method development and troubleshooting, particularly concerning peak shape.

Table 1: Physicochemical Properties of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

PropertyValueImplication for HPLC Analysis
Molecular Formula C₅H₁₁N₅O₂[1]---
Molecular Weight 173.17 g/mol [1][2]Essential for mass spectrometry detection and solution preparation.
Predicted pKa 6.46 ± 0.20[3]The compound is a weak base. Mobile phase pH control is critical to ensure consistent retention and peak shape by maintaining a single ionic form.
Predicted XLogP3 -0.4[1]Indicates high polarity. Reversed-phase chromatography on a C18 or C8 column with a high aqueous mobile phase is the recommended starting point.
UV Absorbance Nitroimino groupThe nitroimino chromophore allows for UV detection. A related compound, RDX, is detected at 232 nm, which serves as a good initial wavelength to evaluate[4].

Section 2: Recommended Starting HPLC Method (Reversed-Phase)

This protocol provides a validated starting point for your experiments. It is designed to be robust, but may require optimization based on your specific instrumentation and sample matrix.

Experimental Protocol: Baseline HPLC Separation

  • Column Selection: Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). End-capping is crucial to minimize secondary interactions with the basic analyte.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water.

    • Solvent B: Acetonitrile.

    • Rationale: Formic acid acts as a mobile phase modifier, setting the pH below the analyte's pKa to ensure it is in its protonated, cationic form. This promotes better peak shape and consistent retention.

  • Isocratic Elution:

    • Start with a composition of 85% A and 15% B. Adjust as needed to achieve a retention time between 3 and 10 minutes.

    • Rationale: An isocratic method is simpler to troubleshoot and offers better reproducibility for single-analyte quantification compared to a gradient method.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature control is essential for reproducible retention times[5].

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 232 nm[4].

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (85:15 Water:Acetonitrile with 0.1% Formic Acid).

    • Causality: Dissolving the sample in a solvent weaker than or equal in strength to the mobile phase prevents peak distortion and fronting[6]. Filter the sample through a 0.22 µm syringe filter before injection to protect the column from particulates[4].

Section 3: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during analysis.

Q1: Why is my peak for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine tailing?

A1: Peak tailing is the most frequent issue for this basic compound. It is almost always caused by secondary interactions between the analyte's amine groups and acidic, unreacted silanol groups on the surface of the silica-based column packing.

  • Quick Fixes:

    • Check Mobile Phase pH: Ensure your mobile phase is acidic (e.g., contains 0.1% formic or acetic acid). A low pH protonates the analyte and suppresses the ionization of silanol groups, minimizing the interaction.

    • Use a Base-Deactivated Column: Employ a column specifically designed for analyzing bases, which has a highly end-capped and low-activity silica surface.

    • Add a Competitive Base: In some cases, adding a small amount of a competitive base like triethylamine (TEA) (0.1%) to the mobile phase can mask the active sites, though this may not be suitable for LC-MS applications[7].

Q2: My retention time is shifting between injections. What should I check first?

A2: Retention time drift is typically a sign of instability in the HPLC system or column.

  • Systematic Checks:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before the first injection. A minimum of 10-20 column volumes is recommended[5].

    • Temperature Fluctuation: Verify that the column oven is on and maintaining a stable temperature. Even minor temperature changes can alter retention times[5].

    • Mobile Phase Composition: If using a gradient or manually mixing solvents, ensure the pump's proportioning valves are functioning correctly. Re-prepare the mobile phase if it has been sitting for a long time, as volatile components can evaporate[5].

    • Pump Performance: Check for leaks in the pump or flow system. An inconsistent flow rate is a direct cause of retention time variability[7].

Q3: I'm not seeing any peak, or the peak is extremely small. What's wrong?

A3: This can be an instrument, sample, or method issue.

  • Troubleshooting Steps:

    • Check Connections: Ensure all fluidic paths are secure, from the sample vial to the detector waste line.

    • Verify Injection: Confirm the autosampler is correctly picking up and injecting the sample. Check for a blocked needle or sample loop[8].

    • Detector Settings: Double-check that the detector lamp is on and the correct wavelength is set.

    • Sample Degradation: Consider the possibility that the analyte has degraded. While stability data is limited, it's prudent to prepare samples fresh[9].

    • Wrong Mobile Phase: If the mobile phase is too strong (too much organic solvent), the analyte may elute in the solvent front (at t₀), appearing as no peak at all. Try a weaker mobile phase.

Section 4: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving more complex chromatographic problems.

Peak Shape Problems (Tailing, Fronting, Splitting)

Poor peak shape compromises integration accuracy and resolution. The following diagram outlines a logical workflow for diagnosing the root cause of peak tailing, the most common issue for this analyte.

PeakTailing_Troubleshooting Start Symptom: Peak Tailing CheckOverload CheckOverload Start->CheckOverload CheckColumn Is Column Base-Deactivated or New? CheckOverload->CheckColumn No Sol_ReduceConc Solution: Reduce Sample Concentration CheckOverload->Sol_ReduceConc Yes CheckMobilePhase CheckMobilePhase CheckColumn->CheckMobilePhase Yes Sol_ChangeColumn Solution: Use Base-Deactivated Column or Replace Old Column CheckColumn->Sol_ChangeColumn No CheckSampleSolvent Is Sample Solvent Stronger Than Mobile Phase? CheckMobilePhase->CheckSampleSolvent Yes Sol_AdjustpH Solution: Add 0.1% Formic or Trifluoroacetic Acid (TFA) to Mobile Phase CheckMobilePhase->Sol_AdjustpH No CheckSampleSolvent->Sol_ChangeColumn No (Likely Column Issue) Sol_ChangeSolvent Solution: Dissolve Sample in Initial Mobile Phase CheckSampleSolvent->Sol_ChangeSolvent Yes

Caption: A systematic workflow for troubleshooting peak tailing.

  • Peak Fronting: This is typically caused by mass overload or injecting the sample in a solvent significantly stronger than the mobile phase[6].

    • Solution: Dilute the sample. Ensure the sample solvent matches the mobile phase composition or is weaker.

  • Split Peaks: A split or doubled peak often indicates a problem at the head of the column.

    • Cause: A partially blocked inlet frit or a void (channel) in the column's stationary phase.

    • Solution: First, try back-flushing the column (if the manufacturer's instructions permit). If this fails, the column likely needs to be replaced[10]. A contaminated guard column can also cause this; replace the guard column first as a less expensive diagnostic step.

System & Baseline Issues

A stable baseline is the foundation of accurate quantification. The following diagram illustrates a general approach to diagnosing system-level problems.

System_Troubleshooting cluster_pressure Pressure Troubleshooting cluster_baseline Baseline Troubleshooting Problem Identify Problem Pressure Pressure Anomaly (High or Low) Problem->Pressure Baseline Baseline Issue (Noise, Drift) Problem->Baseline Retention Retention Time Drift Problem->Retention HighP High Pressure Pressure->HighP LowP Low/Fluctuating Pressure Pressure->LowP Noise Baseline Noise Baseline->Noise Drift Baseline Drift Baseline->Drift CheckEquil CheckEquil Retention->CheckEquil Primary Cause CheckBlockage CheckBlockage HighP->CheckBlockage Check for Blockage (Frit, Column, Tubing) CheckLeak CheckLeak LowP->CheckLeak Check for Leaks (Fittings, Seals) Sol_Flush Sol_Flush CheckBlockage->Sol_Flush Solution: Backflush/Replace Sol_Tighten Sol_Tighten CheckLeak->Sol_Tighten Solution: Tighten/Replace CheckAir CheckAir Noise->CheckAir Check for Air Bubbles (Degas Mobile Phase) Drift->CheckEquil Check Column Equilibration & Temp Stability Sol_Degas Sol_Degas CheckAir->Sol_Degas Solution: Degas/Purge Sol_Equil Sol_Equil CheckEquil->Sol_Equil Solution: Increase Equil. Time

Caption: General workflow for diagnosing HPLC system issues.

  • High Backpressure:

    • Cause: A blockage in the system, most commonly from precipitated buffer salts or sample particulates on the column inlet frit[8][11].

    • Diagnosis: Systematically remove components from the flow path (column, then guard column) and check the pressure. If the pressure drops significantly after removing the column, the column is the source of the blockage.

    • Solution: Replace the column inlet frit or back-flush the column. Always filter samples and mobile phases to prevent this[12].

  • Baseline Noise or Drift:

    • Cause (Noise): Air bubbles in the pump or detector, or a failing detector lamp[12].

    • Solution (Noise): Degas the mobile phase thoroughly and purge the pump. If noise persists, check the detector lamp's energy output.

    • Cause (Drift): Insufficient column equilibration, temperature fluctuations, or a contaminated column slowly bleeding adsorbed material[5].

    • Solution (Drift): Allow for longer equilibration times. Use a column oven. If contamination is suspected, flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol).

References

  • ResearchGate. (n.d.). 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. Retrieved from ResearchGate. [Link]

  • Google Patents. (1998). EP0869120A1 - Process for the preparation of nitroguanidine derivatives.
  • MDPI. (2023). Multi-Omics Strategies to Investigate the Biodegradation of Hexahydro-1,3,5-trinitro-1,3,5-triazine in Rhodococcus sp. Strain DN22. Retrieved from MDPI. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments. [Link]

  • CORE. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Retrieved from CORE. [Link]

  • PubChem. (n.d.). N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide. Retrieved from PubChem. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from Chromatography Today. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent Technologies. [Link]

  • PubMed. (2013). Validation of a novel extraction method for studying hexahydro-1,3,5-trinitro-1,3,5 triazine (RDX) biodegradation by ruminal microbiota. Retrieved from PubMed. [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Retrieved from Medikamenter Quality Services. [Link]

  • MAC-MOD Analytical. (n.d.). HPLC Troubleshooting Guide. Retrieved from MAC-MOD Analytical. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from Phenomenex. [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from Labtech. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Derivatives

Welcome to the dedicated technical support guide for researchers, scientists, and professionals engaged in the synthesis and optimization of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine and its derivatives. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals engaged in the synthesis and optimization of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine and its derivatives. This document is designed to provide practical, field-tested insights and solutions to common challenges encountered during the experimental workflow. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions for successful reaction optimization.

The synthesis of substituted hexahydro-1,3,5-triazines is a nuanced process, often requiring careful control over reaction parameters to achieve high yield and purity. The introduction of a nitroimino group adds another layer of complexity related to reactivity and stability. This guide is structured to address your most pressing questions and troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed explanations and protocols, please refer to the in-depth Troubleshooting Guide that follows.

Q1: My reaction yield for the triazine ring formation is consistently low. What is the most common cause? A: Low yields in triazine synthesis often stem from three primary factors: incomplete reaction, catalyst inefficiency, or competing side reactions. Harsh reaction conditions, which are sometimes required, can also lead to product decomposition. We recommend starting your optimization by evaluating the reaction time and temperature. For challenging syntheses, switching to microwave-assisted heating can dramatically improve yields and reduce reaction times from hours to minutes.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. How can I improve the selectivity of my reaction? A: The formation of multiple products, including isomers and byproducts, is a frequent challenge, especially when performing sequential nucleophilic substitutions on a triazine core like cyanuric chloride.[1][2] The key to controlling selectivity is precise temperature management. The first substitution is often exothermic and should be performed at low temperatures (e.g., 0 °C), the second at room temperature, and the third may require heating.[2] Sticking to this temperature-dependent sequence is critical for minimizing byproduct formation.

Q3: My reaction seems to stall and does not proceed to completion, even after extended periods. What should I check first? A: A stalled reaction often points to an issue with either the catalyst or the solvent system. If using a catalyst, ensure it is fresh and active. Some catalysts, particularly Lewis acids, can be deactivated by moisture. Secondly, evaluate your solvent. The solvent must be able to dissolve all reactants to a sufficient degree. If reactants have poor solubility, the reaction will be diffusion-limited and slow or stall. Consider screening solvents with different polarities.[3]

Q4: Is there a more environmentally friendly or "green" approach to synthesizing these triazine derivatives? A: Yes, several green chemistry principles can be applied. Microwave-assisted synthesis is a prominent example, as it significantly reduces reaction times and often allows for solvent-free conditions. The use of silica-supported Lewis acids as catalysts also represents a greener alternative to more contaminating options, offering easier separation and recycling.

In-Depth Troubleshooting and Optimization Guide

This guide provides a systematic approach to identifying and resolving common experimental problems. Each section details the problem, explores probable causes, and offers validated solutions with underlying scientific justifications.

Problem 1: Low or Inconsistent Product Yield

Low yield is the most common roadblock in synthetic chemistry. A logical, step-by-step approach is essential for diagnosis.

Diagram 1: Troubleshooting Low Yield start Low Product Yield check_completion Is the reaction going to completion? (Monitor via TLC/HPLC/NMR) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions check_stability Is the product degrading during workup or purification? complete->check_stability end_issue Yield Issue Resolved optimize_conditions->end_issue degradation Product Degradation check_stability->degradation Yes stable Product is Stable check_stability->stable No modify_workup Modify Workup/Purification degradation->modify_workup check_side_reactions Are significant side products being formed? stable->check_side_reactions modify_workup->end_issue side_products Side Products Observed check_side_reactions->side_products Yes no_side_products Minimal Side Products check_side_reactions->no_side_products No (Re-evaluate assumptions) adjust_stoichiometry Adjust Stoichiometry & Temperature Control side_products->adjust_stoichiometry adjust_stoichiometry->end_issue

Caption: A decision tree for systematically diagnosing the root cause of low product yield.

The kinetics of triazine synthesis can be sensitive to temperature, catalyst choice, and the reaction medium.

  • Scientific Rationale: Chemical reactions require a specific activation energy to proceed. If the thermal energy supplied is insufficient or the catalytic cycle is slow, the reaction rate will be low, leading to incomplete conversion within a practical timeframe.

  • Proposed Solutions:

    • Temperature & Time Optimization: Systematically increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or HPLC. Similarly, run time-course experiments (e.g., sampling at 2, 4, 8, and 12 hours) to determine the point of maximum conversion.

    • Microwave-Assisted Synthesis: Employing a monomode microwave reactor can provide rapid and uniform heating, often leading to dramatic rate enhancements. Reactions that take hours with conventional heating can sometimes be completed in minutes. For example, some benzylaminotriazines that require 12 hours at 90 °C can be synthesized in 5 minutes at 150 °C under microwave irradiation.

    • Catalyst Screening: The choice of catalyst is crucial. For cyclotrimerization reactions, silica gels modified with Lewis acids (e.g., Zn, Al, Ti) are effective, environmentally benign options. For coupling reactions involving amidines and alcohols, copper(II) acetate has been shown to be an efficient catalyst.[4]

ParameterConventional HeatingMicrowave IrradiationRationale & Citation
Temperature 90 °C120-150 °CIncreased kinetic energy overcomes activation barrier; MW provides efficient energy transfer.
Time 12-24 hours5-10 minutesRapid heating under microwave conditions drastically shortens required reaction time.
Catalyst Yttrium SaltsSilica-Supported Lewis Acids (Si(Zn))Supported catalysts are often more stable, easier to remove, and greener.
Solvent Toluene, DMFSolvent-freeSolvent-free reactions are economical, safe, and reduce chemical waste.
Problem 2: Product Impurity and Difficult Purification

The presence of closely related byproducts can make purification by crystallization or column chromatography exceedingly difficult. The best strategy is to prevent their formation in the first place.

When building the triazine core from a precursor like cyanuric chloride, the stepwise substitution of chlorine atoms is highly dependent on temperature. Adding all reagents at once or using excessive heat too early will result in a mixture of mono-, di-, and tri-substituted products.

  • Scientific Rationale: The reactivity of the chlorine atoms on the triazine ring decreases as more are substituted due to the changing electronic properties of the ring. Each subsequent substitution requires a higher activation energy.

  • Proposed Solution: Temperature-Controlled Stepwise Nucleophilic Substitution This protocol ensures the selective formation of the desired substituted triazine.

    • First Substitution (0 °C): Dissolve 2,4,6-trichloro-1,3,5-triazine (TCT) in a suitable solvent (e.g., ethyl acetate, THF).[1][2] Cool the solution to 0 °C in an ice bath.

    • Add the first nucleophile (1.0 equivalent) dropwise, followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) (1.0 equivalent) to scavenge the HCl byproduct.[2]

    • Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC until the TCT is consumed.

    • Second Substitution (Room Temperature): Allow the reaction mixture to warm to room temperature. Add the second nucleophile (1.0 equivalent) and DIEA (1.0 equivalent).

    • Stir at room temperature for 2-4 hours, again monitoring for the disappearance of the mono-substituted intermediate.

    • Third Substitution (Heating): Add the final nucleophile (>1.0 equivalent) and DIEA (>1.0 equivalent). Heat the reaction mixture (e.g., 50-80 °C or reflux) until the di-substituted intermediate is fully converted to the desired tri-substituted product.[2]

Diagram 2: General Synthesis & Purification Workflow start Start: Reagent Preparation reaction Controlled Reaction (e.g., Temp-Stepwise Synthesis) start->reaction monitoring In-Process Monitoring (TLC / HPLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Complete crude Crude Product Isolation (Solvent Evaporation) workup->crude purification Purification crude->purification recrystallization Recrystallization purification->recrystallization If Crystalline Solid column Silica Gel Column Chromatography purification->column If Oil or Mixture analysis Final Product Analysis (NMR, MS, Purity) recrystallization->analysis column->analysis finish End: Pure Compound analysis->finish

Caption: A standard workflow from reaction setup to final product analysis.

The hexahydro-1,3,5-triazine ring can be susceptible to hydrolysis, particularly under acidic conditions. The workup and purification steps must be designed to maintain the integrity of the product.

  • Scientific Rationale: The nitrogen atoms in the triazine ring can be protonated under acidic conditions, making the ring more susceptible to nucleophilic attack by water, which can lead to ring-opening and decomposition.

  • Proposed Solutions:

    • Avoid Strong Acids: During aqueous workup, avoid washing with strong acids. If an acid wash is necessary to remove basic impurities, use a weak acid solution (e.g., dilute NH₄Cl) and minimize contact time.

    • Use of Mild Bases: A patent for related compounds describes that neutralization after acid-catalyzed hydrolysis can lead to the reverse reaction, complicating the process.[5] This highlights the compound's sensitivity to pH changes. Performing reactions and workups under neutral or mildly basic conditions is often preferable.

    • Purification Method: If the product is sensitive, column chromatography on silica gel should be performed efficiently. Use a well-chosen solvent system to ensure good separation and rapid elution, minimizing the time the compound spends on the acidic silica surface. Sometimes, neutralizing the silica gel with triethylamine in the eluent is beneficial.

References

  • Al-Masoudi, N. A. et al. (2012). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. ARKIVOC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

  • Google Patents. (1998). EP0869120A1 - Process for the preparation of nitroguanidine derivatives starting from 2-nitroimino-hexahydro-1,3,5-triazines in the presence of ammonia, primary or secondary amine.
  • ResearchGate. (2008). 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. ResearchGate. [Link]

  • Al-Salahi, R., Al-Omar, M., & Amr, A. E. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(12), 2799. [Link]

  • Sheyi, R. et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. ARKIVOC, 2020(iii), 64-73. [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 1-13. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of hexahydro-1,3,5-triazines. ResearchGate. [Link]

  • Královec, K. et al. (2017). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Molecules, 22(12), 2085. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of 1,3,5-triazine derivatives. ResearchGate. [Link]

  • Google Patents. (2015).
  • Wang, C. et al. (2014). Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. Organic & Biomolecular Chemistry, 12(34), 6571-6574. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Introduction: This technical guide is intended for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. The information herei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical guide is intended for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. The information herein is synthesized from available literature on related compounds and general principles of organic chemistry, as specific scale-up data for this compound is limited. This guide provides troubleshooting advice and frequently asked questions to navigate potential challenges in transitioning from laboratory-scale to larger-scale production.

Troubleshooting Guide

Low or Inconsistent Yield

Low or inconsistent yields are a common hurdle in scaling up chemical syntheses. The following table outlines potential causes and corresponding solutions for the synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

Potential Cause Troubleshooting/Solution Scientific Rationale
Incomplete Reaction - Monitor reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- Gradually increase reaction time and/or temperature, while carefully monitoring for by-product formation.- Ensure efficient mixing to maintain homogeneity, especially in larger reactors.Incomplete reactions can result from insufficient reaction time, inadequate temperature, or poor mass transfer.
Side Reactions/By-product Formation - Optimize the order of reagent addition.- Control the reaction temperature meticulously, as higher temperatures can promote side reactions.- Adjust the stoichiometry of reactants.The formation of the triazine ring involves multiple condensation steps, and deviations from optimal conditions can lead to the formation of undesired oligomers or other by-products.
Product Degradation - If the reaction is heated, perform a thermal stability study (e.g., using DSC) on the product to determine its decomposition temperature.[1]- Minimize the time the product is exposed to high temperatures.Nitroguanidine derivatives can be thermally sensitive. Prolonged exposure to heat can lead to decomposition and reduced yield.[1]
Losses During Work-up and Purification - Optimize the extraction and crystallization solvents to maximize product recovery.- For column chromatography, select a solvent system that provides good separation of the product from impurities.The choice of solvents is critical for efficient isolation and purification of the final product.
Product Purity Issues

Achieving high purity is crucial, particularly in pharmaceutical applications. The following table addresses common purity challenges.

Potential Cause Troubleshooting/Solution Scientific Rationale
Residual Starting Materials - Drive the reaction to completion by adjusting stoichiometry or reaction time.- Select a purification method with high resolving power for the starting materials.Unreacted starting materials are a common source of impurities.
Formation of Isomers or Related By-products - Optimize reaction conditions (e.g., temperature, pH) to favor the formation of the desired product.- Employ advanced purification techniques such as preparative HPLC or sequential crystallizations.The synthesis of substituted triazines can sometimes yield isomeric products or closely related by-products that are difficult to separate.
Solvent and Reagent-Derived Impurities - Use high-purity, dry solvents and reagents.- Incorporate appropriate washing steps in the work-up to remove residual reagents.Impurities in the starting materials or solvents can be carried through the synthesis and contaminate the final product.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine?

A common method for the synthesis of N,N',N''-trisubstituted hexahydro-1,3,5-triazines involves the condensation of a primary amine with formaldehyde.[2] For 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, a plausible route would involve the reaction of methylamine, formaldehyde, and a nitroguanidine precursor, though specific patented methods for related compounds often start from a pre-formed 2-nitroimino-hexahydro-1,3,5-triazine.[3]

Q2: What are the key reaction parameters to control during scale-up?

The critical parameters to control are:

  • Temperature: Exothermic reactions are common in the formation of triazines. Efficient heat dissipation is crucial to prevent thermal runaway and by-product formation.

  • Rate of Addition: Slow, controlled addition of reagents is recommended to manage the reaction exotherm and maintain a consistent temperature profile.

  • Mixing: Adequate agitation is necessary to ensure homogeneity and efficient mass and heat transfer, especially in large-volume reactors.

  • pH: The pH of the reaction mixture can influence the reaction rate and the formation of by-products.

Q3: What are the primary safety concerns when handling 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine and its precursors?

As with any chemical synthesis, a thorough risk assessment is essential. Key safety considerations include:

  • Thermal Stability: Nitroguanidine derivatives can be energetic materials with the potential for rapid decomposition upon heating.[1] The thermal stability of the final product and any intermediates should be determined.

  • Handling Precautions: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][5] Ensure adequate ventilation to avoid inhalation of dusts.[4][5]

  • Storage: Store in a cool, dry, and well-ventilated place, away from heat and ignition sources.[4]

Q4: What are the recommended purification techniques for this compound?

Based on related compounds, the following purification methods can be considered:

  • Crystallization: This is often the most effective method for purifying solid organic compounds at scale. The choice of solvent is critical for obtaining high purity and yield.

  • Silica Gel Column Chromatography: This technique can be used for purification, although it may be less practical for very large quantities. A suitable eluent system would need to be developed.[3]

  • Liquid-Liquid Extraction: This can be used to remove certain impurities during the work-up.[6]

Q5: How can I monitor the progress of the reaction?

High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the disappearance of starting materials and the formation of the product.[3] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents: - Methylamine - Formaldehyde - Nitroguanidine precursor reactor Reaction Vessel reagents->reactor monitoring Reaction Monitoring (HPLC/TLC) reactor->monitoring Sample conditions Controlled Conditions: - Temperature - pH - Stirring quenching Quenching monitoring->quenching Reaction Complete extraction Extraction quenching->extraction purification Purification (Crystallization/Chromatography) extraction->purification drying Drying purification->drying final_product Final Product: 1,5-Dimethyl-2-nitroimino- hexahydro-1,3,5-triazine drying->final_product qc Quality Control (Purity, Identity) final_product->qc

Caption: General experimental workflow for the synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

Logical Relationships in Synthesis

G temp Temperature rate Reaction Rate temp->rate Increases byproducts By-product Formation temp->byproducts Can Increase safety Safety (Thermal Runaway) temp->safety Affects mixing Mixing mixing->rate Increases mixing->byproducts Can Decrease (local hotspots) stoichiometry Stoichiometry stoichiometry->rate stoichiometry->byproducts yield Yield stoichiometry->yield purity_reagents Reagent Purity purity_product Product Purity purity_reagents->purity_product rate->yield byproducts->yield Decreases byproducts->purity_product Decreases

Caption: Interplay of key parameters in the synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

References

  • 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Safety Data Sheets(SDS) lookchem. Available at: [Link]

  • Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Available at: [Link]

  • Process for the preparation of nitroguanidine derivatives starting from 2-nitroimino-hexahydro-1,3,5-triazines in the presence of ammonia, primary or secondary amine. Google Patents.
  • N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide. PubChem. Available at: [Link]

  • (PDF) 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane - ResearchGate. Available at: [Link]

  • Synthesis of 1,3,5-triazines - Organic Chemistry Portal. Available at: [Link]

  • MSDS of 2-Amino-1,3,5-triazine - Capot Chemical. Available at: [Link]

  • (PDF) Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction - ResearchGate. Available at: [Link]

  • Purification of heterocyclic organic nitrogen compounds - Google Patents.
  • NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. - UCL Discovery. Available at: [Link]

  • Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione - Chemos GmbH&Co.KG. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. Available at: [Link]

  • Upgrading of Wash Oil through Reduction of Nitrogen-Containing Compounds - MDPI. Available at: [Link]

  • Thermal Behavior of 1, 3, 5-Trinitroso-1, 3, 5-triazinane and Its Melt-castable Mixtures with Cyclic Nitramines - ResearchGate. Available at: [Link]

  • Hexahydro-1,3,5-triazine - Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Thermal Decomposition of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

This guide is intended for researchers, scientists, and drug development professionals working with 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (CAS No. 136516-16-0).

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (CAS No. 136516-16-0). Due to the limited publicly available data on the thermal decomposition of this specific molecule, this document synthesizes information from closely related compounds, such as other nitroimino- and hexahydro-1,3,5-triazine derivatives, to provide a robust framework for safe handling and experimental troubleshooting. All procedures involving this compound should be performed with appropriate safety precautions in a controlled laboratory setting.

Troubleshooting Guide for Thermal Analysis

Users conducting thermal analysis experiments, such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), may encounter several issues. This guide provides a systematic approach to troubleshooting common problems.

Issue 1: Inconsistent Onset Decomposition Temperature (Tonset)

Question: My DSC/TGA experiments show significant variability in the onset temperature of decomposition for different batches or even within the same batch of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. What could be the cause?

Answer:

Inconsistencies in Tonset are common when working with energetic materials and can be attributed to several factors:

  • Sample Purity and Homogeneity: Even trace amounts of impurities (e.g., residual solvents from synthesis, synthetic byproducts, or degradation products) can catalyze or inhibit decomposition, leading to shifts in Tonset.

  • Crystal Polymorphism and Defects: The crystal structure and presence of defects can significantly influence thermal stability. Different crystallization conditions can lead to different polymorphs with varying decomposition temperatures.

  • Heating Rate: The onset temperature of thermal decomposition is often dependent on the heating rate. Higher heating rates will generally result in a higher apparent Tonset.

  • Sample Preparation: The way the sample is packed into the DSC/TGA pan can affect heat transfer and lead to variations. A loosely packed sample may have a different Tonset compared to a densely packed one.

  • Atmosphere: The composition of the purge gas (e.g., inert nitrogen vs. reactive air) can influence the decomposition pathway and onset temperature.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent onset decomposition temperatures.

Issue 2: Unexpected Exothermic Events at Low Temperatures

Question: I am observing small, sporadic exotherms at temperatures well below the main decomposition peak. Is this expected, and what are the risks?

Answer:

Low-temperature exotherms can be a sign of instability and should be investigated carefully. Potential causes include:

  • Decomposition of Impurities: As mentioned, impurities may decompose at lower temperatures.

  • Phase Transitions: Solid-solid phase transitions can sometimes be exothermic, though they are more commonly endothermic.

  • Reaction with Sample Pan: The compound may react with the material of the sample pan (e.g., aluminum) at elevated temperatures, especially if the compound is in a molten state.

  • Slow, Solid-State Decomposition: Some energetic materials can undergo a slow, initial decomposition process before the main, rapid decomposition.

Recommendations:

  • Analyze Impurities: Use techniques like HPLC-MS to identify any impurities.

  • Use Inert Pans: For DSC experiments, consider using gold-plated or high-purity aluminum pans to minimize the risk of reaction.

  • Isothermal Aging Studies: Perform isothermal DSC experiments at temperatures just below the observed low-temperature exotherms to assess the material's long-term stability.

  • Consult Literature on Related Compounds: Research the thermal behavior of similar nitroimino-triazine compounds for known low-temperature phenomena. For instance, studies on related compounds sometimes reveal multi-stage decomposition processes.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine?

While specific data for this compound is scarce, we can infer its behavior from related structures like 2-nitroimino-5-nitro-hexahydro-1,3,5-triazine (NNHT). The thermal decomposition is expected to be a strong exothermic process. For NNHT, the decomposition involves two mass loss stages.[1] The primary decomposition mechanism for such compounds is often initiated by the cleavage of the N-NO2 bond, followed by the breakdown of the triazine ring structure.[2]

Q2: What are the likely gaseous products of its thermal decomposition?

Based on studies of NNHT, the gaseous decomposition products are likely to be a complex mixture including H₂O, N₂, CO₂, N₂O, HCHO (formaldehyde), NH₃, and various radical species.[2] The exact composition will depend on the experimental conditions, particularly the atmosphere and heating rate.

Q3: How do factors like heating rate and atmosphere affect the decomposition?

  • Heating Rate: As with most thermally activated processes, a higher heating rate will shift the decomposition to higher temperatures. This is a kinetic effect and does not necessarily mean the compound is more stable at a higher heating rate.

  • Atmosphere: Decomposition in an inert atmosphere (like nitrogen or argon) will likely proceed through the intrinsic decomposition pathways of the molecule. In a reactive atmosphere like air, oxidative processes can occur, potentially lowering the decomposition temperature and altering the reaction pathway and products.

Q4: Are there any quantitative data available for the decomposition kinetics of similar compounds?

Yes, for the related compound 2-nitroimino-5-nitro-hexahydro-1,3,5-triazine (NNHT), the following kinetic parameters for the main exothermic decomposition have been reported:[1]

ParameterValue
Activation Energy (Ea)131.77 kJ mol⁻¹
Pre-exponential Factor (log A)12.56 s⁻¹
Critical Temperature of Thermal Explosion (Tbp)467.22 K (194.07 °C)

Disclaimer: These values are for a related compound and should be used as an estimate only. The actual values for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine may differ.

Q5: What is the likely primary initiation step in the thermal decomposition?

For many nitroimino and nitramine compounds, the initial and rate-determining step in thermal decomposition is the homolytic cleavage of the N-NO₂ bond to form a nitrogen dioxide radical (•NO₂) and a corresponding organic radical. This is a common pathway for energetic materials like RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine).[3]

Hypothetical Decomposition Pathway:

G A 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine B N-NO2 Bond Homolysis (Initiation Step) A->B C Ring Radical + •NO2 B->C D Triazine Ring Opening C->D Intramolecular Rearrangement E Secondary Reactions D->E F Gaseous Products (N2, CO2, H2O, N2O, etc.) E->F

Caption: A plausible initial pathway for the thermal decomposition.

Q6: What are the recommended safe handling and storage conditions?

A Safety Data Sheet (SDS) for a related compound suggests that it is stable under recommended storage conditions.[4] General best practices for energetic materials should be followed:

  • Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[4]

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. Handle in a well-ventilated area or fume hood.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and bases.

Always consult the specific Safety Data Sheet for the compound you are using and perform a thorough risk assessment before beginning any experimental work.

References

  • National Center for Biotechnology Information. (n.d.). N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. Retrieved from [Link]

  • Robertson, A. J. B. (1948). The thermal decomposition of explosives. Part I. The thermal decomposition of RDX. Transactions of the Faraday Society, 44, 677-682. (A representative classic paper on the topic, though the provided search result is a more recent article on the kinetics of RDX decomposition: Thermal decomposition kinetics of hexahydro-1,3,5-trinitro-s-triazine above the melting point. Journal of Physical Chemistry A.)
  • Zhang, J. Q., Gao, H. X., Su, L. H., Hu, R. Z., Zhao, F. Q., & Wang, B. Z. (2009). Non-isothermal thermal decomposition reaction kinetics of 2-nitroimino-5-nitro-hexahydro-1,3,5-triazine (NNHT). Journal of Hazardous Materials, 167(1-3), 205–208. Retrieved from [Link]

  • Google Patents. (n.d.). EP0869120A1 - Process for the preparation of nitroguanidine derivatives starting from 2-nitroimino-hexahydro-1,3,5-triazines in the presence of ammonia, primary or secondary amine.
  • ResearchGate. (n.d.). Compatibility and Thermal Decomposition Kinetics of Hexahydro-1,3,5- trinitro-1,3,5-triazine with Different Polyester-based Polyurethanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide. PubChem. Retrieved from [Link]

  • Li, Y., Wang, Q., Chen, S., Zhang, J., & An, C. (2023). Thermal Reactivity of High-Density Hybrid Hexahydro-1,3,5-trinitro-1,3,5-triazine Crystals Prepared by a Microfluidic Crystallization Method. ACS Applied Materials & Interfaces, 15(23), 28286–28295. Retrieved from [Link]

  • Scientific.Net. (n.d.). Thermal Decomposition Mechanism of 2-Nitroimino-5-Nitro-Hexahydro-1,3,5-Triazine (NNHT). Retrieved from [Link]

  • Yin, P., Parrish, D. A., & Shreeve, J. M. (2014). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters, 16(16), 4284–4287. Retrieved from [Link]

  • LookChem. (n.d.). 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Safety Data Sheets(SDS). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. This document provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction kinetics, improve yields, and ensure the purity of your final product. The guidance herein is based on established principles of triazine chemistry and kinetic studies.

Section 1: Synthesis Fundamentals and Kinetic Optimization

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine belongs to a class of compounds that are often precursors in the synthesis of insecticides and other biologically active molecules. The core structure is a saturated triazine ring, and its synthesis and subsequent reactions are sensitive to a variety of parameters. Successful optimization hinges on a solid understanding of these influencing factors.

A common synthetic pathway involves the reaction of appropriately substituted precursors, where control over temperature, solvent, and stoichiometry is paramount. The reaction progress is typically monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Key Kinetic Parameters

Optimizing the reaction requires a systematic approach to adjusting and monitoring key experimental variables.

ParameterInfluence on ReactionRecommended Starting PointCausality and Expert Insight
Temperature Directly affects the reaction rate constant. Higher temperatures can increase the rate but may also promote side reactions or product degradation.30–120°C[1]The Arrhenius equation dictates that the rate constant increases exponentially with temperature. However, the stability of the nitroimino group and the triazine ring must be considered. An initial temperature screen (e.g., 40°C, 60°C, 80°C) is recommended to find a balance between reaction speed and selectivity.
Solvent Influences reagent solubility and can participate in the reaction mechanism. Polarity and protic/aprotic nature are critical.Alcohols (Methanol, Ethanol), Halogenated Hydrocarbons (Dichloromethane), or aprotic polar solvents (DMF, DMSO).[1]Solvent choice is critical for stabilizing transition states. Alcohols are often effective due to their ability to solvate ionic intermediates.[1] For reactions sensitive to active protons, aprotic solvents like DMF or acetonitrile may provide better results. The choice should be guided by the solubility of all starting materials.
Stoichiometry The molar ratio of reactants can drive the reaction towards completion and minimize byproducts from unreacted starting materials.1.0 to 1.2 equivalents of the limiting reagent.Using a slight excess of one reagent can shift the equilibrium towards the product side, according to Le Châtelier's principle. However, a large excess can complicate purification, so careful titration is necessary.
Reaction Time Insufficient time leads to incomplete conversion, while excessive time can lead to the formation of degradation products.1–24 hours[1]Kinetic monitoring is essential. Taking aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours) and analyzing them by HPLC will reveal the point at which product formation plateaus and/or degradation begins.
General Experimental Workflow

The following diagram illustrates a typical workflow for conducting and optimizing the synthesis. This process is designed to be iterative, allowing for refinement based on analytical feedback.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Isolation & Analysis reagent_prep Reagent Preparation (Verify Purity & Stoichiometry) solvent_prep Solvent Selection & Degassing reagent_prep->solvent_prep setup Reaction Setup (Inert Atmosphere, Temp Control) solvent_prep->setup monitoring In-Process Monitoring (HPLC, TLC, NMR) setup->monitoring workup Quenching & Work-up monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Final Product Analysis (Purity & Structure Verification) purification->analysis analysis->reagent_prep Iterative Optimization

Caption: General workflow for synthesis and optimization.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and handling of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine in a question-and-answer format.

Q1: My reaction yield is consistently low or varies significantly between batches. What are the likely causes?

A1: Low and inconsistent yields are often multifactorial. The primary culprits are typically related to reaction conditions and reagent quality.

  • Suboptimal Temperature: The reaction may have a narrow optimal temperature window. A temperature that is too low will result in a slow, incomplete reaction, while one that is too high can cause degradation of the starting materials or the product.

    • Solution: Perform a temperature screening experiment, running the reaction at several different temperatures (e.g., 40°C, 60°C, 80°C) while keeping all other parameters constant. Analyze the yield and impurity profile for each.

  • Reagent Purity and Moisture: The presence of impurities in your starting materials can inhibit the reaction. Moisture is particularly problematic in reactions that involve water-sensitive intermediates.

    • Solution: Ensure all reagents are of high purity and are properly dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Incorrect Solvent Choice: If your reagents are not fully solubilized, the reaction will be heterogeneous and slow, leading to lower yields.

    • Solution: Verify the solubility of all starting materials in your chosen solvent. If solubility is an issue, consider a different solvent or a co-solvent system.[1]

Q2: My post-reaction analysis (HPLC/NMR) shows multiple unexpected peaks. How can I identify and eliminate these impurities?

A2: The presence of multiple impurities points towards side reactions or product degradation. A logical approach is needed to identify the source and mitigate the issue.

  • Common Side Reactions: For triazine synthesis, common side reactions include incomplete cyclization, hydrolysis of the nitroimino group, or formation of oligomeric byproducts.

  • Identification: Attempt to isolate the major impurities using preparative HPLC or column chromatography and characterize them by mass spectrometry and NMR. This will provide insight into the side reactions occurring.

  • Mitigation Strategy:

    • Kinetic Analysis: Monitor the reaction over time. If impurity peaks grow after the main product peak has maximized, this indicates product degradation. In this case, shorten the reaction time or lower the temperature.

    • pH Control: The stability of the triazine ring and the nitroimino group can be pH-dependent. If acidic or basic conditions are generated during the reaction, consider adding a non-nucleophilic buffer.

    • Purification: For purification, silica gel column chromatography is often effective. A solvent system of ethyl acetate and acetone has been used successfully for related compounds.[1]

The following decision tree can guide your troubleshooting process for impurities.

Caption: Decision tree for troubleshooting impurities.

Q3: The reaction starts but then stalls, failing to reach completion even after extended periods. What should I investigate?

A3: A stalled reaction often indicates an issue with a catalytic species (if used), reagent stability, or the reaction reaching equilibrium.

  • Reagent Degradation: One of the starting materials may be degrading under the reaction conditions faster than it reacts.

    • Solution: Use ¹H NMR to analyze an aliquot from the stalled reaction. The presence of unexpected signals may point to which reagent is degrading. Consider adding the unstable reagent slowly over the course of the reaction rather than all at once.

  • Equilibrium: The reaction may be reversible and has simply reached equilibrium.

    • Solution: To drive the reaction forward, try removing a byproduct if possible (e.g., removing water with a Dean-Stark trap if applicable). Alternatively, increasing the concentration of one of the reactants can also shift the equilibrium.

  • Inhibitors: Trace impurities in your reagents or solvent could be inhibiting the reaction.

    • Solution: Repurify all reagents and ensure the solvent is from a fresh, sealed source.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the recommended analytical techniques for monitoring reaction progress and purity? A: A combination of techniques is ideal. HPLC with a UV detector is excellent for quantitative analysis of reaction kinetics, allowing you to track the disappearance of reactants and the formation of the product. Thin-Layer Chromatography (TLC) offers a faster, qualitative check of reaction progress. For structural confirmation and purity assessment of the final product, ¹H and ¹³C NMR spectroscopy are essential.[1]

Q: What are the primary safety considerations when working with 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine? A: As with any chemical, you should always consult the Safety Data Sheet (SDS) before use.[2] Key precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[2]

  • Stability: While specific stability data is limited, compounds containing nitro groups can be energetic. Avoid grinding, excessive heat, and impact.[2]

Q: How should the compound and its precursors be stored? A: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[2]

Q: Can microwave irradiation be used to improve the reaction? A: Yes, microwave-assisted synthesis is a well-established technique for accelerating the synthesis of 1,3,5-triazine derivatives. It can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles by providing rapid and uniform heating.

Section 4: Key Experimental Protocols

Protocol 4.1: General Procedure for Synthesis

This is a generalized protocol based on common methods for triazine synthesis and should be adapted and optimized for your specific reagents.

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂), add the limiting starting material (1.0 eq).

  • Solvent Addition: Add the selected anhydrous solvent (e.g., methanol or dichloromethane, approx. 10-20 mL per gram of limiting reagent).[1]

  • Reagent Addition: Add the other reactant(s) (1.0-1.2 eq) to the flask. If one reagent is known to be unstable, add it portion-wise or via a syringe pump.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60°C) and stir.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will be reaction-specific but may involve filtering off any solids, concentrating the solution under reduced pressure, and then partitioning between an organic solvent and water.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the final product.[1][3]

Protocol 4.2: HPLC Method for Kinetic Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the product has significant absorbance (e.g., 254 nm, to be determined empirically).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase starting solvent (e.g., 10 µL in 1 mL). Filter through a 0.45 µm syringe filter before injection.

References

  • Al-Masoudi, N. A. (2011). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Arkivoc, 2011(1), 227-265. [Link]

  • Kagabu, S., & Moriya, K. (1998). Process for the preparation of nitroguanidine derivatives starting from 2-nitroimino-hexahydro-1,3,5-triazines in the presence of ammonia, primary or secondary amine.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. [Link]

  • Zhao, C., Yang, W., Hu, Y., Shen, L., & Lu, X. (2008). 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1515. [Link]

  • LookChem. (n.d.). 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Safety Data Sheets(SDS). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5161969, N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide. [Link]

  • Clausen, J. C., & Robb, J. (2004). Analysis of the key intermediates of RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) in groundwater: occurrence, stability and preservation. Journal of Environmental Monitoring, 6(6), 466-471. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Energetic Materials: RDX vs. 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Introduction In the field of energetic materials, the quest for compounds with high performance, enhanced stability, and improved safety characteristics is perpetual. Cyclotrimethylenetrinitramine, widely known as RDX, h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the field of energetic materials, the quest for compounds with high performance, enhanced stability, and improved safety characteristics is perpetual. Cyclotrimethylenetrinitramine, widely known as RDX, has been a benchmark military explosive for decades, valued for its powerful and brisant nature.[1] This guide provides a detailed comparison between RDX and a lesser-known but structurally related compound, 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis of their respective properties, supported by experimental data and standardized testing protocols.

This comparison will delve into the molecular and physicochemical differences that dictate their performance, stability, and potential applications. While RDX is a well-characterized material, this guide also synthesizes available data on 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine to provide a balanced perspective on its potential as an alternative or specialized energetic compound.

Molecular Structure and Physicochemical Properties

The fundamental differences in the energetic properties of RDX and 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine originate from their distinct molecular structures. RDX is a nitramine with three nitro groups (-NO₂) attached to the triazine ring, contributing to its high oxygen balance and explosive power.[2] In contrast, 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine features two methyl groups (-CH₃) and a single nitroimino group (=N-NO₂) on the hexahydro-1,3,5-triazine backbone.

The presence of methyl groups instead of nitro groups significantly alters the compound's elemental composition, reducing its oxygen content and nitrogen-to-carbon ratio. This substitution is expected to lower the energetic output compared to RDX, as the energy released during detonation is heavily dependent on the formation of stable products like N₂ and CO₂.[3]

G cluster_RDX RDX (C₃H₆N₆O₆) cluster_DMNT 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (C₅H₁₁N₅O₂) RDX_structure DMNT_structure

Caption: Molecular structures of RDX and 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

The following table summarizes the key physicochemical properties of both compounds.

PropertyRDX (Cyclotrimethylenetrinitramine)1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
Chemical Formula C₃H₆N₆O₆C₅H₁₁N₅O₂[4]
Molecular Weight 222.12 g/mol 173.19 g/mol [5]
Appearance White crystalline solid[1]Crystalline solid
Density 1.80 g/cm³[6]1.43 g/cm³[5]
Melting Point 204 °C[6]Not available
Decomposition Temp. Starts at ~170 °C[6]Not available
Detonation Velocity 8750 m/s (at 1.80 g/cm³)[6]Not available
Impact Sensitivity Figure of Insensitivity = 80[6]Not available

Comparative Analysis of Performance and Stability

Energetic Performance

RDX is renowned for its high detonation velocity and brisance, making it a powerful military explosive.[1] Its high density and favorable oxygen balance contribute to its exceptional performance. The detonation velocity of 8750 m/s is indicative of the rapid rate at which the detonation wave propagates through the material.

Comprehensive experimental data on the detonation performance of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is not widely available in the literature. However, based on its molecular structure, a lower performance than RDX can be predicted. The key reasons for this are:

  • Lower Density: At 1.43 g/cm³, it is significantly less dense than RDX, and lower density generally correlates with lower detonation velocity and pressure.

  • Poorer Oxygen Balance: The presence of two methyl groups and only two oxygen atoms results in a highly negative oxygen balance. This means there is insufficient oxygen to fully oxidize the carbon and hydrogen atoms to CO₂ and H₂O, leading to less energy release upon detonation.

Stability and Sensitivity

RDX is considered very stable at room temperature and requires a detonator for initiation.[6] It begins to decompose at approximately 170 °C.[6] Its sensitivity to impact is moderate, defining a standard reference point for other explosives.

The thermal stability and sensitivity of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine have not been extensively reported. The stability of the nitroimino group compared to the nitramine groups in RDX, along with the overall molecular structure, would determine these properties. The intramolecular hydrogen bonds observed in its crystal structure may contribute to its stability.[5] However, without experimental data from standardized tests, any comparison remains speculative.

Synthesis Methodologies

The production methods for these compounds reflect their intended use and scale of manufacture. RDX is produced on a large industrial scale, whereas 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is primarily synthesized for research purposes.

RDX Synthesis: The Bachmann Process

A common and efficient method for producing RDX is the Bachmann process, which yields a mixture of RDX and HMX (Octogen).[7] This process involves the reaction of hexamine with nitric acid, acetic anhydride, and ammonium nitrate.

G reagent reagent process process product product Hexamine Hexamine Nitration Nitrolysis Reaction (Bachmann Process) Hexamine->Nitration NitricAcid Concentrated Nitric Acid NitricAcid->Nitration AceticAnhydride Acetic Anhydride AceticAnhydride->Nitration AmmoniumNitrate Ammonium Nitrate AmmoniumNitrate->Nitration CrudeRDX Crude RDX/HMX Slurry Nitration->CrudeRDX Yields Purification Purification & Recrystallization CrudeRDX->Purification FinalRDX Pure RDX Crystals Purification->FinalRDX

Caption: Simplified workflow of the Bachmann process for RDX synthesis.

Synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

This compound can be synthesized from other 2-nitroimino-hexahydro-1,3,5-triazine derivatives. One known method involves the hydrolysis of a 1,3,5-tri-substituted 2-nitroiminohexahydro-1,3,5-triazine in the presence of an amine, such as a primary or secondary amine, to produce a di-substituted nitroguanidine derivative.[8] Crystals suitable for X-ray analysis have been obtained by the slow evaporation of an ethanol solution.[5]

Experimental Protocols for Characterization

To ensure the scientific validity of the data presented, standardized experimental protocols are essential. Below are methodologies for key characterization techniques.

1. Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and onset of thermal decomposition.

  • Methodology:

    • A small sample (1-5 mg) of the energetic material is accurately weighed and hermetically sealed in an aluminum pan.

    • An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The heat flow to the sample relative to the reference is recorded as a function of temperature.

    • An endothermic peak indicates melting, while a sharp exothermic peak signifies decomposition. The onset temperature of the exotherm is reported as the decomposition temperature.

  • Causality: This method is chosen for its high sensitivity and ability to precisely measure the temperatures at which phase transitions and decomposition reactions occur, providing critical data for assessing thermal stability.

2. Impact Sensitivity: BAM Fallhammer Test

  • Objective: To determine the sensitivity of the material to impact energy.

  • Methodology:

    • A small, specified amount of the sample is placed between two steel cylinders in the test apparatus.

    • A drop weight of a known mass is released from a specified height, impacting the sample.

    • The test is repeated multiple times at various drop heights to determine the energy level at which a reaction (e.g., sound, flash, or smoke) occurs in 50% of the trials (the H₅₀ value).

    • The result is often reported in Joules (J).

  • Causality: This standardized test simulates the accidental dropping of an object onto the energetic material. It provides a quantitative measure of the energy required to initiate the material by impact, which is a crucial parameter for safe handling and storage procedures.

3. Friction Sensitivity: BAM Friction Apparatus

  • Objective: To assess the sensitivity of the material to frictional stimuli.

  • Methodology:

    • A small amount of the sample is spread on a porcelain plate.

    • A weighted porcelain pin is placed on the sample.

    • The plate is moved back and forth under the pin at a controlled speed.

    • The load on the pin is varied, and tests are repeated to find the minimum load that causes a reaction (initiation) in at least one out of six trials.

    • The result is reported in Newtons (N).

  • Causality: This protocol simulates energy input from friction, such as might occur during transportation or processing. It is a critical safety test to understand the risks associated with grinding, scraping, or rubbing of the material.

Conclusion

The comparison between RDX and 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine highlights a classic trade-off in energetic materials design. RDX remains a superior high-performance explosive due to its high density, favorable oxygen balance, and the energetic contribution of its three nitramine groups.[1][6] Its properties are well-documented, and its synthesis is optimized for large-scale production.

References

  • ResearchGate. (n.d.). 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. Retrieved from [Link]

  • MDPI. (2022). Optimization and Degradation Studies on Hexahydro-1,3,5-Trinitro-1,3,5-Triazine (RDX) with Selected Indigenous Microbes under Aerobic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of the key intermediates of RDX (hexahydro-1,3,5-trinitro-1,3,5- triazine) in groundwater: Occurrence, stability and preservation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analysis of the key intermediates of RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) in groundwater: occurrence, stability and preservation. Retrieved from [Link]

  • MDPI. (n.d.). Prediction and Construction of Energetic Materials Based on Machine Learning Methods. Retrieved from [Link]

  • Wiley Online Library. (2023). Investigation of a new promising process for the RDX synthesis via 1,3,5‐triacetyl‐1,3,5‐triazinane (TRAT). Retrieved from [Link]

  • Wikipedia. (n.d.). RDX. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). RDX – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide. Retrieved from [Link]

  • PubMed. (2023). Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) causes seizure activity in larval zebrafish via antagonism of γ-aminobutyric acid type A receptor α1β2γ2. Retrieved from [Link]

  • PubMed. (n.d.). Genotoxicity assessment of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of nitroguanidine derivatives starting from 2-nitroimino-hexahydro-1,3,5-triazines in the presence of ammonia, primary or secondary amine.

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Comparative

The Ascendancy of the Triazine Ring: A Comparative Analysis of 1,3,5-Triazine Derivatives in Energetic Materials

The relentless pursuit of advanced energetic materials that offer a superior balance of performance, stability, and insensitivity has led researchers to explore a multitude of heterocyclic scaffolds. Among these, the 1,3...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of advanced energetic materials that offer a superior balance of performance, stability, and insensitivity has led researchers to explore a multitude of heterocyclic scaffolds. Among these, the 1,3,5-triazine ring has emerged as a cornerstone for the design of next-generation explosives, propellants, and pyrotechnics.[1][2] Its inherent thermal stability, high nitrogen content, and versatile substitution chemistry provide a robust platform for the development of compounds that push the boundaries of energy density while maintaining acceptable safety profiles. This guide provides a comparative analysis of key 1,3,5-triazine derivatives, delving into their synthesis, energetic properties, and the underlying chemical principles that govern their performance.

The 1,3,5-Triazine Core: A Foundation for Energetic Superiority

The symmetrical 1,3,5-triazine is a six-membered aromatic heterocycle composed of alternating carbon and nitrogen atoms. This arrangement confers exceptional thermal stability and a high heat of formation, both desirable characteristics for energetic materials.[2] The three carbon atoms of the triazine ring serve as anchor points for various "explosophoric" groups, such as nitro (-NO2), nitramino (-NHNO2), azido (-N3), and nitrate ester (-ONO2), which significantly enhance the energetic output of the molecule.[3][4] The strategic introduction of these functional groups allows for the fine-tuning of properties like oxygen balance, density, detonation velocity, and sensitivity.[5]

A Comparative Look at Key 1,3,5-Triazine Derivatives

The versatility of the 1,3,5-triazine scaffold has given rise to a diverse family of energetic compounds. This section provides a comparative overview of some of the most significant derivatives, highlighting their performance metrics and unique characteristics.

Classical and Emerging Derivatives: A Performance Spectrum

A range of 1,3,5-triazine derivatives have been synthesized and characterized, each with a distinct profile of energetic performance and sensitivity. Traditional benchmarks like RDX (Cyclotrimethylenetrinitramine) and HMX (Cyclotetramethylenetetranitramine), while not direct triazine derivatives in the aromatic sense, contain the triazine or a related saturated ring and serve as important points of comparison.[6][7] More recent research has focused on directly substituting the aromatic 1,3,5-triazine ring with powerful energetic moieties.

Compound/DerivativeDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)Decomposition Temp. (°C)
RDX (Reference) 1.828.7534.07.4120~205
HMX (Reference) 1.919.1039.37.4120~280
2,4,6-Trinitro-1,3,5-triazine (TNTA) ~1.9 (predicted)~9.2 (predicted)~40 (predicted)---
2,4,6-Tris(trinitromethyl)-1,3,5-triazine ------
2,4,6-Tris(2,2,2-trinitroethylamino)-1,3,5-triazine (TTET) 1.88--21.5-186
[3][8][9]triazolo[1,5-a][1][8]triazine Derivatives 1.71 - 1.998.23 - 9.0030.94 - 37.68---
Energetic MOF (Compound 3) 1.9418.84426.88>40>360285

Note: Data is compiled from various sources and performance can vary based on synthesis and testing conditions. Some values are theoretical predictions.[3][8][9][10]

2,4,6-Trinitro-1,3,5-triazine (TNTA) , the triazine analogue of TNT, is a theoretically potent explosive with predicted performance exceeding that of HMX.[10] The direct attachment of three nitro groups to the electron-deficient triazine ring results in a highly energetic and dense molecule.

2,4,6-Tris(2,2,2-trinitroethylamino)-1,3,5-triazine (TTET) is an example of a derivative where the energetic groups are linked to the triazine core via an amino bridge. This compound exhibits good thermal stability and a reasonable impact sensitivity, making it a promising candidate for further investigation.[9]

Fused-Ring Systems , such as those derived from[3][8][9]triazolo[1,5-a][1][8]triazine, represent a modern approach to designing high-performance energetic materials. These compounds can exhibit high densities and detonation velocities comparable to RDX and HMX, depending on the attached functional groups.[3]

Energetic Metal-Organic Frameworks (E-MOFs) based on triazine ligands are a novel class of materials that can offer a unique combination of high energy and low sensitivity. By incorporating metal nodes, these frameworks can achieve high densities and thermal stabilities.[8]

Structure-Property Relationships: The Causality Behind Performance

The energetic performance and safety characteristics of 1,3,5-triazine derivatives are intrinsically linked to their molecular structure. Understanding these relationships is crucial for the rational design of new compounds with tailored properties.

G cluster_structure Molecular Structure cluster_properties Energetic Properties Triazine_Core 1,3,5-Triazine Core (High N content, Thermal Stability) Thermal_Stability Thermal Stability Triazine_Core->Thermal_Stability Enhances Functional_Groups Energetic Functional Groups (-NO2, -NHNO2, -N3) Detonation_Performance Detonation Performance (Velocity, Pressure) Functional_Groups->Detonation_Performance Increases Sensitivity Sensitivity (Impact, Friction) Functional_Groups->Sensitivity Increases Molecular_Symmetry Molecular Symmetry & Packing Density Density Molecular_Symmetry->Density Influences Thermal_Stability->Sensitivity Decreases Density->Detonation_Performance Increases

Caption: Relationship between molecular structure and energetic properties of 1,3,5-triazine derivatives.

The introduction of nitro and nitramino groups generally leads to a higher oxygen balance and density, which in turn increases detonation velocity and pressure.[4] However, these powerful explosophores also tend to increase the sensitivity of the compound to external stimuli like impact and friction.[11] Conversely, the inherent stability of the triazine ring contributes positively to the overall thermal stability of the molecule. Molecular symmetry and efficient crystal packing play a crucial role in achieving high density, a key factor for detonation performance.[12]

Synthesis Strategies: Building the Energetic Framework

The synthesis of 1,3,5-triazine derivatives often starts from readily available precursors like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms in cyanuric chloride are highly susceptible to nucleophilic substitution, allowing for the stepwise introduction of various energetic functional groups. The reaction conditions, particularly temperature, are critical for controlling the degree of substitution.

G Cyanuric_Chloride Cyanuric Chloride Step1 Nucleophilic Substitution (e.g., NaN3, R-NH2) Cyanuric_Chloride->Step1 Mono_Substituted Mono-substituted Triazine Step1->Mono_Substituted Step2 Further Substitution (Higher Temperature) Mono_Substituted->Step2 Di_Substituted Di-substituted Triazine Step2->Di_Substituted Step3 Final Substitution (Harsh Conditions) Di_Substituted->Step3 Tri_Substituted Tri-substituted Energetic Triazine Step3->Tri_Substituted

Caption: General synthetic pathway for 1,3,5-triazine derivatives from cyanuric chloride.

Microwave-assisted synthesis has emerged as a green and efficient alternative to classical heating methods, often leading to shorter reaction times and higher yields.[13] Another common approach is the cyclotrimerization of nitriles, which can be catalyzed by various reagents to produce symmetrically substituted triazines.

Experimental Evaluation: Quantifying Performance and Safety

A rigorous and standardized set of experimental protocols is essential for the accurate characterization and comparison of energetic materials.

Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are fundamental for determining the thermal stability of an energetic material.

Protocol: DSC/TGA Analysis

  • Sample Preparation: Accurately weigh 1-2 mg of the 1,3,5-triazine derivative into an aluminum pan.

  • Instrument Setup: Place the sample pan and a reference pan in the DSC/TGA instrument.

  • Heating Program: Heat the sample from ambient temperature to approximately 400 °C at a constant heating rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The DSC curve reveals exothermic decomposition peaks, providing the onset and peak decomposition temperatures. The TGA curve shows the mass loss of the sample as a function of temperature.[14]

The causality behind this protocol lies in subjecting the material to a controlled thermal stress to identify the temperature at which it begins to decompose, releasing energy. A higher decomposition temperature generally indicates greater thermal stability.[15]

Sensitivity Testing

BAM Impact and Friction Tests: These are standardized methods to assess the sensitivity of an energetic material to mechanical stimuli.

Protocol: BAM Impact Test

  • Sample Preparation: A small, precisely measured amount of the material is placed in the test apparatus.

  • Test Execution: A specified weight is dropped from varying heights onto the sample.

  • Result Determination: The "height of 50% explosion" (h50) is determined, which is the height from which the drop weight causes an explosion in 50% of the trials. A higher h50 value indicates lower impact sensitivity.[16]

Protocol: BAM Friction Test

  • Sample Preparation: The material is placed on a porcelain plate.

  • Test Execution: A weighted porcelain peg is moved across the sample. The load on the peg is varied.

  • Result Determination: The minimum load that causes an explosion or decomposition is recorded. A higher value indicates lower friction sensitivity.[16]

The rationale for these tests is to simulate accidental stimuli that an energetic material might encounter during handling, transportation, or storage. Low sensitivity is a critical requirement for practical applications.

Future Outlook and Conclusion

The 1,3,5-triazine framework continues to be a fertile ground for the discovery of novel energetic materials. Future research will likely focus on the development of derivatives with even higher energy densities, coupled with significantly reduced sensitivities. The exploration of fused heterocyclic systems and the incorporation of the triazine moiety into advanced architectures like energetic co-crystals and 3D-printed energetic materials hold immense promise.

References

  • Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • 2,4,6-Tris(2,2,2-trinitroethylamino)-1,3,5-triazine: Synthesis, Characterization, and Energetic Properties. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Nitro Derivatives of 1,3,5-Triazine: Synthesis and Properties. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Maan, A., Mathpati, R. S., & Ghule, V. D. (2020). Substituted triazolo-triazine derivatives as energetic materials: a computational investigation and assessment. Journal of Molecular Modeling, 26(7), 184. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). CORE. Retrieved January 27, 2026, from [Link]

  • A comprehensive study on the thermal properties and chemical characterization of 1,3,5‐trinitroso‐1,3,5‐triazine (R‐Salt). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 3,5-Diamino-6-nitro-1,2,4-triazine and Its Oxide. (2021). Crystal Growth & Design, 21(8), 4646-4653. [Link]

  • 1,2,4-Triazine Based Energetic Materials and Improved Synthesis of Nitro-compounds. (2022). Purdue University. Retrieved January 27, 2026, from [Link]

  • Gao, Z., Gu, Z., Bao, M., & Ma, P. (2025). Structure and properties of 1,3,5-triazine and 1,2,4-triazole linked energetic derivatives with varied energetic functional groups. Journal of Molecular Modeling, 31(9), 231. [Link]

  • The progress of triazines' Energetic Compounds. (2012). Chinese Journal of Energetic Materials, 20(4), 491-500. Retrieved January 27, 2026, from [Link]

  • Computational Study on Substituted s-Triazine Derivatives as Energetic Materials. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 1,3,3-trinitroazetidine (TNAZ). Part I. Syntheses and properties. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Review on Melt Cast Explosives. (n.d.). DetTX. Retrieved January 27, 2026, from [Link]

  • Chapter 1 A survey of the thermal stability of energetic materials. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Thermochemical Properties of 2,4,6-Trinitro-1,3,5-triazine. (2007). Asian Journal of Chemistry, 19(2), 965-969. Retrieved January 27, 2026, from [Link]

  • Research progress in sensitivity test and simulation of energetic materials. (2023). IOP Conference Series: Earth and Environmental Science, 1124, 012134. [Link]

  • Technical Fact Sheet – Hexahydro-1,3,5-trinitro- 1,3,5-triazine (RDX). (2012). U.S. Environmental Protection Agency. Retrieved January 27, 2026, from [Link]

  • Decomposition of Azo- and Hydrazo-Linked Bis Triazines. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

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  • Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. (2023). Scientific Reports, 13(1), 939. [Link]

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Validation

A Comparative Guide to the Structural Validation of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine via NMR Spectroscopy

Introduction 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is a heterocyclic compound featuring a saturated triazine ring and an exocyclic N-nitroimino group. The precise confirmation of its covalent structure is par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is a heterocyclic compound featuring a saturated triazine ring and an exocyclic N-nitroimino group. The precise confirmation of its covalent structure is paramount for its application in chemical research and development. While techniques like X-ray crystallography can provide definitive solid-state structures[1], Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation in solution, offering critical insights into the molecule's identity, purity, and dynamic behavior.

Section 1: Theoretical Structural & Spectral Prediction

Before any experiment, a thorough analysis of the proposed structure is essential to predict the expected NMR signatures. The structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine presents several distinct chemical environments.

Caption: Proposed structure of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

¹H NMR Predictions:

  • N-Methyl Protons (Hₐ): The two methyl groups attached to N1 and N5 are chemically equivalent due to the molecule's symmetry. This should result in a single, sharp singlet integrating to 6 protons.

  • Ring Methylene Protons (Hₑ, Hc): The two sets of methylene protons at the C4 and C6 positions are diastereotopic. The hexahydro-1,3,5-triazine ring is not planar and typically adopts chair or boat conformations, or an intermediate envelope conformation as shown in its crystal structure[1][2]. This lack of planarity makes the axial and equatorial protons on each methylene group chemically non-equivalent, and they will split each other (geminal coupling). Furthermore, the two CH₂ groups themselves are in different environments relative to the exocyclic imino group, potentially making them non-equivalent. Therefore, we expect to see complex multiplets, possibly two distinct AB quartets, for these 4 protons.

  • Imino Proton (-NH): A single proton attached to the exocyclic nitrogen is expected. Its chemical shift can vary, and the signal may be broadened due to quadrupolar coupling with the adjacent nitrogen and chemical exchange.

¹³C NMR Predictions:

  • N-Methyl Carbons (Cα): The two methyl carbons are equivalent and should appear as a single resonance.

  • Ring Methylene Carbons (Cγ): The two methylene carbons (C4 and C6) are likely equivalent and should produce a single signal.

  • Imino Carbon (Cβ): The C2 carbon, part of the C=N bond, will be the most deshielded carbon and appear significantly downfield.

Table 1: Predicted NMR Assignments for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹H MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
N-CH₃ (Hₐ, Cα)2.5 - 3.0Singlet (s)35 - 45
Ring -CH₂- (Hₑ/Hc, Cγ)3.5 - 4.5Multiplet (m) or AB quartet65 - 75
>C=N- (Cβ)--150 - 160
=N-NH-8.0 - 10.0 (solvent dependent)Broad Singlet (br s)-

Section 2: The Challenge of Dynamic Processes: Rotamers and Ring Conformation

A critical aspect of analyzing N-nitroimines is the potential for rotational isomers (rotamers) due to the high barrier of rotation around the N-N single bond, which has partial double-bond character. This phenomenon is well-documented in analogous N-nitrosamines, which often show two distinct sets of NMR signals for the E and Z isomers[3][4]. The presence of these rotamers would lead to a doubling of many signals in both the ¹H and ¹³C NMR spectra, with the ratio of integrals reflecting the relative thermodynamic stability of the two forms.

G cluster_0 E-Isomer cluster_1 Z-Isomer E_isomer Structure of E-isomer Z_isomer Structure of Z-isomer E_isomer->Z_isomer ΔG‡ (Restricted Rotation) Leads to signal doubling in NMR G A Step 1: Sample Preparation (e.g., DMSO-d6, CDCl3) B Step 2: 1D ¹H NMR (Proton count, multiplicity) A->B C Step 3: 1D ¹³C NMR / DEPT (Carbon skeleton & type) B->C D Step 4: 2D COSY (¹H-¹H connectivities, J-coupling) C->D E Step 5: 2D HSQC (Direct ¹H-¹³C one-bond correlations) D->E F Step 6: 2D HMBC (Long-range ¹H-¹³C correlations, 2-3 bonds) E->F G Step 7: Structural Confirmation (Assemble fragments, validate against predictions) F->G

Caption: A comprehensive workflow for NMR-based structural validation.

Experimental Protocols

1. Sample Preparation

  • Objective: To prepare a homogeneous solution of the analyte suitable for high-resolution NMR.

  • Methodology:

    • Weigh approximately 5-10 mg of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent can be critical, as it may influence the equilibrium of rotamers.[5]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Cap the tube and vortex gently until the sample is fully dissolved.

2. 1D ¹H and ¹³C NMR Acquisition

  • Objective: To obtain basic information on the proton and carbon environments.

  • Methodology:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard 1D ¹H spectrum. Ensure adequate spectral width and resolution.

    • Integrate the signals to determine the relative number of protons in each environment.

    • Acquire a proton-decoupled 1D ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

3. 2D Correlation Spectroscopy (COSY)

  • Objective: To identify protons that are spin-coupled to each other, typically through 2-3 bonds. [6]* Methodology:

    • Set up a standard COSY pulse sequence (e.g., cosygpprqf).

    • Acquire the 2D data set. Cross-peaks in the resulting spectrum will appear between signals of coupled protons.

    • Expected Correlation: A key correlation would be observed between the non-equivalent geminal protons within each ring methylene (-CH₂-) group.

4. 2D Heteronuclear Single Quantum Coherence (HSQC)

  • Objective: To identify which protons are directly attached to which carbons (¹J_CH coupling). [7][8]* Methodology:

    • Set up a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

    • Acquire the 2D data set. The spectrum will show a contour plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates corresponding to a directly bonded C-H pair.

    • Expected Correlations: This experiment will definitively link the ¹H signal for the N-CH₃ groups to the N-CH₃ carbon signal, and the complex ¹H multiplets of the ring methylenes to the corresponding ring carbon signal.

Section 4: Data Interpretation & Comparative Analysis

The final step is to assemble the spectral data into a coherent structural assignment. The experimental data should be compared against the initial predictions and data from analogous compounds.

Table 2: Comparative NMR Data for Structural Validation
AssignmentPredicted ¹H δ (ppm)Expected Experimental ¹H DataPredicted ¹³C δ (ppm)Expected Experimental ¹³C DataKey 2D Correlations
N-CH₃ 2.5 - 3.0Sharp singlet, integral ≈ 6H35 - 45One signalHSQC: Correlates with Cα. HMBC: Correlates to Cγ and Cβ.
Ring -CH₂- 3.5 - 4.5Complex multiplet(s), integral ≈ 4H65 - 75One signalCOSY: Shows geminal coupling. HSQC: Correlates with Cγ.
>C=N- --150 - 160One signalHMBC: Correlates to N-CH₃ protons.
=N-NH- 8.0 - 10.0Broad singlet, integral ≈ 1H--No C-H correlations.

Interpretation Narrative:

  • Anchor Points: The analysis begins by assigning the most unambiguous signal: the singlet around δ 2.5-3.0 ppm, integrating to 6H, is assigned to the two equivalent N-CH₃ groups. The HSQC experiment will confirm its correlation to a single carbon (Cα) in the δ 35-45 ppm range.

  • Building the Skeleton: The complex signals in the δ 3.5-4.5 ppm region are assigned to the four ring methylene protons. The HSQC will link these protons to a single carbon signal (Cγ) around δ 65-75 ppm, confirming the equivalence of the two -CH₂- groups. The COSY spectrum is crucial here to confirm that the complex splitting pattern arises from geminal coupling within the CH₂ units.

  • Confirming Connectivity with HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the final, definitive proof of the overall structure. It reveals correlations over 2 and 3 bonds. The most critical expected correlations are:

    • From the N-CH₃ protons (Hₐ) to the ring methylene carbons (Cγ) .

    • From the N-CH₃ protons (Hₐ) to the imino carbon (Cβ) .

    • From the ring methylene protons (Hₑ/Hc) to the N-CH₃ carbons (Cα) . These correlations unambiguously establish the N-C-N-C-N-C ring sequence and the positions of the methyl groups relative to the imino carbon.

  • Addressing Ambiguities: If signal doubling is observed, it provides strong evidence for the presence of E/Z rotamers.[4] In this case, each set of signals would be analyzed independently to confirm that both conformers possess the same fundamental covalent structure.

Conclusion

References

  • Zhao, C., Yang, W., Hu, Y., Shen, L., & Lu, X. (2008). 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1515. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 1,3,5-triethanolhexahydro-1,3,5-triazine (4). Retrieved from ResearchGate. [Link]

  • Al-Hourani, B. J., Al-Awaida, W. A., & Al-Ayash, A. Z. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(21), 5186. [Link]

  • Gotor, R. (2012). Chapter 3 – Structural characterization of triazines. In Synthesis and supramolecular properties of amino-1,3,5-triazines. Universitat de Barcelona. [Link]

  • Ye, Y., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4768. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • Valte, K. (2021). Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. Retrieved from LinkedIn. [Link]

  • ResearchGate. (2021). 2D NMR SPECTROSCOPY. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Hexahydro-1,3,5-triazine. Retrieved from Wikipedia. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from Emery Pharma. [Link]

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Comparative

A Comparative Performance Analysis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine and Other High Explosives

This guide provides a comparative analysis of the performance characteristics of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (DMNIT), a nitroguanidine-based heterocyclic compound. Due to a notable lack of publicly...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the performance characteristics of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (DMNIT), a nitroguanidine-based heterocyclic compound. Due to a notable lack of publicly available experimental data on the explosive performance of DMNIT, this document focuses on providing a detailed comparison between well-characterized conventional explosives, namely RDX, HMX, and Nitroguanidine (NQ). Furthermore, to offer some perspective on the potential characteristics of DMNIT, a discussion of the known properties of a structurally similar compound, 2-nitrimino-5-nitro-hexahydro-1,3,5-triazine (NNHT), is included. This guide is intended for researchers and professionals in the fields of energetic materials and drug development to understand the performance landscape of these compounds.

Introduction to 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Table 1: Physicochemical Properties of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

PropertyValueSource
Molecular FormulaC₅H₁₁N₅O₂[1][2]
Molecular Weight173.17 g/mol [3]
AppearanceCrystalline solid[1]
Density1.45 g/cm³ (predicted)[4][5][6]
Boiling Point271.3 °C at 760 mmHg (predicted)[4][5][6]

Performance Comparison with Alternative Explosives

A meaningful evaluation of an explosive's utility is achieved through direct comparison with established materials. This section details the performance characteristics of three widely used explosives: RDX (Cyclotrimethylene trinitramine), HMX (Octogen), and Nitroguanidine (NQ).

Table 2: Performance Comparison of Selected High Explosives

Performance MetricRDXHMXNitroguanidine (NQ)
Detonation Velocity (m/s) 8,7509,1007,650
Detonation Pressure (GPa) 3439~27
Density (g/cm³) 1.821.911.77
Impact Sensitivity (BAM, J) 7.57.4>30
Friction Sensitivity (BAM, N) 120120>353
Decomposition Temp. (°C) ~210~280~230
RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine)

RDX is a powerful and widely used military explosive. It exhibits a high detonation velocity of 8,750 m/s and a detonation pressure of 34 GPa.[7] Its crystalline density is 1.82 g/cm³. While powerful, RDX is relatively sensitive to impact and friction, with reported BAM impact sensitivity of 7.5 J and friction sensitivity of 120 N.[7] It undergoes thermal decomposition at approximately 210 °C.

HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine)

HMX is another powerful and common military explosive, often considered more powerful but also more stable than RDX. It boasts a high detonation velocity of 9,100 m/s and a detonation pressure of 39 GPa.[8] Its density is 1.91 g/cm³. HMX has a slightly lower sensitivity to impact and friction compared to RDX, with a BAM impact sensitivity of 7.4 J and friction sensitivity of 120 N.[8] It possesses excellent thermal stability, with a decomposition temperature of around 280 °C.

Nitroguanidine (NQ)

Nitroguanidine is a less powerful but significantly less sensitive explosive compared to RDX and HMX. Its detonation velocity is approximately 7,650 m/s at a density of 1.5 g/cm³.[9] NQ is known for its low sensitivity to impact (>30 J) and friction (>353 N), making it a valuable component in insensitive munitions (IM) and gun propellants.[9] It decomposes at around 230 °C. Nitroguanidine-based explosives can achieve up to 95% of the detonation velocity of HMX-based formulations, demonstrating their potential in high-performance applications where reduced sensitivity is a priority.[10]

Insights from a Structural Analogue: 2-Nitrimino-5-nitro-hexahydro-1,3,5-triazine (NNHT)

In the absence of direct experimental data for DMNIT, examining a closely related compound can provide some predictive insights. 2-Nitrimino-5-nitro-hexahydro-1,3,5-triazine (NNHT) shares the same nitroimino-hexahydro-1,3,5-triazine backbone. Studies on NNHT indicate that it has acceptable thermal and hydrolytic stability.[11] Its friction sensitivity is reported to be much less than that of RDX.[11] However, Rotter impact test data suggest that cyclic nitroguanidines like NNHT are more easily initiated by impact than RDX, although the extent of propagation is less.[11] Theoretical calculations for related ionic compounds have shown detonation velocities in the range of 7675–9048 m/s and detonation pressures of 21.0–30.3 GPa, suggesting that this class of compounds can be competitive energetic materials.[12]

Experimental Protocols for Performance Characterization

The following section outlines the standard methodologies for determining the key performance parameters of explosives. These protocols are essential for any experimental characterization of new energetic materials like DMNIT.

Determination of Detonation Velocity

The detonation velocity, the speed at which the detonation wave propagates through the explosive, is a primary measure of its performance.

Workflow for Detonation Velocity Measurement

G cluster_0 Sample Preparation cluster_1 Experimental Setup cluster_2 Data Acquisition cluster_3 Calculation prep Press explosive powder to a specific density in a cylindrical charge setup Place charge in a holder with embedded ionization probes at known distances prep->setup detonator Attach a standard detonator to one end of the charge setup->detonator initiate Initiate detonation detonator->initiate record Record time-of-arrival of the detonation wave at each probe using a high-speed oscilloscope initiate->record calculate Calculate velocity from the distance between probes and the time difference of arrival record->calculate

Caption: Workflow for measuring detonation velocity.

Sensitivity to Mechanical Stimuli

The sensitivity of an explosive to impact and friction is a critical safety parameter. The BAM (Bundesanstalt für Materialprüfung) standard tests are widely used for this purpose.

This test determines the impact energy required to cause a reaction in the explosive.

BAM Impact Test Protocol

  • Sample Preparation: A small, measured amount of the explosive is placed in a standardized steel cup and plunger assembly.

  • Test Execution: A drop weight of a known mass is released from a specified height onto the plunger.

  • Observation: The sample is observed for any signs of reaction, such as explosion, flame, or smoke.

  • Staircase Method: The drop height is varied in a "staircase" manner (increasing after a non-reaction, decreasing after a reaction) to determine the 50% probability of initiation (H₅₀).

This test measures the frictional force required to initiate a reaction.

BAM Friction Test Protocol

  • Sample Placement: A small amount of the explosive is placed on a porcelain plate.

  • Application of Load: A porcelain pin is pressed onto the sample with a specific load.

  • Friction Application: The porcelain plate is moved back and forth under the pin.

  • Observation and Iteration: The sample is observed for any reaction. The load is varied to find the lowest load at which a reaction occurs in at least one out of six trials.

Diagram of Sensitivity Testing Workflow

G cluster_0 Sample cluster_1 Impact Sensitivity cluster_2 Friction Sensitivity sample Energetic Material impact BAM Impact Test (Drop Hammer) sample->impact friction BAM Friction Test (Porcelain Pin & Plate) sample->friction h50 Determine H₅₀ (J) impact->h50 force Determine Minimum Initiating Force (N) friction->force

Caption: Workflow for impact and friction sensitivity testing.

Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) is a primary technique for assessing the thermal stability of energetic materials.

DSC Analysis Protocol

  • Sample Encapsulation: A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in a DSC pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) in an inert atmosphere (e.g., nitrogen).

  • Data Collection: The heat flow to or from the sample relative to a reference is measured as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of decomposition, the peak exothermic temperature, and the total energy released.

Conclusion

While 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (DMNIT) presents an interesting molecular structure for the field of energetic materials, the current lack of experimental performance data in the public domain prevents a definitive comparison with established explosives. Based on its structural similarity to other nitroguanidine derivatives, it may possess favorable sensitivity characteristics. However, without experimental validation of its detonation performance and sensitivity, its potential remains speculative. The established performance of RDX, HMX, and Nitroguanidine provides a robust baseline for the future evaluation of DMNIT and other novel energetic compounds. Further research involving the synthesis and comprehensive characterization of DMNIT is necessary to ascertain its true potential as a viable explosive material.

References

  • Zhao, C., Yang, W., Hu, Y., Shen, L., & Lu, X. (2008). 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1515. [Link]

  • Coburn, M. D., & Jackson, T. E. (1985). A novel synthetic method of 2-nitroimino-5-nitro-hexahydro1,3,5-triazine (NNHT). Los Alamos National Lab., NM (USA). [Link]

  • Zhang, C., et al. (2023). Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. Molecules, 28(19), 6891. [Link]

  • Sikder, A. K., & Maddala, G. (2016). Energetic Derivatives of Nitroguanidine – Synthesis and Properties. Central European Journal of Energetic Materials, 13(3), 655–696. [Link]

  • LookChem. (n.d.). 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Safety Data Sheets(SDS). Retrieved from [Link]

  • Reddy, G., et al. (2006). Genotoxicity assessment of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). International Journal of Toxicology, 25(1), 53-61. [Link]

  • Fischer, N., et al. (2012). 1-Amino-3-nitroguanidine (ANQ) in High-performance Ionic Energetic Materials. Propellants, Explosives, Pyrotechnics, 37(4), 437-446. [Link]

  • Yugoimport. (n.d.). RDX. Retrieved from [Link]

  • Yugoimport. (n.d.). HMX. Retrieved from [Link]

  • Wikipedia. (2023). Nitroguanidine. Retrieved from [Link]

  • Blais, M., et al. (2004). Biodegradation of the nitramine explosives hexahydro-1,3,5-trinitro-1,3,5-triazine and octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine in cold marine sediment under anaerobic and oligotrophic conditions. Canadian Journal of Microbiology, 50(3), 179-188. [Link]

  • Gregory, T. R., & Cundall, R. B. (1998). Abiotic transformation of hexahydro-1,3,5-trinitro-1,3,5-triazine by Fe(II) bound to magnetite. Environmental Science & Technology, 32(20), 3217-3223. [Link]

  • Spitzer, D., & Risse, B. (2018). The longstanding challenge of the nanocrystallization of 1,3,5-trinitroperhydro-1,3,5-triazine (RDX). Beilstein Journal of Nanotechnology, 9, 2696-2708. [Link]

  • Bikelytė, G., Härtel, M. A. C., & Klapötke, T. M. (2018). Experimental Vapor Pressures of Hexahydro‐1,3,5‐trinitro‐1,3,5‐triazine (RDX) and Hexahydro‐1,3,5‐trinitroso‐1,3,5‐triazine (TNX). ChemistryOpen, 7(10), 821-825. [Link]

  • Zhang, M., et al. (2020). A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). Molecules, 25(22), 5423. [Link]

  • PubChem. (n.d.). N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide. Retrieved from [Link]

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Validation

A Technical Guide to the Cross-Reactivity Profile of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the potential cross-reactivity of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. Due to the limited dire...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential cross-reactivity of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. Due to the limited direct experimental data on this specific compound, this document synthesizes information from structurally related molecules and fundamental chemical principles to predict and propose methodologies for evaluating its reactivity profile.

Introduction to 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, with the chemical formula C5H11N5O2, is a heterocyclic compound featuring a hexahydrotriazine ring substituted with two methyl groups and a nitroimino group.[1][2] Its structure suggests potential reactivity associated with the nitroimino functional group and the triazine ring itself.

Table 1: Physicochemical Properties of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

PropertyValueSource
Molecular Weight 173.17 g/mol [1][2]
Molecular Formula C5H11N5O2[1][2]
CAS Number 136516-16-0[3]
Boiling Point (Predicted) 271.3 ± 50.0 °C[3]
Density (Predicted) 1.45 ± 0.1 g/cm³[3]
pKa (Predicted) 6.46 ± 0.20[3]

The hexahydrotriazine ring exists in an envelope conformation, and the overall structure is stabilized by intramolecular hydrogen bonds.[4] Understanding the stability and reactivity of this compound is crucial for its application and for predicting potential interferences in analytical and biological systems.

Potential Cross-Reactivity Based on Functional Group Analysis

The chemical behavior of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is primarily dictated by its two key functional motifs: the nitroimino group and the hexahydro-1,3,5-triazine ring.

Reactivity of the Nitroimino Group

The nitroimino group (-N-NO2) is an electron-withdrawing group and is susceptible to nucleophilic attack and reduction.

  • Nucleophilic Substitution/Displacement: A patent for related 2-nitroimino-hexahydro-1,3,5-triazines demonstrates that the nitroimino group can be displaced by nucleophiles such as ammonia, primary amines, and secondary amines to form nitroguanidine derivatives.[5] This suggests that 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine could react with various biological and chemical nucleophiles.

  • Reduction: The nitro group is prone to reduction. For instance, the related compound hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) undergoes successive reduction of its nitro groups under anaerobic conditions.[6] This implies that the nitroimino group in our target compound could be reduced by biological reducing agents (e.g., glutathione, NADH-dependent reductases) or chemical reducing agents.

Stability and Reactivity of the Hexahydro-1,3,5-triazine Ring

The hexahydro-1,3,5-triazine ring is a six-membered ring with alternating carbon and nitrogen atoms. While generally stable, some derivatives have shown instability.

  • Hydrolytic Instability: Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine is known to be unstable, which can complicate its direct quantification.[7] This suggests that the triazine ring in 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine might be susceptible to hydrolysis under certain pH conditions, potentially leading to ring-opening.

Comparative Analysis with Structurally Related Compounds

To further predict the cross-reactivity of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, we can draw comparisons with other compounds containing similar structural features.

Table 2: Comparison of Functional Groups and Potential Reactivity

CompoundKey Functional Group(s)Known Reactivity/DegradationPotential Cross-Reactivity Implication for Target Compound
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) Nitroamines on a triazine ringBiodegradation via reduction of nitro groups.[6]The nitroimino group is likely susceptible to reduction.
Other 2-Nitroimino-hexahydro-1,3,5-triazines Nitroimino group, triazine ringReaction with amines to form nitroguanidines.[5]Potential for reaction with primary and secondary amines.
Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine Hexahydrotriazine ringUnstable, making direct quantification difficult.[7]The triazine ring may exhibit instability under certain conditions.
Piperazines Cyclic diaminesCan interact with various receptors in biological systems.[8]While structurally different, the presence of a nitrogen-containing heterocycle suggests potential for biological interactions.

Proposed Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, the following experimental protocols are proposed. These are designed to be self-validating by including appropriate controls.

Experimental Workflow for Reactivity Screening

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compound Prepare Stock Solution of 1,5-Dimethyl-2-nitroiminohexahydro- 1,3,5-triazine incubate Incubate Compound with Test Reagents at 37°C prep_compound->incubate controls Incubate Compound in Buffer (Negative Control) prep_compound->controls prep_reagents Prepare Test Reagents (Nucleophiles, Reducing Agents) prep_reagents->incubate lcms LC-MS/MS Analysis of Reaction Mixtures incubate->lcms controls->lcms data_analysis Compare Chromatograms and Mass Spectra lcms->data_analysis

Caption: General workflow for screening the cross-reactivity of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine with various reagents.

Protocol 1: Assessment of Nucleophilic Reactivity

Objective: To determine if 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine reacts with common nucleophiles.

Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine in DMSO.

    • Prepare 100 mM stock solutions of test nucleophiles (e.g., glutathione, N-acetylcysteine, ethylamine) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine 10 µL of the compound stock solution with 90 µL of the nucleophile solution.

    • For a negative control, combine 10 µL of the compound stock solution with 90 µL of the buffer.

    • Incubate all tubes at 37°C for 24 hours.

  • Sample Analysis:

    • Dilute the reaction mixtures 1:100 with the initial mobile phase.

    • Analyze the samples by LC-MS/MS to monitor the disappearance of the parent compound and the appearance of any new products.

Protocol 2: Evaluation of Reductive Stability

Objective: To assess the stability of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine in the presence of a reducing agent.

Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine in DMSO.

    • Prepare a 10 mM solution of dithiothreitol (DTT) in phosphate-buffered saline (pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine 10 µL of the compound stock solution with 90 µL of the DTT solution.

    • For a negative control, combine 10 µL of the compound stock solution with 90 µL of the buffer.

    • Incubate all tubes at 37°C for 4 hours.

  • Sample Analysis:

    • Analyze the samples by LC-MS/MS, looking for a decrease in the parent compound peak and the emergence of potential reduction products.

Protocol 3: Hydrolytic Stability Assessment

Objective: To determine the stability of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine at different pH values.

Methodology:

  • Preparation of Buffers:

    • Prepare buffers at pH 3 (citrate buffer), pH 7.4 (phosphate buffer), and pH 9 (borate buffer).

  • Reaction Setup:

    • Add a small amount of a concentrated stock solution of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine to each buffer to achieve a final concentration of 10 µM.

    • Incubate the solutions at room temperature and at 37°C.

  • Sample Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution and analyze by HPLC-UV or LC-MS to quantify the remaining parent compound.

Data Interpretation and Expected Outcomes

The data from the proposed experiments will provide a clear indication of the cross-reactivity of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

Table 3: Interpreting Experimental Results

ExperimentPositive ResultNegative ResultInterpretation
Nucleophilic Reactivity Decrease in parent compound peak and appearance of new peaks with expected mass shifts.No significant change in the parent compound peak.Indicates reactivity with nucleophiles, suggesting potential for conjugation with biological molecules.
Reductive Stability Disappearance of the parent compound and formation of one or more reduction products.Parent compound remains stable.Suggests susceptibility to metabolic reduction.
Hydrolytic Stability Time- and pH-dependent degradation of the parent compound.No significant degradation over 24 hours at all pH values.Indicates the pH range in which the compound is stable, crucial for formulation and storage.

Conclusion

References

  • ResearchGate. (n.d.). 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. Retrieved from [Link]

  • LookChem. (n.d.). 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Safety Data Sheets(SDS). Retrieved from [Link]

  • PubChem. (n.d.). N-(1,5-dimethyl-1,3,5-triazinan-2-ylidene)nitramide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0869120A1 - Process for the preparation of nitroguanidine derivatives starting from 2-nitroimino-hexahydro-1,3,5-triazines in the presence of ammonia, primary or secondary amine.
  • The Analyst. (1999). A technique for the identification and direct analysis of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine in metalworking fluids using electrospray-mass spectrometry. Retrieved from [Link]

  • Applied and Environmental Microbiology. (1981). Biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Efficient Synthesis of 1,3,5-Triazines

Welcome to an in-depth exploration of the synthesis of 1,3,5-triazines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the synthesis of 1,3,5-triazines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the diverse synthetic landscape of these valuable molecules. We will move beyond simple protocols to dissect the underlying principles of each method, offering a comparative analysis of their efficiencies supported by experimental data. Our focus is on providing you with the expert insights needed to make informed decisions in your synthetic endeavors, balancing yield, reaction conditions, substrate scope, and green chemistry principles.

The Strategic Importance of 1,3,5-Triazines

The 1,3,5-triazine core is a privileged scaffold in drug discovery and materials science due to its unique electronic properties and ability to participate in a variety of intermolecular interactions. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties. In materials chemistry, 1,3,5-triazines are utilized as building blocks for polymers, dendrimers, and organic light-emitting diodes (OLEDs). The versatility of the triazine ring, which can be symmetrically or asymmetrically substituted, allows for fine-tuning of its physicochemical and biological properties.

Key Synthetic Routes to 1,3,5-Triazines: A Comparative Analysis

The synthesis of the 1,3,5-triazine ring can be broadly categorized into several key strategies. In this section, we will delve into the most prominent methods, comparing their efficiencies and practical considerations.

Cyclotrimerization of Nitriles

The cyclotrimerization of three identical nitrile molecules is a direct and atom-economical approach to symmetrically substituted 1,3,5-triazines. However, this method has traditionally been hampered by the need for harsh reaction conditions, such as high temperatures and pressures, often resulting in only moderate yields.

Recent Advances: Milder and more efficient protocols have been developed, particularly through the use of catalysts and microwave irradiation. For instance, yttrium salts have been employed as catalysts for the solvent-free cyclotrimerization of aromatic nitriles, offering a cleaner and more economical route. Furthermore, silica-supported Lewis acids, such as ZnCl₂, AlCl₃, and TiCl₄, have proven to be effective and recyclable catalysts for the cyclotrimerization of both aliphatic and aromatic nitriles under solvent-free conditions, especially when combined with microwave heating.[1]

Experimental Data Snapshot: Cyclotrimerization of Nitriles

Starting NitrileCatalyst/ConditionsReaction TimeYield (%)Reference
3-Cyanophenylpyrazole(CF₃SO₃)₃Y, 200°C24 h66
4-Cyanophenylpyrazole(CF₃SO₃)₃Y, 200°C24 h30
BenzonitrileSilica-supported ZnCl₂, MW15 min85[1]
AcetonitrileSilica-supported ZnCl₂, MW15 min70[1]

Causality Behind Experimental Choices: The choice of catalyst is crucial in overcoming the high activation energy of nitrile trimerization. Lewis acids activate the nitrile group, making it more susceptible to nucleophilic attack. Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times and improve yields compared to conventional heating methods.[1] Solvent-free conditions not only align with green chemistry principles but can also enhance reaction rates by increasing the concentration of reactants.

Visualizing the Cyclotrimerization Pathway

G RCN1 R-C≡N Catalyst Lewis Acid Catalyst (e.g., Y³⁺, Zn²⁺) RCN1->Catalyst RCN2 R-C≡N RCN2->Catalyst RCN3 R-C≡N RCN3->Catalyst Intermediate Activated Nitrile Complex Catalyst->Intermediate Triazine 2,4,6-Trisubstituted 1,3,5-Triazine Intermediate->Triazine G CyanuricChloride Cyanuric Chloride (Cl₃-Triazine) Nu1 Nucleophile 1 (0-5 °C) CyanuricChloride->Nu1 MonoSub Monosubstituted (Cl₂-Nu¹-Triazine) Nu2 Nucleophile 2 (Room Temp.) MonoSub->Nu2 DiSub Disubstituted (Cl-Nu¹-Nu²-Triazine) Nu3 Nucleophile 3 (Reflux) DiSub->Nu3 TriSub Trisubstituted (Nu¹-Nu²-Nu³-Triazine) Nu1->MonoSub -HCl Nu2->DiSub -HCl Nu3->TriSub -HCl

Sources

Validation

Spectroscopic comparison of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine isomers.

A Comprehensive Spectroscopic Guide to the Isomers of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine In the field of energetic materials and medicinal chemistry, a precise understanding of molecular structure is param...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Spectroscopic Guide to the Isomers of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

In the field of energetic materials and medicinal chemistry, a precise understanding of molecular structure is paramount. The compound 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine, a substituted hexahydrotriazine with a nitroimino functional group, presents a compelling case for detailed isomeric analysis. The potential for geometric isomerism around the carbon-nitrogen double bond of the nitroimino group gives rise to distinct (E) and (Z) isomers, each with unique spatial arrangements and, consequently, differing spectroscopic signatures. This guide provides a comprehensive comparison of these isomers, grounded in established spectroscopic principles and supported by data from related molecular structures.

The Significance of Isomeric Differentiation

The distinction between the (E) and (Z) isomers of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is not merely academic. The geometric orientation of the nitro group relative to the triazine ring can significantly influence the molecule's dipole moment, crystal packing, and ultimately its chemical reactivity and energetic properties. For researchers in drug development, where this scaffold might be explored, understanding the stable isomeric form is crucial for elucidating structure-activity relationships.

cluster_E (E)-1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine cluster_Z (Z)-1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine E_isomer E Isomer Z_isomer Z Isomer E_isomer->Z_isomer Isomerization

Caption: Geometric isomers of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is a powerful tool for elucidating the subtle structural differences between the (E) and (Z) isomers. Both ¹H and ¹³C NMR will be invaluable, with expected chemical shift variations arising from the anisotropic effects of the nitro group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the isomer sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its distinct solvent peak that is unlikely to overlap with analyte signals.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Key parameters: spectral width of 12-15 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

    • The high field strength will provide better signal dispersion, which is crucial for resolving potentially overlapping proton signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1]

    • Key parameters: spectral width of 220-250 ppm, 1024-2048 scans. A larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.[1]

  • 2D NMR (HSQC/HMBC):

    • If signal assignment is ambiguous, perform 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

    • HSQC will correlate directly bonded carbon and proton atoms, while HMBC will show correlations between carbons and protons over two to three bonds. These experiments are instrumental in unambiguously assigning all proton and carbon signals.[2][3]

Predicted NMR Data Comparison
Nucleus (E)-Isomer Predicted Chemical Shift (ppm) (Z)-Isomer Predicted Chemical Shift (ppm) Rationale for Difference
¹H (N-CH₃) ~2.8 - 3.2~2.7 - 3.1The chemical environment of the methyl groups will be slightly different due to the orientation of the nitro group.
¹H (Ring CH₂) ~4.0 - 4.5~3.9 - 4.4The protons on the hexahydrotriazine ring will experience different shielding/deshielding effects from the nitro group depending on its spatial proximity.
¹³C (N-CH₃) ~35 - 40~34 - 39Similar to the protons, the carbon of the methyl groups will have slightly different chemical shifts.
¹³C (Ring CH₂) ~65 - 75~64 - 74The ring carbons will also be influenced by the anisotropic effect of the nitro group.
¹³C (C=N) ~155 - 165~150 - 160The carbon of the imino group is expected to show the most significant difference in chemical shift between the two isomers due to the direct influence of the nitro group's orientation.

Vibrational Spectroscopy (FT-IR): Probing Functional Group Orientations

Fourier-Transform Infrared (FT-IR) spectroscopy is highly sensitive to the vibrational modes of functional groups. The key vibrational bands for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine will be those associated with the N-NO₂, C=N, and the triazine ring.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal before running the sample.

Predicted FT-IR Data Comparison
Functional Group (E)-Isomer Predicted Wavenumber (cm⁻¹) (Z)-Isomer Predicted Wavenumber (cm⁻¹) Rationale for Difference
N-NO₂ Asymmetric Stretch ~1520 - 1560~1510 - 1550The electronic environment and steric hindrance around the nitro group will differ, affecting its vibrational frequency.
N-NO₂ Symmetric Stretch ~1280 - 1320~1270 - 1310Similar to the asymmetric stretch, the symmetric stretch will also be sensitive to the isomeric form.
C=N Stretch ~1620 - 1650~1610 - 1640The conjugation and steric effects of the nitro group will influence the double bond character of the imino group.
Triazine Ring Vibrations ~1400 - 1450 and ~800-900~1400 - 1450 and ~800-900While some ring vibrations may be similar, subtle shifts can be expected due to the different overall molecular symmetry.[4]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. While both isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) could differ due to the different steric environments influencing bond cleavages.

Experimental Protocol: Mass Spectrometry Analysis
  • Ionization Method: Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer will provide adequate resolution for this analysis.

  • Data Acquisition: Acquire a full scan mass spectrum from m/z 50 to 300.

Predicted Mass Spectrometry Data
Parameter (E)-Isomer (Z)-Isomer Rationale
Molecular Ion (M⁺) m/z 173.09m/z 173.09Both isomers have the same molecular formula (C₅H₁₁N₅O₂).[5]
Key Fragmentation Pathways Loss of NO₂, loss of CH₃, ring cleavageLoss of NO₂, loss of CH₃, ring cleavageWhile the major fragments are expected to be the same, the relative abundances of these fragments may differ. For instance, steric hindrance in one isomer might favor a particular fragmentation pathway over another. The fragmentation of cyclic amines often involves alpha-cleavage.[6][7]

cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/ATR) B NMR Spectroscopy (¹H, ¹³C, 2D) A->B C FT-IR Spectroscopy A->C D Mass Spectrometry A->D E Data Analysis and Isomer Identification B->E C->E D->E

Caption: A generalized workflow for the spectroscopic analysis of the isomers.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The nitroimino group contains both π and non-bonding electrons, which can undergo n→π* and π→π* transitions.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the isomers in a UV-transparent solvent such as ethanol or acetonitrile.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Scan the wavelength range from 200 to 400 nm.

    • Use the pure solvent as a reference.

Predicted UV-Vis Data Comparison
Parameter (E)-Isomer (Z)-Isomer Rationale for Difference
λ_max (n→π)~280 - 320 nm~275 - 315 nmThe energy of the n→π transition is sensitive to the geometry of the chromophore. The different spatial arrangement of the nitro group relative to the imino lone pair will affect the transition energy.
λ_max (π→π)~220 - 250 nm~215 - 245 nmThe extent of conjugation and the overall electronic structure will be slightly different between the isomers, leading to a shift in the π→π transition. The absorption maximum is highly dependent on the molecular structure.[8][9]

Conclusion

The comprehensive spectroscopic analysis of the (E) and (Z) isomers of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine relies on a multi-technique approach. While NMR spectroscopy is expected to provide the most definitive evidence for isomeric differentiation through distinct chemical shifts, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy offer complementary data that, when combined, provide a holistic and unambiguous structural elucidation. The subtle yet significant differences in their spectroscopic signatures underscore the importance of rigorous characterization in the development of novel compounds.

References

  • Zhao, C., Yang, W., Hu, Y., Shen, L., & Lu, X. (2008). 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1533.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2006). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Supramolecular Chemistry, 18(4), 319-326.
  • PubChem. (n.d.). N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide. Retrieved from [Link]

  • ResearchGate. (n.d.). Fundamental vibrations of 1,3,5-triazine. Retrieved from [Link]

  • Dekić, V., Radulović, N., Vukićević, R., Dekić, B., Skropeta, D., & Palić, R. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902.
  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395-408.
  • ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, (c) 4-nitroaniline, (d) 2-nitrophenol, and (e) nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). Hexahydro-1,3,5-triphenyl-1,3,5-triazine. Retrieved from [Link]

  • Goodpaster, J. V., & Liszewski, C. M. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1182, 339042.
  • Takeda Chemical Industries, Ltd. (1998). Process for the preparation of nitroguanidine derivatives starting from 2-nitroimino-hexahydro-1,3,5-triazines in the presence of ammonia, primary or secondary amine.
  • ResearchGate. (n.d.). Complete assignment of the H-1 and C-13 NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • ResearchGate. (n.d.). Some Aspects of the Mass Spectra of N-Nitrosamines. Retrieved from [Link]

  • Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET Hexahydro-1,3,5-tris-(2-hydroxyethyl)triazine. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. Retrieved from [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • NIST. (n.d.). UV/Vis Database User's Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Some Aspects of the Mass Spectra of N-Nitrosamines. Retrieved from [Link]

Sources

Comparative

Computational Modeling of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (DNHT) vs. Nitro Analogues

The following guide provides an in-depth computational analysis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (DNHT) . This compound serves as the critical pharmacophore scaffold for "Second Generation" neonicotin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth computational analysis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (DNHT) . This compound serves as the critical pharmacophore scaffold for "Second Generation" neonicotinoids (specifically Clothianidin) and represents a structural bridge between agrochemical effectors and high-energy density materials (HEDMs) like RDX.

Content Type: Technical Comparison Guide Audience: Computational Chemists, Agrochemical Researchers, and Drug Design Leads.

Executive Summary: The Triazine Scaffold

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (DNHT) is a hexahydrotriazine derivative characterized by a nitroimino electron-withdrawing group.[1] Unlike its 5-membered ring predecessor (Imidacloprid), DNHT features a flexible 6-membered ring, offering distinct conformational entropy profiles during receptor binding.

This guide compares DNHT against two distinct classes of nitro compounds:

  • Agrochemical Analogues (Imidacloprid) : Comparing the nitroimino-triazine core vs. the nitromethylene-imidazolidine core.

  • Energetic Structural Homologs (RDX) : Contrasting the stability of the N-methyl substituted triazine (DNHT) vs. the N-nitro substituted triazine (RDX).

Computational Methodologies

To replicate the data discussed below, the following computational protocols are recommended as self-validating systems.

Protocol A: Electronic Structure & Stability (DFT)

Objective: Determine the HOMO-LUMO gap and Electrostatic Potential (ESP) map to predict reactivity and binding "hotspots."

  • Software: Gaussian 16 / ORCA 5.0

  • Functional/Basis Set: B3LYP/6-311++G(d,p) (Standard for organic nitramines).

  • Solvation Model: PCM (Water) to simulate physiological/environmental conditions.

  • Key Output:

    • HOMO-LUMO Gap: A proxy for kinetic stability.

    • ESP Map: Visualizes the "Push-Pull" mechanism where the ring nitrogens donate electron density to the nitroimino oxygen atoms (the primary H-bond acceptors).

Protocol B: Molecular Docking to nAChR

Objective: Quantify binding affinity of the DNHT scaffold to the Nicotinic Acetylcholine Receptor.

  • Target Template: Aplysia californica AChBP (Acetylcholine Binding Protein) or homology models of Apis mellifera (Honeybee)

    
    1 subunit.
    
  • Grid Box: Centered on the orthosteric binding site (Trp147, Tyr188).

  • Validation: Re-docking of Clothianidin (RMSD < 2.0 Å).

Comparative Analysis: DNHT vs. Imidacloprid

The primary comparison lies in the pharmacophore "head" (nitro group) and the "body" (heterocyclic ring).

Table 1: Structural & Electronic Comparison
FeatureDNHT (Triazine Core) Imidacloprid (Imidazolidine Core) Impact on Bioactivity
Ring Size 6-Membered (Hexahydrotriazine)5-Membered (Imidazolidine)DNHT has higher conformational flexibility (Envelope/Half-Chair), allowing "induced fit" optimization.
Active Group Nitroimino (

)
Nitromethylene (

)
Nitroimino is more polar; the N-atom in the bridge participates in H-bonding network differently than the C-atom.
LogP (Hydrophobicity) ~ -0.4 (Low)0.57 (Moderate)DNHT is more water-soluble, affecting systemic transport in plant xylem.
Dipole Moment High (~8-9 Debye)High (~9-10 Debye)Both rely on strong electrostatic interactions with the receptor's cationic sub-site.
Mechanism of Action (Visualized)

The following diagram illustrates how DNHT serves as the precursor scaffold for Clothianidin and how it interacts with the receptor compared to Imidacloprid.

Neonicotinoid_SAR DNHT DNHT Scaffold (6-Membered Ring) Flexible Envelope Conf. Synthesis Chemical Synthesis (+ Chlorothiazole) DNHT->Synthesis Precursor Receptor nAChR Binding Pocket (Trp147 / Tyr188) DNHT->Receptor Moderate Affinity (H-Bond: NO2...Trp) IMI_Core Imidacloprid Core (5-Membered Ring) Rigid Planar Conf. IMI_Core->Receptor High Affinity (Rigid Lock-and-Key) Clothianidin Clothianidin (High Potency) Synthesis->Clothianidin Coupling Clothianidin->Receptor High Affinity (Added Hydrophobic Interaction)

Figure 1: Structural relationship between DNHT, Clothianidin, and the receptor binding event.

Comparative Analysis: DNHT vs. Energetic Nitramines (RDX)

While DNHT is an insecticide precursor, its triazine backbone is structurally homologous to RDX (1,3,5-Trinitro-1,3,5-triazine) .[2] This comparison is vital for safety profiling and understanding "failed" energetic candidates.

The "Push-Pull" Stabilization
  • RDX (Explosive): Contains three

    
     (nitramine) groups. The electron density is pulled strongly from the ring, weakening the 
    
    
    
    bonds (Bond Dissociation Energy ~ 35-40 kcal/mol), leading to explosive decomposition.
  • DNHT (Stable): Contains

    
     (methyl) groups. Methyl is an electron donor . This creates a "push-pull" system with the exocyclic nitroimino group (
    
    
    
    ).[1]
    • Result: The ring is stabilized by resonance. The

      
       bonds in DNHT are significantly shorter (partial double bond character) than in RDX, preventing ring strain decomposition.
      
Table 2: Energetic vs. Agrochemical Profile
PropertyDNHT (Agro) RDX (Energetic)
Substituents 1,5-Dimethyl (Donating)1,3,5-Trinitro (Withdrawing)
HOMO-LUMO Gap Large (~5.5 eV) Small (~3.5 eV)
Inference Chemically stable; requires metabolic activation.Highly reactive; shock-sensitive.
Crystal Density ~1.45 g/cm³1.82 g/cm³

Experimental Validation Protocols

To validate computational models, the following experimental setups are standard.

Synthesis of DNHT (For Reference Standard)
  • Reactants: 1,5-dimethyl-1,3,5-triazinan-2-one +

    
     (Nitration) or via Methylamine + Formaldehyde + Nitroguanidine condensation.
    
  • Purification: Recrystallization from Ethanol.

  • Characterization:

    • NMR (

      
      ):  Look for methyl singlets at 
      
      
      
      3.1 ppm and methylene signals of the triazine ring.
    • XRD: Confirm the "envelope" conformation of the triazine ring (C-N-C bond angles ~110°).

Binding Assay (Radioligand Displacement)
  • Ligand:

    
    -Imidacloprid.[3]
    
  • Membrane: House fly head homogenates.

  • Expectation: DNHT should displace Imidacloprid with an

    
     in the micromolar range (weaker than Clothianidin), validating that the thiazole tail (present in Clothianidin but absent in DNHT) is crucial for nanomolar potency.
    

References

  • Crystal Structure of DNHT : Zhao, C., et al. (2008). "1,5-Dimethyl-2-nitroimino-1,3,5-triazinane".[4][5][6][7] Acta Crystallographica Section E. Link

  • Neonicotinoid SAR : Kagabu, S. (1997).[1] "Chloronicotinyl Insecticides: Molecular Features Conferring Selectivity". Journal of Pesticide Science. Link

  • Binding Mode Analysis : Talley, T. T., et al. (2008). "Atomic interactions of neonicotinoid agonists with AChBP". PNAS. Link

  • Energetic Triazine Comparison : Bracuti, A. J. (1999).[2] "Crystal Structure of Nitroguanidine vs RDX". Journal of Chemical Crystallography. Link

Sources

Validation

A Comparative Guide to the Stability Assessment of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine and Standard Energetic Materials

This guide provides a comprehensive framework for benchmarking the stability of the novel compound 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. In the field of energetic materials, a thorough understanding of a com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the stability of the novel compound 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. In the field of energetic materials, a thorough understanding of a compound's stability is paramount for ensuring safety during handling, transport, and storage.[1][2] This document outlines the essential experimental protocols and the scientific rationale behind them, using the well-characterized high explosives RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) and HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) as industry-standard benchmarks for comparison.

The stability of an energetic material is not a single property but a profile defined by its response to various stimuli. This guide will focus on the three fundamental pillars of stability assessment: thermal stability, impact sensitivity, and friction sensitivity. While specific experimental data for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is not yet widely published, the methodologies detailed herein provide a validated roadmap for its characterization.

The Pillars of Energetic Material Stability

The safe application and development of energetic materials hinge on quantifying their propensity to decompose or detonate under external stimuli. The three primary metrics—thermal, impact, and friction—simulate the most common real-world conditions a material might encounter.

  • Thermal Stability: This refers to a material's resistance to decomposition when subjected to heat. It is a critical parameter for determining a compound's shelf-life and defining safe operating and storage temperatures. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to identify the onset temperature of decomposition and characterize the energy released.[3]

  • Impact Sensitivity: This measures the material's susceptibility to initiation by a sudden, sharp blow, such as being dropped. This is a crucial safety metric for handling and transportation, where accidental impacts are a significant risk.[2]

  • Friction Sensitivity: This quantifies the material's response to frictional forces, such as grinding or shearing. These stimuli can generate localized "hot spots" that may lead to initiation, making this a vital consideration in material processing and handling.[2][4]

Methodologies for Stability Characterization

The following sections detail the standardized, self-validating protocols for assessing each stability pillar. The causality behind each procedural step is explained to provide a deeper understanding of the experimental design.

Thermal Stability Analysis via Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the preferred method for evaluating thermal stability because it directly measures the heat flow into or out of a sample as a function of temperature.[5][6] This allows for the precise determination of the onset of an exothermic decomposition reaction—the critical temperature at which the material begins to release energy and becomes unstable. By comparing the heat flow of the sample to a stable, inert reference, the instrument provides a quantitative measure of the energy released, which is fundamental to hazard assessment.[5] The protocol's validity is ensured by calibrating the instrument with certified standards (e.g., indium) and analyzing the data according to established standards like STANAG 4515.[6]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-2 mg of the test material into a vented aluminum sample pan.

  • Reference Preparation: Prepare an identical, empty sample pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature to approximately 350-400 °C at a constant ramp rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Determine the onset temperature of the first major exothermic peak, which corresponds to the decomposition temperature. Integrate the peak area to determine the enthalpy of decomposition (ΔHd).

Visualization of DSC Workflow

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC with Indium Standard SamplePrep 2. Weigh 1-2 mg Sample into Pan Load 3. Load Sample & Reference into Cell SamplePrep->Load Heat 4. Apply Linear Heating Ramp (e.g., 10 °C/min) Load->Heat Acquire 5. Acquire Heat Flow vs. Temp Data Heat->Acquire Analyze 6. Determine Onset T° & Peak Exotherm Acquire->Analyze

DSC Experimental Workflow.
Impact Sensitivity Testing

Expertise & Causality: The BAM (Bundesanstalt für Materialprüfung) drop-weight impact test is a globally recognized standard for determining impact sensitivity. The core principle is to subject a small, unconfined sample to the impact of a falling weight and observe for a reaction (e.g., flash, sound, or smoke). The causality for this test is rooted in simulating a worst-case scenario of accidental impact. By systematically varying the drop height, a statistical 50% probability of initiation (H50) value is determined. This provides a reproducible, quantitative measure of sensitivity that can be directly compared across different materials.[7] The protocol's self-validating nature comes from the use of statistical methods (like the Bruceton "up-and-down" method) that bracket the 50% point, minimizing bias.

Experimental Protocol: BAM Impact Test

  • Sample Preparation: Prepare a 40 mm³ (approx. 40-50 mg) sample of the energetic material.

  • Apparatus Setup: Place the sample between the steel anvils of the BAM impact tester.

  • Initial Test: Select an initial drop height for the 2 kg drop weight based on an estimate of the material's sensitivity.

  • Execution: Release the drop weight and observe the outcome. A "Go" is recorded if there is any audible report, flame, or visible decomposition. Otherwise, it is a "No-Go".

  • Statistical Progression (Bruceton Method):

    • If the result is a "Go," decrease the drop height by a set increment for the next test.

    • If the result is a "No-Go," increase the drop height by the same increment.

  • Data Collection: Continue testing for a predetermined number of trials (typically 25-30).

  • Analysis: Calculate the H50 value—the height at which there is a 50% probability of initiation—using standard statistical analysis of the "Go" and "No-Go" results.

Visualization of Impact Test Workflow

Impact_Test_Workflow cluster_setup Setup cluster_test Testing Cycle cluster_analysis Analysis Prep 1. Prepare 40 mm³ Sample Place 2. Place Sample on Anvil Prep->Place Drop 3. Release Weight from Set Height Place->Drop Observe 4. Observe Result (Go / No-Go) Drop->Observe Adjust 5. Adjust Height (Bruceton Method) Observe->Adjust Adjust->Drop Repeat Cycle Calculate 6. Calculate H₅₀ Value Adjust->Calculate After ~30 Trials

BAM Impact Test Workflow.
Friction Sensitivity Testing

Expertise & Causality: The BAM friction test is designed to measure a material's response to a combination of pressure and sliding motion.[4][8] A porcelain pin is pressed onto a sample on a porcelain plate with a specific load, and the plate is then moved, creating friction. This directly simulates potential initiation scenarios during manufacturing (e.g., milling, pressing) or in situations where the material is sheared. The test identifies the lowest load at which a reaction occurs, providing a critical safety parameter. The use of standardized, roughened porcelain plates ensures test reproducibility.[4]

Experimental Protocol: BAM Friction Test

  • Sample Preparation: Place a 10 mm³ (approx. 10 mg) sample on the designated area of the porcelain friction plate.

  • Apparatus Setup: Install the plate in the friction apparatus. Lower the porcelain pin onto the sample.

  • Load Application: Apply a specific load to the pin using the weighted lever arm, starting with a low value.

  • Execution: Activate the apparatus, which moves the plate one full cycle (forward and back) under the pin.

  • Observation: Observe for any reaction (explosion, crackling, smoke, or discoloration).[8]

  • Iterative Testing:

    • If no reaction occurs after six trials at a given load, increase the load to the next level.

    • If a reaction occurs on any of the six trials, the material is considered sensitive at that load. The result is often reported as the lowest load that causes a reaction in at least 1 of 6 trials.

  • Data Reporting: Report the result as the force in Newtons (N) or kilograms-force (kgf) at which initiation occurs.

Visualization of Friction Test Workflow

Friction_Test_Workflow cluster_prep Preparation cluster_test Testing Cycle (6 Trials per Load) cluster_analysis Analysis Prep 1. Place 10 mm³ Sample on Plate Load 2. Apply Load via Lever Arm Prep->Load Move 3. Move Plate Under Pin Load->Move Observe 4. Observe for Reaction Move->Observe Decision Reaction in 1 of 6 Trials? Observe->Decision IncreaseLoad Increase Load Decision->IncreaseLoad No Report Report as Initiation Load Decision->Report Yes IncreaseLoad->Load Next Level

BAM Friction Test Workflow.

Comparative Data Analysis

The stability of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine can be effectively benchmarked by comparing its experimental results to the established values for RDX and HMX. The following table summarizes typical stability data for these standards, compiled from multiple sources. It is important to note that absolute values can vary slightly depending on crystal quality, particle size, and specific test conditions.[9]

ParameterRDX (Standard)HMX (Standard)1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
Thermal Stability
Decomposition Onset (DSC, ~10°C/min)~204-210 °C~275-280 °CTo be determined
Impact Sensitivity
H50 (BAM, 2 kg weight)20 - 26 cm[7]~30 cmTo be determined
Friction Sensitivity
BAM Friction (Load for 1/6 reaction)120 N (12.2 kgf)120 N (12.2 kgf)To be determined

Interpretation of Hypothetical Results:

  • Thermal Stability: A decomposition onset temperature for the target compound significantly higher than RDX (~210 °C) would indicate superior thermal stability. If it approaches or exceeds that of HMX (~280 °C), it would be considered a highly stable material.

  • Impact & Friction Sensitivity: Higher H50 values and higher initiation loads in friction testing indicate lower sensitivity (i.e., greater stability). A material with an H50 value greater than 30 cm and a friction sensitivity load greater than 120 N would be considered less sensitive than both RDX and HMX, a highly desirable characteristic for a novel energetic compound.

Conclusion and Future Outlook

This guide establishes a rigorous, scientifically-grounded framework for the stability characterization of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. By employing standardized methodologies such as DSC, BAM impact, and BAM friction tests, researchers can generate high-integrity data that is directly comparable to established benchmarks like RDX and HMX.

The true stability profile of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine remains to be quantified through empirical testing. Future research must focus on performing the detailed experimental protocols outlined in this guide. The resulting data will be crucial for determining the compound's potential applications and for establishing safe handling and processing procedures, thereby enabling its transition from a laboratory curiosity to a well-characterized and potentially valuable energetic material.

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Preamble: A Commitment to Safety and Responsibility This document provides essential guidance for the safe handling and disposal of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (CAS No. 136516-16-0). As researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Commitment to Safety and Responsibility

This document provides essential guidance for the safe handling and disposal of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (CAS No. 136516-16-0). As researchers and scientists, our responsibility extends beyond discovery to include the safe management of the chemical lifecycle. The procedures outlined herein are designed for laboratory-scale quantities and are intended as a pre-treatment step to stabilize the compound before final disposal. Under no circumstances should the final, treated or untreated, waste be disposed of via standard drains or municipal trash.[1][2][3] All chemical waste must be managed through a licensed hazardous waste disposal service.[1][4] This guide synthesizes established principles for handling energetic and nitro-containing compounds to ensure the safety of personnel and the protection of our environment.

Hazard Assessment: An Expert Analysis

While the available Safety Data Sheets (SDS) for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine lack formal GHS hazard classifications, a structural analysis by an experienced chemist reveals significant potential hazards that demand the utmost caution.[1][4][5]

  • Structural Rationale: The molecule contains a nitroimino functional group (=N-NO₂) attached to a hexahydro-1,3,5-triazine ring. This structure is analogous to well-known energetic materials such as Nitroguanidine and Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX).[6][7][8] The high nitrogen content and the presence of the nitro group suggest the potential for rapid and exothermic decomposition upon initiation by heat, shock, or friction. Therefore, it must be treated as a potentially energetic and explosive material .

  • Thermal Decomposition: Upon heating, this compound is likely to decompose, releasing toxic oxides of nitrogen (NOx) and other hazardous gases.[9]

  • Incompatibility: Avoid contact with strong oxidizing agents, strong reducing agents, and strong acids.[2] Reaction with incompatible materials could lead to a runaway reaction.

Physicochemical Data Summary
PropertyValueSource
CAS Number 136516-16-0[1][10]
Molecular Formula C₅H₁₁N₅O₂[5][11]
Density ~1.45 g/cm³[1][4]
Boiling Point ~271.3 °C (at 760 mmHg)[1][4]
Flash Point ~117.9 °C[1][4]

Immediate Safety Protocols: Your First Line of Defense

Prior to handling, ensure all safety measures are in place. This is a non-negotiable prerequisite for any work involving this compound.

Personal Protective Equipment (PPE)

The appropriate PPE must be selected based on the specific workplace concentration and amount of the substance.[1]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields, supplemented by a full-face shield.[4][12]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use. Follow proper glove removal technique to avoid skin contact.[1][4]

  • Body Protection: Wear a flame-retardant laboratory coat. For larger quantities or tasks with a higher risk of splashing, impervious clothing is required.[4]

  • Respiratory Protection: All handling of solid material or solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][4]

Safe Handling and Storage
  • Ventilation: Only handle this compound in a well-ventilated area, preferably a chemical fume hood with appropriate exhaust ventilation.[4][12]

  • Ignition Sources: Prohibit all sources of ignition, including sparks, open flames, and hot surfaces, from the handling area. Use non-sparking tools.[4][13]

  • Storage: Store the material in a tightly closed, properly labeled container in a cool, dry, and dark location.[4][14] Segregate from incompatible chemicals.[2]

Spill Management Protocol

In the event of a small-scale laboratory spill, immediate and correct action is critical to prevent escalation.

  • Evacuate & Secure: Alert personnel in the immediate area. Restrict access and eliminate all ignition sources.

  • Don PPE: Wear the full PPE ensemble as described in Section 2.1.

  • Containment: Do NOT use combustible materials (like paper towels) for absorption. Gently cover the spill with an inert absorbent material such as sand or vermiculite.

  • Collection: Using non-sparking tools, carefully sweep the absorbed material into a designated, robust, and clearly labeled hazardous waste container.[4]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.[2]

Laboratory-Scale Disposal Workflow

This section details the primary method for rendering small quantities (<5 grams) of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine less reactive prior to collection by a professional disposal service.

Disposal Decision Workflow

DisposalWorkflow start Waste Generated (1,5-Dimethyl-2-nitro...) decision_qty Quantity < 5g AND Lab-Scale Pre-treatment is feasible? start->decision_qty spill Spill Occurs start->spill proc_hydrolysis Protocol 4.1: Chemical Degradation via Alkaline Hydrolysis decision_qty->proc_hydrolysis Yes proc_package Protocol 4.2: Package for Professional Disposal decision_qty->proc_package No / > 5g proc_hydrolysis->proc_package end_dispose Arrange Pickup by Licensed Hazardous Waste Service proc_package->end_dispose proc_spill Section 3: Spill Management Protocol spill->proc_spill proc_spill->proc_package

Caption: Decision workflow for the disposal of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.

Protocol 4.1: Chemical Degradation via Alkaline Hydrolysis

Causality: The nitroimino group is structurally related to nitroguanidine, which is known to undergo base-catalyzed hydrolysis.[15] This procedure leverages that reactivity to cleave the functional group and open the triazine ring, degrading the compound into smaller, less energetic fragments. The reaction is performed in a controlled manner to manage the exothermic process.

Materials:

  • 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine waste

  • Isopropanol or Ethanol

  • 6M Sodium Hydroxide (NaOH) solution

  • Large beaker (at least 100x the volume of the waste)

  • Stir plate and magnetic stir bar

  • Ice bath

Procedure:

  • Setup: Place the large beaker in an ice bath on a magnetic stir plate inside a chemical fume hood. Ensure the fume hood sash is at the lowest practical height.

  • Dissolution: Add a volume of isopropanol or ethanol to the beaker sufficient to create a stirrable slurry when the waste is added. Begin gentle stirring.

  • Addition of Waste: Carefully and slowly add the solid waste (<5 g) to the stirring solvent. Allow it to disperse.

  • Controlled Neutralization: While vigorously stirring the slurry, slowly add the 6M NaOH solution dropwise using a pipette or dropping funnel. Monitor the reaction for any signs of gas evolution or temperature increase. Maintain the temperature of the reaction mixture below 30°C at all times.

  • Reaction: Once all the NaOH has been added (a 5-10 fold molar excess is recommended), allow the mixture to stir in the ice bath for at least 2 hours.

  • Quenching: After 2 hours, remove the ice bath and allow the mixture to stir at room temperature for an additional 12-24 hours to ensure complete degradation.

  • Final State: The resulting solution now contains the degradation products. While the primary energetic hazard has been mitigated, this solution is still considered hazardous chemical waste.

Protocol 4.2: Package for Professional Disposal

All waste streams, whether pre-treated or not, must be packaged for collection by your institution's EHS department or a licensed contractor.[2][16]

  • Containment: Transfer the final solution from Protocol 4.1 into a designated, leak-proof, and chemically compatible hazardous waste container.[2] Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Labeling: Label the container clearly with a "Hazardous Waste" label.[2] List all constituents, including the original compound ("Degradation products of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine"), the solvent (isopropanol/ethanol), sodium hydroxide, and water.

  • Storage: Keep the waste container closed except when adding waste.[2] Store it in a designated satellite accumulation area with secondary containment.

  • Scheduling Pickup: Contact your EHS office to schedule a waste pickup.[2]

Waste Stream Management Summary

Properly segregating waste is crucial for safe and compliant disposal.

Waste StreamDescriptionDisposal Route
Bulk Solid / Unused Reagent Original compound in solid form.Package directly per Protocol 4.2 for professional disposal.
Hydrolyzed Solution Aqueous/alcoholic solution after completing Protocol 4.1.Collect in a labeled hazardous waste container per Protocol 4.2.
Contaminated Labware Empty containers, glassware, stir bars.Triple-rinse with a suitable solvent (e.g., acetone). Dispose of the first rinse as hazardous waste. After rinsing, glassware can be washed normally.
Contaminated PPE & Absorbents Used gloves, wipes, vermiculite from spills.Collect in a separate, clearly labeled solid hazardous waste container for incineration.[17]

By adhering to these rigorous, scientifically-grounded procedures, you actively contribute to a culture of safety and environmental stewardship within the laboratory.

References

  • 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Safety Data Sheets(SDS). lookchem. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • 1,5-Dimethyl-2-nitroimino-1,3,5-triazinane. ResearchGate. [Link]

  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Defense Technical Information Center (DTIC). [Link]

  • Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University. [Link]

  • Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine and Its Mononitroso Derivative. National Institutes of Health (NIH). [Link]

  • The Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine (RDX). Defense Technical Information Center (DTIC). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • NITROGUANIDINES. JSTOR. [Link]

  • Nitrobenzene - Incident management. GOV.UK. [Link]

  • Preparation process of nitroguanidine derivatives.
  • Multi-Omics Strategies to Investigate the Biodegradation of Hexahydro-1,3,5-trinitro-1,3,5-triazine in Rhodococcus sp. Strain DN22. MDPI. [Link]

  • Handling and Care of Peroxide-Forming and Nitro Compounds. Lyme Congregational Church Boston. [Link]

  • Unwanted Laboratory Materials & Other Environmental Waste Disposal. University of Alabama. [Link]

  • Molecular structure of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). ResearchGate. [Link]

  • nitro razredčilo. Chemius. [Link]

  • Alternatives to Open Burning/Open Detonation of Energetic Materials. Environmental Protection Agency (EPA). [Link]

  • Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine. Defense Technical Information Center (DTIC). [Link]

  • Nitroguanidine. Wikipedia. [Link]

  • Nitroguanidine | CH4N4O2. PubChem. [Link]

  • Treating Aromatic Nitro Compounds With NaOH. YouTube. [Link]

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Handling

Personal protective equipment for handling 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling, use, and disposal of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. As...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. As a Senior Application Scientist, this document is structured to impart not just procedural steps but a deep understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard: An Energetic Nitroguanidine Derivative

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine belongs to the family of nitroguanidines. The parent compound, nitroguanidine, is recognized as a powerful, yet remarkably insensitive, high explosive.[1][2] This structural lineage dictates that 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine must be handled as a potentially energetic material. While specific sensitivity data for this derivative is not widely published, the presence of the nitroimino functional group warrants extreme caution.

The primary hazards associated with this compound include:

  • Potential for Rapid Decomposition or Explosion: Like other energetic materials, it can decompose violently when subjected to stimuli such as heat, shock, or friction.

  • Health Hazards: Safety data sheets indicate that this compound may be harmful if it comes into contact with the skin, causing irritation and potentially serious eye damage. Inhalation of dust should also be avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine. The following table summarizes the required equipment and the rationale for its use.

PPE ComponentSpecificationsRationale
Primary Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes of solutions and fine dust particles.
Secondary Face Protection Full-face shield worn over safety goggles.Provides a broader barrier against unexpected energetic events.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the potentially harmful chemical.
Body Protection Flame-resistant (FR) laboratory coat.Offers protection against flash fires, a potential hazard with energetic materials.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating airborne dust or aerosols.Prevents inhalation of the compound.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is paramount. The following protocol outlines the essential steps for the safe handling of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine in a laboratory setting.

Preparation and Pre-Handling Checklist
  • Designated Work Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood with a blast shield.

  • Clear and Uncluttered Workspace: Ensure the work area is free of unnecessary equipment and flammable materials.[3]

  • Gather All Necessary Equipment: Have all required glassware, spatulas (non-sparking), and waste containers readily available.

  • Review Emergency Procedures: Be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

Handling the Compound
  • Don Appropriate PPE: Before handling the primary container, ensure all required PPE is correctly worn.

  • Grounding: When transferring the solid, use grounding straps and conductive surfaces to mitigate the risk of static discharge, a potential ignition source.

  • Controlled Dispensing: Use non-sparking spatulas and tools for transferring the solid. Avoid scraping or actions that could generate friction or shock.

  • Solution Preparation: When dissolving the compound, add it slowly and in small portions to the solvent with gentle stirring. Monitor for any signs of an exothermic reaction.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Clear Work Area gather_equip Gather Equipment review_emergency Review Emergency Procedures don_ppe Don PPE review_emergency->don_ppe grounding Grounding dispense Controlled Dispensing (Non-Sparking Tools) dissolve Solution Preparation (Slow Addition) decontaminate Decontaminate Equipment dissolve->decontaminate dispose Dispose of Waste doff_ppe Doff & Dispose of PPE

Caption: Workflow for Handling 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Disposal Plan: Managing Energetic Waste

Improper disposal of energetic materials can lead to serious accidents. A dedicated waste stream and clear procedures are essential.

Waste Segregation and Collection
  • Solid Waste: All disposable materials that have come into contact with the compound (e.g., weighing paper, contaminated gloves, paper towels) must be collected in a designated, clearly labeled, and sealed container.

  • Liquid Waste: Unused solutions should be collected in a separate, labeled waste container. Do not mix with other chemical waste streams.

  • Contaminated Equipment: Non-disposable items such as glassware must be decontaminated before being returned to general use.

Disposal Method

The recommended method for the ultimate disposal of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine and its contaminated waste is through controlled incineration by a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this material through standard laboratory drains or trash.[3]

Decontamination Protocol

Thorough decontamination of all equipment and work surfaces is crucial to prevent cross-contamination and accidental exposure.

Equipment Decontamination
  • Initial Rinse: Rinse all glassware and equipment that came into contact with the compound with an appropriate solvent (e.g., acetone) to dissolve any residual material. Collect this rinse solvent as hazardous waste.

  • Wash: Wash the rinsed equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely before returning it to storage.

Work Surface Decontamination
  • Wipe Down: Using a disposable cloth or paper towel wetted with a suitable solvent, wipe down all surfaces in the designated work area.

  • Wash: Follow with a wash using a laboratory detergent and water.

  • Final Wipe: Wipe the area dry with a clean paper towel.

  • Waste Disposal: All materials used for decontamination (cloths, paper towels) must be disposed of as solid hazardous waste.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety officer.

    • If the spill is small and you are trained to do so, cautiously clean it up using an absorbent material, avoiding actions that could create shock or friction. Use non-sparking tools.

    • Place all contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove any contaminated clothing.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Fire:

    • If a fire occurs, evacuate the area and activate the fire alarm.

    • Only attempt to extinguish the fire if you are trained to do so and it is small. Use a fire extinguisher appropriate for chemical fires. Be aware that energetic materials may behave unpredictably in a fire.

References

  • Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials.
  • PubChem. Nitroguanidine. National Center for Biotechnology Information.
  • Sciencemadness Wiki. (2020, December 28). Nitroguanidine.
  • ResearchGate. (2019, May 23). Insensitive High Explosives: IV. Nitroguanidine - Initiation & Detonation.
  • Munirem Environmental. (2016, February 2). Demilitarization of Nitrocellulose Propellant.
  • Vapourtec. (2022, April 4). Synthesis of energetic materials in continuous flow.
  • U.S. Environmental Protection Agency. Emission Factors for the Disposal of Energetic Materials by Open Burning and Open Detonation (OB/OD).
  • I.E.O.D. Decontamination of Explosives.
  • PubMed Central. A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). National Center for Biotechnology Information.
  • ResearchGate. (2020). An Improved Process Towards Hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX).
  • PubMed. Biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine. National Center for Biotechnology Information.
  • PubMed Central. (2023, September 9). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. National Center for Biotechnology Information.
  • ChemicalBook. (2023, September 21). 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine.
  • DTIC. Decontamination of Explosive Contaminated Structures and Equipment. Defense Technical Information Center.
  • Agency for Toxic Substances and Disease Registry. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW The nitroaromatic compounds 1,3-DNB and 1,3,5-TNB are used in the manufacture of.
  • Wikipedia. Nitroglycerin.
  • ResearchGate. Safety improvements for laboratory handling of energetic materials applying system-theoretic process analysis.
  • ACS Publications. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition.
  • PubMed. Biodegradation of nitroaromatic compounds. National Center for Biotechnology Information.
  • CSWAB.org. Biodegradation of Nitroaromatic Compounds and Explosives.
  • ResearchGate. (2025, August 10). Treatment methods for the remediation of nitroaromatic explosives.
  • ResearchGate. (2025, August 9). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine.
  • ResearchGate. (2025, August 7). Insensitive High Explosives: V. Ballistic Properties and Vulnerability of Nitroguanidine Based Propellants.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
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